2-Bromo-8-iododibenzothiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-8-iododibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECZSLDNCAHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Heteroaromatic Asymmetry
An In-Depth Technical Guide to 2-Bromo-8-iododibenzothiophene (CAS: 1206544-88-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound is a strategically-designed heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its core, a rigid and thermally stable dibenzothiophene unit, is a privileged scaffold in materials science, particularly for organic electronics such as Organic Light-Emitting Diodes (OLEDs). The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond. This inherent electronic difference allows for predictable, selective, and sequential functionalization, enabling the precise construction of complex, high-value molecules without the need for cumbersome protecting group strategies.[1] This guide provides a technical overview of its properties, synthesis, and core applications, with a focus on the practical execution of its most important chemical transformations.
Physicochemical & Safety Data
A clear understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1206544-88-8 | [1] |
| Molecular Formula | C₁₂H₆BrIS | [2] |
| Molecular Weight | 389.05 g/mol | [2] |
| Appearance | Off-white to white powder/crystal | [1] |
| Melting Point | 206.0 - 209.0 °C | [1] |
| Purity | >97.0% (GC) | [3] |
Safety & Handling: this compound is stable under proper storage conditions (cool, dark, tightly sealed).[3] While not classified under GHS for physical, health, or environmental hazards, standard laboratory precautions should be observed.[3] Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or with local exhaust to prevent dust generation.[3] In case of fire, dry chemical, foam, water spray, or carbon dioxide are suitable extinguishing media. The compound may decompose upon combustion to generate poisonous fumes.[3] Personal protective equipment (PPE), including protective clothing and gloves, should be worn during handling.[3]
Synthesis of the Dibenzothiophene Core
Key Synthetic Application: Sequential Cross-Coupling
The primary utility of this compound is its capacity for sequential functionalization. The significant difference in reactivity between the aryl-iodide and aryl-bromide moieties allows for selective reaction at the C-8 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction. This is a powerful strategy for building complex, asymmetric molecules.
Mechanism of Selectivity: A Lesson in Oxidative Addition
The selectivity of palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is primarily dictated by the rate of the initial oxidative addition step. The Pd(0) catalyst adds across the carbon-halogen bond, and the rate of this reaction generally follows the trend C-I > C-Br > C-Cl. The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition by the electron-rich Pd(0) center. By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst choice), one can selectively cleave the C-I bond, perform the coupling, and isolate the mono-functionalized product before the C-Br bond has a chance to react.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This protocol describes a representative procedure for selectively coupling an arylboronic acid at the more reactive C-8 iodo position. The conditions are adapted from successful couplings on related dibromo- and bromothiophene systems.[5][6]
Reaction: this compound + Arylboronic Acid → 2-Bromo-8-aryldibenzothiophene
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Solvent Addition: Under a positive pressure of argon or nitrogen, add a degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per 1 mmol of substrate).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), to the flask under the inert atmosphere.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 8-16 hours. Selective mono-coupling is favored at lower temperatures and shorter reaction times.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-bromo-8-aryldibenzothiophene.
Workflow Diagram: Selective Suzuki Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-8 position.
Protocol 2: Buchwald-Hartwig Amination for Carbazole Synthesis
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, essential for synthesizing materials used in OLEDs, such as carbazole derivatives.[7][8] This protocol outlines the coupling of a secondary amine, like carbazole, to the dibenzothiophene core. For sequential synthesis, this step would be performed on the product from Protocol 1 (at the C-2 bromo position). For a direct, selective amination, the C-8 iodo position would react preferentially.
Reaction: this compound + Carbazole → 8-(9H-Carbazol-9-yl)-2-bromodibenzothiophene
Step-by-Step Methodology
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), carbazole (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-6 mol%). The choice of ligand is critical and often requires screening for optimal results.[7]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe under an inert atmosphere.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., using a hexane/dichloromethane gradient) and/or recrystallization to obtain the pure N-arylated product.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N cross-coupling reaction.
Application in Materials Science: Building Blocks for OLED Host Materials
The dibenzothiophene core is an excellent electron-transporting moiety, while carbazole is a well-known hole-transporting unit.[9][10] By combining these two fragments, researchers can create "bipolar" host materials. In an OLED, the host material forms a matrix for the light-emitting dopant molecules. An effective bipolar host facilitates balanced transport of both holes and electrons to the emissive layer, leading to efficient charge recombination on the dopant and, consequently, high device efficiency and stability.[9]
This compound is an ideal precursor for such materials. A synthetic strategy could involve:
-
Step 1 (Suzuki Coupling): Reacting the C-8 iodo position with a boronic acid derivative of a donor unit (e.g., another carbazole or a triphenylamine).
-
Step 2 (Buchwald-Hartwig Amination): Reacting the remaining C-2 bromo position with a different donor unit, such as carbazole, to complete the asymmetric bipolar structure.
This stepwise, selective approach provides chemists with precise control over the final molecular architecture, allowing them to fine-tune the electronic and physical properties of the host material to optimize OLED performance.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]
- 8. 2-Bromodibenzothiophene | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
An In-depth Technical Guide to 2-Bromo-8-iododibenzothiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Significance of Halogenated Dibenzothiophenes
Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in the fields of materials science and medicinal chemistry.[1][2][3] The rigid, planar structure of the dibenzothiophene core imparts favorable electronic and photophysical properties, making it a valuable building block for organic semiconductors, OLED materials, and photovoltaic devices.[1] In the realm of drug discovery, the dibenzothiophene scaffold is recognized as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The strategic functionalization of the dibenzothiophene core with halogen atoms, such as bromine and iodine, provides a powerful tool for tuning the molecule's properties and enabling the synthesis of more complex structures. The presence of both bromo and iodo groups on the dibenzothiophene skeleton, as in 2-Bromo-8-iododibenzothiophene, offers orthogonal reactivity. This allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions.[1] The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for sequential reactions, providing synthetic flexibility in the construction of advanced materials and potential pharmaceutical agents.[1]
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals working in organic synthesis, materials science, and drug development.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central thiophene ring fused with two benzene rings, with a bromine atom at the 2-position and an iodine atom at the 8-position.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 1206544-88-8 |
| Molecular Formula | C₁₂H₆BrIS |
| Molecular Weight | 389.05 g/mol |
| IUPAC Name | 2-Bromo-8-iododibenzo[b,d]thiophene |
Physical and Spectroscopic Properties
A summary of the known physical properties of this compound is provided below. It is important to note that while some data is readily available from chemical suppliers, other properties such as boiling point and detailed spectroscopic data are not widely reported in public literature.
| Property | Value | Source |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 206.0 - 212.0 °C | [1][4] |
| Boiling Point | Data not available | |
| Solubility | While specific solubility data is not available, dibenzothiophene and its derivatives are generally soluble in organic solvents like benzene and ethanol.[5] The solubility of functionalized dibenzothiophenes can be significantly influenced by the nature of the substituents.[6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms of the dibenzothiophene core. The carbons directly bonded to the halogen atoms will exhibit shifts influenced by the electronegativity and size of the respective halogens.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 389 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature. However, the synthesis of the closely related 2,8-dibromodibenzothiophene is well-documented and proceeds via the direct bromination of dibenzothiophene.[1][7][8] This suggests that a regioselective halogenation approach could be employed for the synthesis of this compound.
A plausible synthetic strategy would involve a two-step halogenation of dibenzothiophene. Given the directing effects of the sulfur atom and the existing ring system, achieving the desired 2,8-disubstitution pattern with two different halogens would require careful control of the reaction conditions and the choice of halogenating agents. One possible route could involve the initial mono-bromination or mono-iodination of dibenzothiophene, followed by a second halogenation step to introduce the other halogen. The order of halogen introduction would be critical in achieving the desired regioselectivity.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Purification
Purification of the final product would likely involve standard techniques for solid organic compounds, such as:
-
Recrystallization: This is a common method for purifying crystalline solids. The choice of solvent is crucial and would need to be determined experimentally based on the solubility of the compound at different temperatures.
-
Column Chromatography: For more challenging separations, silica gel column chromatography could be employed to separate the desired product from any starting materials, mono-halogenated intermediates, or other regioisomers.
-
Sublimation: Given the aromatic nature and likely thermal stability of the compound, sublimation under vacuum could be an effective purification method, particularly for removing non-volatile impurities.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of research and development.
Organic Electronics
The dibenzothiophene core is a well-established building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] The presence of two different and selectively addressable halogen atoms in this compound allows for the stepwise construction of complex conjugated molecules and polymers.
For instance, the iodo group can be selectively coupled with an organometallic reagent via a Suzuki or Stille coupling, followed by a subsequent coupling reaction at the bromo position. This orthogonal reactivity is highly advantageous for creating donor-acceptor type molecules and polymers, which are essential for efficient charge separation and transport in organic photovoltaic devices. The ability to precisely control the molecular architecture through these selective coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.
Logic Diagram for Application in Organic Electronics
Caption: Logical flow from the properties of this compound to its application in organic electronics.
Medicinal Chemistry and Drug Discovery
The benzothiophene scaffold is a key pharmacophore in numerous biologically active compounds.[1][2][3] The introduction of halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, for example, by influencing its metabolic stability, lipophilicity, and binding interactions with target proteins.
This compound serves as a versatile starting material for the synthesis of novel dibenzothiophene derivatives with potential therapeutic applications. The bromo and iodo substituents can be replaced with a variety of functional groups through cross-coupling reactions, allowing for the rapid generation of a library of compounds for biological screening. This approach is central to modern drug discovery efforts, where the systematic exploration of chemical space around a privileged scaffold is a key strategy for identifying new lead compounds.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the development of advanced materials and novel therapeutic agents. Its key feature is the presence of two different halogen atoms, which allows for selective and sequential functionalization of the robust dibenzothiophene core. While detailed physical and spectroscopic data are not widely available in the public domain, its utility in organic synthesis is clear from the extensive research on related dibenzothiophene derivatives. This technical guide provides a foundation for researchers and professionals to understand the core properties and potential applications of this versatile molecule, encouraging further exploration of its synthetic utility and the development of innovative technologies based on its unique chemical architecture.
References
- 1. ossila.com [ossila.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2,8-Dibromodibenzothiophene synthesis - chemicalbook [chemicalbook.com]
2-Bromo-8-iododibenzothiophene molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-8-iododibenzothiophene: A Strategic Building Block for Advanced Materials and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound of significant interest to researchers in materials science and drug development. We will delve into its core physicochemical properties, explore the strategic advantage conferred by its unique dual-halogen substitution pattern, propose a logical synthetic pathway, and detail its applications. The inherent orthogonal reactivity of the bromo and iodo substituents makes this molecule a highly versatile and valuable building block for the synthesis of complex, functionalized dibenzothiophene derivatives.
Introduction to the Dibenzothiophene Scaffold
The dibenzothiophene core, a sulfur-containing polycyclic aromatic hydrocarbon, is recognized as a "privileged structure" in medicinal chemistry and a robust component in materials science.[1][2] Its rigid, planar structure and electron-rich nature impart favorable electronic properties and metabolic stability. Dibenzothiophene derivatives have been extensively investigated for a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] In the realm of organic electronics, this scaffold is a cornerstone for developing high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4]
This compound (CAS No. 1206544-88-8) emerges as a particularly strategic derivative.[3][5][6] Its distinction lies in the presence of two different halogen atoms at specific positions, which can be addressed selectively in subsequent chemical transformations. This guide will elucidate the properties and potential of this key synthetic intermediate.
Physicochemical Properties
This compound is a solid, off-white crystalline powder under standard conditions.[3][6] Its core data, essential for experimental design, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206544-88-8 | [3][5][7] |
| Molecular Formula | C₁₂H₆BrIS | [3][5] |
| Molecular Weight | 389.05 g/mol | [3][5][6] |
| Appearance | White to off-white powder/crystal | [3][6] |
| Melting Point | 206.0 - 212.0 °C | [3][6] |
| Purity (Typical) | >97.0% (by GC) | [6] |
| Storage | Recommended cool, dark place (<15°C), protected from light | [5] |
The Strategic Advantage: Orthogonal Reactivity
The primary value of this compound in synthetic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This "orthogonal reactivity" allows for selective, stepwise functionalization, providing unparalleled control in the construction of complex molecules.[3]
Causality of Reactivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the rate-determining step is often the oxidative addition of the organohalide to the metal center (e.g., Palladium(0)). The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive. Consequently, one can selectively perform a coupling reaction at the iodine-bearing position under milder conditions, leaving the bromine atom intact for a subsequent, different transformation under more forcing conditions.[3]
This stepwise approach is critical for building asymmetric molecules and creating diverse chemical libraries from a single, advanced precursor, which is a cornerstone of modern drug discovery and materials development.
Caption: Orthogonal Suzuki coupling workflow.
Synthetic Strategy and Methodologies
While specific proprietary synthesis methods may vary, a logical and scalable synthetic route to this compound can be devised from commercially available dibenzothiophene based on established organohalogen chemistry. The primary challenge is achieving the desired 2,8-disubstitution pattern with two different halogens.
Proposed Synthetic Pathway: A sequential halogenation approach is the most logical strategy.
-
Step 1: Electrophilic Bromination. Dibenzothiophene can undergo electrophilic aromatic substitution. Reaction with a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl₄) would preferentially yield 2-bromodibenzothiophene. The 2 and 8 positions are the most electronically activated for this type of reaction.
-
Step 2: Directed Iodination. The subsequent iodination of 2-bromodibenzothiophene must be directed to the 8-position. This can be achieved using an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO₃) in an acidic medium like acetic acid. The existing bromo-substituent, being an ortho-, para-director (though deactivating), will direct the incoming electrophile (I⁺) to the available activated positions, including the 8-position. Careful optimization of reaction conditions would be required to maximize the yield of the desired 2,8-isomer over other possibilities.
This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Proposed two-step synthesis workflow.
Applications in Research and Development
The utility of this compound spans two major, high-value research areas.
Materials Science and Organic Electronics
The dibenzothiophene core provides excellent thermal and chemical stability, which is a critical requirement for materials used in electronic devices.[3] this compound serves as a key building block for:
-
OLED Host Materials: By coupling different aromatic groups at the 2- and 8-positions, researchers can synthesize novel host materials for phosphorescent OLEDs (PhOLEDs), tuning the energy levels (HOMO/LUMO) to optimize charge injection and transport.[4]
-
Organic Semiconductors: The ability to create well-defined, extended π-conjugated systems through sequential coupling reactions allows for the development of new organic semiconductors for OFETs, where charge carrier mobility is paramount.[3][8]
-
Photovoltaic Materials: It can be used to construct donor or acceptor molecules for the active layer in OPV devices, enabling precise control over the material's optical absorption and electronic properties.[3]
Drug Discovery and Medicinal Chemistry
In drug development, generating a library of structurally diverse but related compounds is essential for exploring the Structure-Activity Relationship (SAR).
-
Scaffold for Novel Compounds: this compound is an ideal starting point for creating libraries of novel drug candidates.[3] The dibenzothiophene scaffold itself is present in various biologically active molecules.[1][2]
-
Fine-Tuning of Biological Activity: By introducing one substituent at the 8-position (via the C-I bond) and another at the 2-position (via the C-Br bond), medicinal chemists can systematically probe how different functional groups in distinct spatial orientations affect the target binding and overall pharmacological profile of the molecule. This controlled, dual-vector diversification is highly efficient for lead optimization.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation. Its defining feature—the orthogonal reactivity of its two distinct halogen substituents—provides an exceptional degree of control for synthetic chemists. This enables the efficient and precise construction of complex, asymmetrically functionalized dibenzothiophenes. For researchers and professionals in drug discovery and materials science, this compound is a powerful tool for accelerating the development of next-generation pharmaceuticals and high-performance organic electronic materials.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. ossila.com [ossila.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1206544-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 1206544-88-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-8-iododibenzothiophene in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-8-iododibenzothiophene in a range of common organic solvents. Geared towards researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of data. Instead, it offers a foundational understanding of the physicochemical principles governing solubility, predictive methodologies, and detailed, field-proven experimental protocols for accurate solubility determination. As a key intermediate in the synthesis of advanced organic materials, semiconductors, and optoelectronic devices, a thorough understanding of its solubility is paramount for efficient process development, purification, and formulation.[1]
Introduction: The "Why" Behind the "How"
This compound is a halogenated heterocyclic compound with significant potential in organic synthesis and materials science.[2][3] Its rigid, planar dibenzothiophene core, functionalized with both a bromine and an iodine atom, offers unique electronic properties and synthetic versatility. However, the successful application of this compound is fundamentally linked to its behavior in solution. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and formulation for various applications. A lack of precise solubility data can lead to suboptimal reaction yields, inefficient purification, and challenges in material processing.
This guide addresses this critical knowledge gap by providing a dual approach: a theoretical framework for predicting solubility and a practical guide to its experimental determination. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed decisions, saving valuable time and resources.
Theoretical Underpinnings of Solubility: A Predictive Approach
The age-old adage of "like dissolves like" serves as a fundamental principle in predicting solubility.[4] For a solid solute to dissolve in a liquid solvent, the intermolecular forces between the solute and solvent molecules must overcome the intermolecular forces within the solute's crystal lattice and the solvent itself.
Physicochemical Profile of this compound
A comprehensive understanding of the physicochemical properties of this compound is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆BrIS | |
| Molecular Weight | 389.05 g/mol | |
| Appearance | Off-white powder | [2] |
| Melting Point | 206.0 - 209.0 °C | [2] |
The large, polycyclic aromatic structure of dibenzothiophene suggests that the molecule is predominantly nonpolar and lipophilic.[5] The presence of halogen atoms (bromine and iodine) increases the molecular weight and polarizability, which can influence van der Waals interactions. However, these do not impart significant polarity to the molecule. Therefore, it is anticipated that this compound will exhibit poor solubility in polar solvents like water and alcohols, and higher solubility in nonpolar or moderately polar aprotic solvents.
The Hansen Solubility Parameter (HSP) Approach
A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7]
The HSP of a solvent can be plotted in a three-dimensional "Hansen space." For a given solute, a "solubility sphere" can be determined, and any solvent that falls within this sphere is likely to be a good solvent for that solute.
Logical Workflow for Solubility Prediction
Caption: Predictive workflow for estimating the solubility of this compound.
Table of Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These are approximate values and can vary slightly depending on the source.
Based on this data, solvents like toluene, chloroform, and THF are predicted to be better solvents for this compound than highly polar solvents like water, methanol, or ethanol.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, they must be validated by empirical data. The following section provides detailed protocols for both qualitative and quantitative determination of solubility.
Qualitative Solubility Assessment
This is a rapid screening method to quickly identify promising solvents.
Objective: To visually classify the solubility of this compound in a range of solvents as "soluble," "partially soluble," or "insoluble."
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, THF, DMF, DMSO, ethanol, methanol)
-
Small test tubes or vials (1.5-2 mL)
-
Spatula
-
Pipettes
-
Vortex mixer
Protocol:
-
Preparation: Label a series of test tubes, one for each solvent.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.
-
Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination: The Shake-Flask Method
This is a more rigorous method to determine the precise solubility of the compound in a given solvent at a specific temperature.
Objective: To quantify the solubility of this compound in selected solvents (e.g., in mg/mL or mol/L).
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.
-
Experimental Workflow for Quantitative Solubility Determination
Caption: Step-by-step workflow for the quantitative determination of solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison between different solvents.
Table for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |
The results from these experiments will provide a clear understanding of the solubility profile of this compound, enabling researchers to select the most appropriate solvents for their specific applications.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By combining predictive approaches based on molecular structure and solvent properties with rigorous experimental protocols, researchers can confidently navigate the solution landscape for this important synthetic intermediate. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further research and development in the fields of materials science and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. my.leapchemproduct.com [my.leapchemproduct.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-8-iododibenzothiophene
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic route to obtain 2-Bromo-8-iododibenzothiophene, a key building block in the fields of organic electronics and pharmaceutical research. The unique arrangement of two different halogen atoms on the dibenzothiophene scaffold offers orthogonal reactivity, enabling selective, stepwise functionalization for the construction of complex molecular architectures.[1] This document details a proposed two-step synthesis starting from commercially available dibenzothiophene, focusing on the principles of electrophilic aromatic substitution and the regiochemical outcomes governed by substituent effects. Detailed experimental protocols, mechanistic insights, and data presentation are included to assist researchers in the successful synthesis and characterization of this valuable compound.
Introduction: The Significance of this compound
Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their rigid, planar structure and unique electronic properties. These characteristics make them ideal candidates for incorporation into organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic devices.[2] The introduction of halogen substituents onto the dibenzothiophene core further enhances its utility by providing reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.
This compound, in particular, is a highly valuable intermediate. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential chemical transformations. This orthogonality is a powerful tool for the rational design and synthesis of complex organic materials and novel drug candidates. This guide presents a scientifically sound and practical approach to the synthesis of this important molecule.
Strategic Synthesis Plan: A Two-Step Halogenation Approach
The synthesis of this compound can be strategically achieved through a two-step electrophilic aromatic substitution sequence starting from dibenzothiophene. The key to a successful synthesis lies in controlling the regioselectivity of the halogenation reactions. The sulfur atom in dibenzothiophene directs electrophilic attack primarily to the 2 and 8 positions.
Two plausible synthetic routes are considered:
-
Route A: Iodination of dibenzothiophene to form 2-iododibenzothiophene, followed by bromination.
-
Route B: Bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination.
This guide will focus on Route A as the primary recommended pathway, as the initial introduction of the larger iodine atom may offer steric hindrance that could influence the regioselectivity of the subsequent bromination step.
Mechanistic Considerations and Regioselectivity
Electrophilic aromatic substitution on the dibenzothiophene ring is directed by the electron-donating effect of the sulfur atom, which activates the 2, 3, 7, and 8 positions. However, the 2 and 8 positions are sterically more accessible and electronically favored, leading to substitution at these sites.
In the second step of Route A, the iodinated dibenzothiophene is subjected to bromination. The iodine atom is a weakly deactivating, ortho-, para- directing group. Therefore, the incoming bromine electrophile will be directed to the positions ortho and para to the iodine atom. The 8-position is para to the 2-position, making it the most likely site for the second halogenation.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Iododibenzothiophene
This procedure is adapted from a known method for the iodination of dibenzothiophene.[3]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Dibenzothiophene | 184.25 | 9.2 g | 50 |
| Iodine (I₂) | 253.81 | 6.2 g | 25 |
| Periodic acid (H₅IO₆) | 227.94 | 5.7 g | 25 |
| Glacial Acetic Acid | - | 150 mL | - |
| Water | - | 30 mL | - |
| Sulfuric Acid (conc.) | - | 0.5 mL | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add dibenzothiophene (9.2 g, 50 mmol), iodine (6.2 g, 25 mmol), periodic acid (5.7 g, 25 mmol), glacial acetic acid (150 mL), and water (30 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and continue stirring for 16 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Dissolve the crude solid in 150 mL of toluene and wash the solution three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add hexane to the concentrated residue and sonicate to induce precipitation.
-
Collect the solid by filtration and dry to yield 2-iododibenzothiophene as a white powder.
Expected Outcome:
-
Yield: Approximately 77% (11.3 g)[3]
-
Purity: Can be further purified by recrystallization if necessary.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Synthesis of this compound
This proposed procedure utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Iododibenzothiophene | 310.15 | 11.3 g | 36.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.8 g | 38.2 |
| Glacial Acetic Acid | - | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-iododibenzothiophene (11.3 g, 36.4 mmol) in glacial acetic acid (200 mL) with gentle heating if necessary.
-
Add N-bromosuccinimide (6.8 g, 38.2 mmol) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to afford pure this compound.
Expected Outcome:
-
Yield: Moderate to high yields are expected based on similar reactions.
-
Purity: Recrystallization should provide a product with high purity.
-
Characterization: The final product must be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Visualizing the Synthesis
Synthetic Pathway Diagram
Caption: Synthetic route for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound. By leveraging a two-step electrophilic halogenation strategy, this valuable building block can be accessed from readily available starting materials. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in organic synthesis, materials science, and drug discovery. The successful synthesis of this molecule will undoubtedly facilitate the development of novel functional materials and potential therapeutic agents.
References
An In-Depth Technical Guide to the Electrophilic Substitution of Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electrophilic substitution reactions on dibenzothiophene (DBT), a sulfur-containing heterocyclic molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a deep dive into the underlying principles governing the reactivity and regioselectivity of DBT, supported by field-proven experimental protocols and mechanistic insights.
Introduction: The Unique Electronic Landscape of Dibenzothiophene
Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring.[1] This tricyclic heteroaromatic system presents a unique electronic landscape for electrophilic attack. The fusion of the benzene rings to the thiophene core results in a complex interplay of aromaticity and electron density, making the prediction and control of electrophilic substitution a nuanced endeavor. Understanding the subtleties of this reactivity is paramount for the rational design and synthesis of novel DBT-based compounds with tailored properties for applications in pharmaceuticals and organic electronics.
The sulfur atom in the thiophene ring plays a crucial role in directing the regioselectivity of electrophilic substitution. Through its lone pairs, the sulfur atom can donate electron density to the aromatic system, thereby activating it towards electrophiles. However, the fused benzene rings also influence the electron distribution, leading to a preferential attack at specific positions.
Core Principles: Reactivity and Regioselectivity
The susceptibility of dibenzothiophene to electrophilic aromatic substitution is governed by the stability of the carbocation intermediate, often referred to as the sigma complex or arenium ion. The positions that lead to the most stable, resonance-delocalized intermediates are the ones most favored for electrophilic attack.
In the case of dibenzothiophene, the positions of greatest electron density and, consequently, the most favorable sites for electrophilic attack are the 2 and 8 positions. This is due to the effective delocalization of the positive charge in the corresponding sigma complex, which involves resonance structures where the charge is stabilized by the sulfur atom. Substitution at other positions, such as the 1, 3, 4, 6, 7, and 9 positions, results in less stable intermediates.
Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically alters the electronic properties of the dibenzothiophene core. The electron-withdrawing nature of the sulfoxide or sulfone group deactivates the ring system towards electrophilic attack and directs incoming electrophiles to the meta positions (relative to the sulfur-containing ring), a key consideration in synthetic design.[2]
Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights
The following sections provide detailed protocols and mechanistic discussions for the most common and synthetically useful electrophilic substitution reactions performed on dibenzothiophene.
Nitration
The introduction of a nitro group onto the dibenzothiophene scaffold is a valuable transformation, as the nitro group can serve as a precursor to a wide array of other functional groups, most notably amines. The regioselectivity of nitration is highly dependent on the reaction conditions.
Protocol for the Synthesis of 2-Nitrodibenzothiophene:
-
Reagents and Materials:
-
Dibenzothiophene
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice bath
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzothiophene in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-nitrodibenzothiophene.
-
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent helps to moderate the reactivity of the fuming nitric acid. The low reaction temperature is crucial for controlling the exothermicity of the reaction and minimizing the formation of dinitrated and other side products.
Halogenation: Bromination
Bromination of dibenzothiophene provides a direct route to valuable intermediates for cross-coupling reactions, enabling the synthesis of more complex derivatives. The reaction typically proceeds with high regioselectivity for the 2 and 8 positions.
Protocol for the Synthesis of 2,8-Dibromodibenzothiophene:
-
Reagents and Materials:
-
Dibenzothiophene
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Iron filings (catalyst)
-
Sodium thiosulfate solution
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
Dissolve dibenzothiophene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of iron filings to the solution.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2,8-dibromodibenzothiophene.
-
Causality Behind Experimental Choices: The iron catalyst acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity. Carbon tetrachloride is used as an inert solvent that does not react with bromine. The sodium thiosulfate wash is essential for safety and to ensure the purity of the final product by removing excess bromine.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the dibenzothiophene nucleus, providing access to ketones that are versatile intermediates for further functionalization. The reaction is typically catalyzed by a strong Lewis acid.
Protocol for the Synthesis of 2-Acetyldibenzothiophene:
-
Reagents and Materials:
-
Dibenzothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (dilute, aqueous)
-
Standard laboratory glassware under an inert atmosphere
-
-
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of dibenzothiophene in dry dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the resulting crude product by column chromatography or recrystallization to afford 2-acetyldibenzothiophene.
-
Causality Behind Experimental Choices: Anhydrous conditions are critical as aluminum chloride is highly hygroscopic and will be deactivated by water. A stoichiometric amount of AlCl₃ is required because it complexes with both the acetyl chloride and the product ketone. The acidic workup is necessary to decompose the aluminum chloride complexes and liberate the ketone product.
Sulfonation
Sulfonation introduces the sulfonic acid group (-SO₃H) onto the dibenzothiophene ring. This functional group can be used to increase water solubility or as a directing group in subsequent synthetic steps.
Protocol for the Sulfonation of Dibenzothiophene:
-
Reagents and Materials:
-
Dibenzothiophene
-
Fuming sulfuric acid (oleum) or chlorosulfonic acid
-
Ice bath
-
Saturated sodium chloride solution
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, carefully add dibenzothiophene in small portions to chilled fuming sulfuric acid (or chlorosulfonic acid) in an ice bath with vigorous stirring.
-
After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product may precipitate upon cooling and dilution. If it remains in solution, it can be "salted out" by adding a saturated solution of sodium chloride.
-
Collect the precipitated sulfonic acid by vacuum filtration and wash it with a cold, saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water or by conversion to a more crystalline salt derivative.
-
Causality Behind Experimental Choices: Fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is a highly potent sulfonating agent. The use of an ice bath is essential to control the highly exothermic nature of the reaction. "Salting out" is a common technique to decrease the solubility of the sulfonic acid in the aqueous workup, thereby facilitating its isolation.
Data Presentation: Regioselectivity in Electrophilic Substitution of Dibenzothiophene
The following table summarizes the typical regiochemical outcomes for the electrophilic substitution of dibenzothiophene. Yields and isomer ratios can vary depending on the specific reaction conditions.
| Electrophilic Reaction | Reagents | Major Product(s) | Typical Isomer Distribution (approx.) |
| Nitration | HNO₃, Ac₂O | 2-Nitrodibenzothiophene | Predominantly 2- and 8-isomers |
| Bromination | Br₂, Fe | 2,8-Dibromodibenzothiophene | High selectivity for 2,8-disubstitution |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyldibenzothiophene | Predominantly 2- and 8-isomers |
| Sulfonation | H₂SO₄/SO₃ | Dibenzothiophene-2-sulfonic acid | Predominantly 2- and 8-isomers |
Visualizing Reaction Mechanisms and Workflows
The following diagrams, rendered in Graphviz, illustrate the general mechanism of electrophilic aromatic substitution on dibenzothiophene and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution on dibenzothiophene.
Caption: A generalized experimental workflow for electrophilic substitution reactions.
Conclusion: A Versatile Scaffold for Innovation
Dibenzothiophene's unique reactivity in electrophilic substitution reactions makes it a valuable and versatile scaffold for the development of new molecules in the pharmaceutical and materials science sectors. A thorough understanding of the principles governing its regioselectivity, coupled with robust and well-defined experimental protocols, empowers researchers to rationally design and synthesize novel dibenzothiophene derivatives with desired functionalities and properties. The methodologies and insights presented in this guide serve as a foundational resource for professionals seeking to harness the synthetic potential of this important heterocyclic system.
References
electronic properties of halogenated dibenzothiophenes
An In-Depth Technical Guide to the Electronic Properties of Halogenated Dibenzothiophenes
Abstract
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, serves as a robust and versatile building block for advanced organic electronic materials. Its rigid, planar structure and the presence of a sulfur heteroatom provide an excellent foundation for efficient charge transport.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the DBT core, or "halogenation," is a powerful molecular design strategy for fine-tuning its electronic and photophysical properties. This guide provides a comprehensive exploration of the structure-property relationships in halogenated dibenzothiophenes, detailing the underlying chemical principles, essential characterization methodologies, and their impact on applications in organic electronics.
The Dibenzothiophene Core: A Privileged Scaffold
The parent dibenzothiophene molecule is a three-ring aromatic system where two benzene rings are fused to a central thiophene ring. This configuration imparts several advantageous intrinsic properties:
-
High Thermal and Chemical Stability: The fused aromatic system is exceptionally stable, a prerequisite for long-lasting electronic devices.[1][2]
-
Planarity: The planar geometry of the DBT core facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules.[2]
-
High Ionization Potential: Compared to other common organic semiconductor cores like fluorene or carbazole, DBT possesses a lower-lying Highest Occupied Molecular Orbital (HOMO), leading to a high ionization potential.[1][2] This inherent stability against oxidation is a significant advantage for device longevity.
-
Role of the Sulfur Atom: The sulfur atom's orbitals contribute to the π-electron system and can enhance intermolecular electronic coupling, further promoting charge migration.[1][2]
The fundamental structure of dibenzothiophene with its standard numbering is illustrated below. These numbered positions are the primary targets for synthetic modification, including halogenation.
The Role of Halogenation: Tuning Electronic Landscapes
Introducing halogen atoms is a key strategy to modulate the electronic properties of organic materials through several distinct physical mechanisms.[3]
Inductive Effects: Stabilizing Frontier Molecular Orbitals
Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect systematically modifies the energy levels of the frontier molecular orbitals (FMOs), namely the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Energy Level Depression: The inductive withdrawal of electron density from the π-conjugated system lowers the energy of both the HOMO and LUMO levels.[3] This increased stability is highly desirable as it enhances the material's resistance to ambient oxidative degradation.[1][4]
-
Tunability: The strength of the inductive effect varies predictably with the halogen (F > Cl > Br > I), allowing for fine-tuning of the FMO energy levels. Bromination, for example, has been shown to effectively deepen the LUMO level in organic semiconductors, which can improve electron injection and extraction efficiency in devices.[5]
The diagram below illustrates the general impact of the inductive effect on the frontier orbital energies of the DBT core.
The Heavy Atom Effect: Manipulating Excited States
Beyond inductive effects, heavier halogens like bromine and especially iodine introduce significant spin-orbit coupling. This phenomenon, known as the "heavy atom effect," greatly enhances the rate of intersystem crossing (ISC)—the transition between singlet and triplet excited states.
-
Enhanced Phosphorescence: In photophysics, efficient ISC is critical for harvesting triplet excitons. For materials used in phosphorescent OLEDs (PhOLEDs), a high ISC rate is essential for channeling electrically generated excitons into the light-emitting triplet state. Studies on halogen-substituted dibenzothiophene oxides have demonstrated that chloro-, bromo-, and iodo-derivatives show higher quantum yields for photochemical processes involving an ISC step.[6]
-
Positional Dependence: The efficiency of ISC can be highly dependent on the substitution position of the iodine atom on the aromatic core.[7]
Intermolecular Interactions: Influencing Solid-State Packing
The introduction of halogens enables specific non-covalent interactions, such as halogen bonding, which can be used to control the self-assembly and crystal packing of molecules in the solid state.[8] This control over morphology is critical as the charge carrier mobility in organic semiconductors is highly dependent on the degree of intermolecular orbital overlap.[9]
Synthesis and Characterization
The rational design of halogenated DBTs is underpinned by robust synthetic and analytical protocols.
Synthetic Strategies
Functionalized DBTs are commonly synthesized using transition metal-catalyzed cross-coupling reactions.[10] More recently, electrochemical methods have emerged as an efficient alternative.
-
Palladium-Catalyzed Coupling: Stille and Suzuki coupling reactions are workhorse methods for attaching aryl groups or other functional moieties to a halogenated DBT core (or vice-versa).[2][11]
-
Electrochemical Synthesis: An electro-oxidative C–S coupling using a halogen mediator (like Bu₄NBr) has been developed for the efficient synthesis of various DBT derivatives.[12][13] This method can offer advantages in terms of atom economy and avoiding transition metal catalysts.[13]
Experimental Protocols for Electronic Characterization
A multi-faceted approach is required to fully characterize the electronic properties of a new halogenated DBT derivative.
Causality: CV is an electrochemical technique that measures the potential at which a molecule is oxidized and reduced. The oxidation potential is directly related to the ionization potential (HOMO level), while the reduction potential relates to the electron affinity (LUMO level). These energy levels are critical for predicting charge injection barriers and energy level alignment in a device.[11]
Step-by-Step Methodology:
-
Preparation: Dissolve the halogenated DBT sample (approx. 1 mM) in a suitable anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Expert Insight: The solvent and electrolyte must be electrochemically stable within the potential window of interest to prevent interfering signals.
-
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.
-
Oxygen Removal: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.
-
Expert Insight: Dissolved oxygen is electroactive and its reduction can obscure the reduction peak of the sample.
-
-
Internal Standard: Add a small amount of ferrocene (Fc) as an internal standard. The Fc/Fc⁺ redox couple provides a stable reference potential against which the sample's potentials can be accurately measured.[11]
-
Measurement: Scan the potential from an initial value (e.g., 0 V) towards positive potentials to record the oxidation wave, then reverse the scan towards negative potentials to record the reduction wave.
-
Calculation:
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (often assumed to be at 4.8 eV below the vacuum level):[14]
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules, the lowest energy absorption band corresponds to the electronic transition from the HOMO to the LUMO. The onset of this absorption provides a measure of the optical band gap (E_g^opt).
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
The overall workflow for synthesizing and characterizing a novel halogenated DBT is summarized in the following diagram.
Quantitative Data Summary
Halogenation provides a predictable method for tuning the FMOs of DBT derivatives. The table below summarizes representative data for various substituted DBTs, illustrating the impact of different functional groups.
| Compound/Substitution | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Application | Reference |
| Parent Dibenzothiophene | ~ -5.6 to -5.8 | ~ -2.0 to -2.2 | ~ 3.4 - 3.6 | Core Scaffold | [15] |
| 2,8-diaryl-DBT (electron-donating) | -5.41 | - | - | OLEDs | [11] |
| 2,8-diaryl-DBT (electron-withdrawing) | -5.58 | - | - | OLEDs | [11] |
| 3,7-bis(thiophenyl)-DBT | -5.43 | -2.13 | 3.30 | OFETs | [1][2] |
| Ph₃Si-substituted DBT | -5.5 to -5.7 | -1.8 to -2.1 | ~ 3.6 | OLED ETMs | [15] |
Note: Exact values vary based on measurement conditions and calculation methods. This table illustrates general trends.
Applications in Advanced Materials
The tunable electronic properties of halogenated DBTs make them prime candidates for several high-performance electronic applications.
-
Organic Field-Effect Transistors (OFETs): The enhanced stability from lowered HOMO levels and the potential for ordered molecular packing make halogenated DBTs excellent semiconductors for OFETs. Devices based on DBT derivatives have achieved high charge carrier mobilities and excellent on/off ratios.[1][2][16]
-
Organic Light-Emitting Diodes (OLEDs): DBTs are used extensively in OLEDs. Their wide band gap and deep HOMO levels make them suitable as host materials for blue phosphorescent emitters.[15] Furthermore, the ability to tune their LUMO levels allows for their use as electron-transporting materials (ETMs).[15] Fluorinated DBT derivatives, in particular, are explored for creating efficient thermally activated delayed fluorescence (TADF) emitters for next-generation displays.[17][18]
Conclusion and Future Outlook
Halogenation of the dibenzothiophene core is a cornerstone of modern organic materials chemistry. It provides a reliable and tunable strategy to manipulate frontier molecular orbital energies, enhance environmental stability, control intermolecular packing, and influence excited-state dynamics through the heavy atom effect. The continued development of novel synthetic routes, including more efficient and greener electrochemical methods, will further expand the library of available halogenated DBT derivatives.[12][13] As our understanding of the intricate interplay between halogen type, substitution position, and solid-state morphology deepens, these materials will undoubtedly play a pivotal role in pushing the performance boundaries of organic transistors, lighting, and next-generation displays.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of electron transport in halogen incorporated diindenotetracene compounds: crystal structure, charge transport and optoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. DSpace [helda.helsinki.fi]
An In-Depth Technical Guide to the Discovery and First Synthesis of 2-Bromo-8-iododibenzothiophene
A Keystone Heterocyclic Building Block for Advanced Organic Electronics
Introduction: The Dibenzothiophene Core and Its Significance
Dibenzothiophene, a sulfur-containing heterocyclic compound, forms the structural foundation for a versatile class of molecules that have garnered significant interest in materials science and drug development. Its rigid, planar structure and electron-rich nature make it an excellent scaffold for the construction of organic semiconductors, materials for organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The electronic properties of dibenzothiophene derivatives can be finely tuned by the introduction of various substituents at specific positions on its aromatic rings. Among these, the 2 and 8 positions are of particular importance due to their significant influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices.
The strategic placement of different halogen atoms at these positions, such as in 2-Bromo-8-iododibenzothiophene, offers a powerful tool for synthetic chemists. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential functionalization through various cross-coupling reactions. This orthogonal reactivity is highly desirable for the modular synthesis of complex, high-performance organic materials. This guide provides a comprehensive overview of the discovery and the first plausible synthetic route to this compound, a key intermediate in the development of next-generation organic electronic materials.
The Genesis of 2,8-Disubstituted Dibenzothiophenes: A Historical Perspective
The functionalization of the dibenzothiophene core has been a subject of study for many decades. Early work by pioneers in the field laid the groundwork for understanding the reactivity of this heterocyclic system. Electrophilic substitution reactions were found to be a primary method for introducing substituents onto the dibenzothiophene rings. It was established that electrophilic attack preferentially occurs at the 2 and 8 positions, which are the most electron-rich sites.
The synthesis of symmetrically disubstituted dibenzothiophenes, such as 2,8-dibromodibenzothiophene, has been well-documented.[1] This is typically achieved through the direct bromination of dibenzothiophene using elemental bromine in a suitable solvent.[1] This foundational knowledge of electrophilic halogenation set the stage for the more nuanced challenge of synthesizing asymmetrically disubstituted derivatives like this compound.
The First Synthesis of this compound: A Stepwise Approach
While a singular "discovery" paper for this compound is not readily apparent in a historical context, its first synthesis can be logically deduced from established principles of aromatic chemistry and the known reactivity of dibenzothiophene. The most plausible and scientifically sound approach involves a two-step sequential halogenation strategy. This method leverages the directing effects of the substituents and the different reactivities of halogenating agents.
Part 1: Synthesis of the Precursor - 2-Bromodibenzothiophene
The synthesis of this compound logically commences with the preparation of the monosubstituted precursor, 2-bromodibenzothiophene.
Experimental Protocol: Synthesis of 2-Bromodibenzothiophene
-
Reaction Setup: A solution of dibenzothiophene in a suitable inert solvent, such as chloroform or carbon tetrachloride, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.
-
Bromination: A solution of one equivalent of elemental bromine in the same solvent is added dropwise to the cooled dibenzothiophene solution with continuous stirring. The reaction is monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material.
-
Work-up: Upon completion of the reaction, the mixture is washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 2-bromodibenzothiophene.
Causality Behind Experimental Choices:
-
Controlled Temperature: The dropwise addition of bromine at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of the disubstituted product, 2,8-dibromodibenzothiophene.
-
Stoichiometry: The use of one equivalent of bromine favors monosubstitution.
-
Solvent Choice: Chloroform or carbon tetrachloride are excellent solvents for both dibenzothiophene and bromine, providing a homogeneous reaction medium.
Part 2: Iodination of 2-Bromodibenzothiophene to Yield this compound
With 2-bromodibenzothiophene in hand, the next critical step is the selective introduction of an iodine atom at the 8-position. The bromine atom at the 2-position is a deactivating group, but it is also an ortho-, para-director. In the case of dibenzothiophene, the "para" position relative to the 2-substituent is the 8-position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2-Bromodibenzothiophene is dissolved in a suitable solvent system, typically a mixture of acetic acid and a small amount of a strong acid catalyst like sulfuric acid.
-
Iodination: N-Iodosuccinimide (NIS) is added portion-wise to the solution at room temperature. The reaction is stirred until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is poured into water, and the precipitated solid is collected by filtration. The solid is then washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a thorough washing with water.
-
Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to obtain the final product with high purity.
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide is a milder and more selective iodinating agent compared to elemental iodine, which helps in controlling the reaction and preventing side products.
-
Acid Catalyst: The presence of a strong acid catalyst, such as sulfuric acid, protonates NIS, increasing its electrophilicity and facilitating the iodination of the moderately deactivated 2-bromodibenzothiophene ring.
-
Solvent System: Acetic acid is a common solvent for electrophilic aromatic halogenations as it can dissolve the reactants and is stable to the reaction conditions.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Characterization and Physicochemical Properties
The successful synthesis of this compound is confirmed through a combination of spectroscopic and analytical techniques.
| Property | Value | Significance |
| Molecular Formula | C₁₂H₆BrIS | Confirms the elemental composition. |
| Molecular Weight | 417.05 g/mol | Provides the mass of one mole of the compound. |
| Appearance | Off-white to pale yellow solid | A qualitative physical property. |
| Melting Point | Typically in the range of 150-160 °C | A measure of purity. |
| ¹H NMR | Shows characteristic aromatic proton signals. | Confirms the substitution pattern on the dibenzothiophene core. |
| ¹³C NMR | Shows the expected number of carbon signals. | Further confirms the structure and substitution. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | Confirms the molecular weight and isotopic pattern of Br and I. |
The Importance of this compound in Modern Research
The discovery and synthesis of this compound have provided researchers with a valuable and versatile building block for the construction of advanced organic materials.[1] The presence of two different halogen atoms with distinct reactivities allows for a high degree of synthetic flexibility.[1] For instance, the more reactive carbon-iodine bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, while leaving the carbon-bromine bond intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with precisely tailored properties for applications in OLEDs, OFETs, and organic photovoltaics.
Diagram of Orthogonal Reactivity:
Caption: Sequential functionalization of this compound.
Conclusion
The synthesis of this compound represents a significant advancement in the field of heterocyclic chemistry and materials science. While its "discovery" may be more of a logical extension of well-established synthetic principles rather than a singular breakthrough, its importance as a versatile building block is undeniable. The ability to selectively introduce two different functional groups onto the dibenzothiophene core has opened up new avenues for the design and synthesis of novel organic materials with tailored electronic and photophysical properties. This in-depth guide provides a scientifically grounded and practical overview of the synthesis of this key intermediate, offering valuable insights for researchers and scientists working at the forefront of organic electronics and drug development.
References
Harnessing the Thiophene Scaffold: A Guide to the Biological Activities of Functionalized Dibenzothiophenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzothiophene (DBT), a tricyclic sulfur-containing heterocycle, has long been recognized primarily as a persistent component in fossil fuels.[1][2] However, the intrinsic chemical properties of its scaffold present a fertile ground for medicinal chemistry. Through strategic functionalization, the dibenzothiophene core can be transformed into a diverse array of derivatives with potent and varied biological activities. This guide provides a comprehensive exploration of the therapeutic potential of these compounds, moving beyond their environmental significance to their emerging roles in pharmacology. We will dissect the key biological activities of functionalized dibenzothiophenes, including their anticancer, antimicrobial, and neuroprotective effects. By examining structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation, this document serves as an in-depth resource for researchers aiming to unlock the next generation of therapeutics derived from this versatile scaffold.
The Dibenzothiophene Core: From Inert Pollutant to Pharmacological Asset
Dibenzothiophene is an organosulfur compound composed of a central thiophene ring fused to two benzene rings.[2][3] This aromatic, planar structure provides a rigid and lipophilic backbone that is amenable to a wide range of chemical modifications. While the parent molecule exhibits limited biological activity, the addition of specific functional groups at various positions on the rings dramatically alters its physicochemical properties and pharmacological profile. These modifications are achieved through established synthetic methodologies, including transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and electrophilic cyclization, which allow for the precise introduction of diverse substituents.[4][5][6] This chemical tractability is the foundation of its potential, enabling the design of molecules that can interact with specific biological targets. The following sections will delve into the most promising therapeutic avenues for these functionalized derivatives.
Anticancer Activity: Targeting Malignancy on Multiple Fronts
The development of novel anticancer agents is a critical endeavor, and the dibenzothiophene scaffold has emerged as a promising platform.[7][8] Functionalized derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[4][5][9]
Mechanisms of Antineoplastic Action
The anticancer efficacy of dibenzothiophene derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.
-
Multi-Kinase Inhibition: A key strategy in modern oncology is the development of multi-target therapies to overcome chemoresistance.[10] Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, simultaneously targeting several enzymes crucial for cancer cell signaling, such as Clk4, DRAK1, and haspin.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective cancer therapy is the ability to induce programmed cell death (apoptosis). Compound 16b , a 5-hydroxybenzothiophene hydrazide, has been shown to induce G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells.[10]
-
Signaling Pathway Modulation: Derivatives have been designed to inhibit key oncogenic signaling pathways. For instance, certain dibenzodiazepinone analogues effectively suppress EGFR and AKT phosphorylation, crucial pathways for the proliferation and survival of non-small cell lung cancer (NSCLC) cells.[11]
Structure-Activity Relationship (SAR) Insights
The specific placement and nature of substituents on the dibenzothiophene core are critical for anticancer potency. For dibenzodiazepinone analogues targeting NSCLC, SAR studies revealed that modifications at the C2 and N10 positions were paramount for inhibitory activity.[11] Compound 33 from this class showed a 2.4-fold lower IC50 value against resistant H1975™ cells than the established drug osimertinib, highlighting the power of targeted chemical design.[11]
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the inhibitory concentrations (IC50) of representative dibenzothiophene derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cell Line | IC50 Value | Reference |
| 16b | 5-Hydroxybenzothiophene Hydrazide | U87MG | 7.2 µM | [10] |
| 16b | 5-Hydroxybenzothiophene Hydrazide | HCT-116 | >10 µM | [10] |
| 16b | 5-Hydroxybenzothiophene Hydrazide | A549 | >10 µM | [10] |
| Compound 33 | Dibenzodiazepinone Analogue | H1975™ | 2.7 µM | [11] |
| Osimertinib | Reference Drug | H1975™ | 6.5 µM | [11] |
| Compound 480 | 2,3-Fused Thiophene Derivative | HeLa | 12.61 µg/mL | [12] |
| Compound 480 | 2,3-Fused Thiophene Derivative | HepG2 | 33.42 µg/mL | [12] |
Visualization: Targeting the EGFR-AKT Signaling Pathway
The diagram below illustrates a simplified view of the EGFR-AKT pathway, a common target for dibenzothiophene-based anticancer agents. Inhibition at the EGFR level prevents downstream activation of AKT, leading to reduced cell proliferation and survival.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling for the Selective Functionalization of 2-Bromo-8-iododibenzothiophene
Introduction: The Strategic Value of Dibenzothiophene Scaffolds
Dibenzothiophene and its derivatives are privileged heterocyclic motifs frequently encountered in pharmaceuticals, organic electronics, and materials science.[1] Their rigid, planar structure and electron-rich nature make them ideal scaffolds for creating novel compounds with tailored photophysical or biological properties. The molecule 2-Bromo-8-iododibenzothiophene represents a particularly valuable starting material, offering two distinct and orthogonally reactive handles for sequential C-C bond formation.
This guide provides a comprehensive technical overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound. By exploiting the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we can achieve highly selective monofunctionalization at the C-8 position, followed by a subsequent coupling at the C-2 position. This stepwise approach enables the rational design and synthesis of complex, unsymmetrically substituted dibenzothiophene derivatives, which would be challenging to access through other methods.
The Mechanistic Cornerstone: Chemoselectivity in Palladium Catalysis
The success of a selective cross-coupling on a polyhalogenated substrate is fundamentally governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[2][3]
The palladium(0) catalyst must insert into one of the carbon-halogen bonds to initiate the cycle. The relative reactivity of aryl halides for this step follows a well-established trend based on bond dissociation energies: C–I > C–OTf > C–Br >> C–Cl .[4][5] The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by a Pd(0) complex. This intrinsic reactivity difference is the primary tool we leverage to control the site of the initial coupling reaction.
While this inherent preference provides a strong basis for selectivity, the choice of palladium catalyst, phosphine ligand, base, and solvent system can further refine and enhance this control, either by amplifying the reactivity difference or by enabling the subsequent activation of the less reactive C-Br bond under more forcing conditions.[6][7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst.
Protocol I: Selective Monofunctionalization at the C-8 (Iodo) Position
This protocol details the selective Suzuki coupling at the C-8 iodo position, leaving the C-2 bromo position intact for subsequent functionalization.
Objective: To synthesize 8-Aryl-2-bromodibenzothiophene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Option A (Pre-formed catalyst): Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Option B (In-situ generated catalyst): Add Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).[9]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (12 mL) and degassed water (3 mL) via syringe. The use of degassed solvents is critical to prevent catalyst oxidation.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 8-aryl-2-bromodibenzothiophene product.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable choice for standard couplings. In-situ generation from Pd(OAc)₂ is often more economical and equally effective.[9] |
| Ligand | PPh₃ (8 mol% if using Pd(OAc)₂) | Triphenylphosphine is a standard, effective ligand that provides good stability and reactivity without being overly active, thus preserving selectivity. |
| Base | K₂CO₃ (2.0 eq.) | A moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting side reactions.[10][11] |
| Solvent System | Dioxane/Water (4:1) | A common biphasic system that effectively dissolves both organic and inorganic reagents, promoting efficient reaction.[9][12] |
| Temperature | 80-90 °C | Sufficient thermal energy to drive the reaction at a reasonable rate while minimizing the risk of activating the stronger C-Br bond. |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material but avoids significant homocoupling or other side reactions. |
Protocol II: Sequential Functionalization at the C-2 (Bromo) Position
This protocol is designed for the subsequent coupling at the less reactive C-2 bromo position of the 8-aryl-2-bromodibenzothiophene product obtained from Protocol I.
Objective: To synthesize unsymmetrical 2,8-diaryl-dibenzothiophene derivatives.
Rationale for Condition Changes: Activating the stronger C-Br bond typically requires more forcing conditions. This can be achieved by increasing the temperature and/or employing a more active catalytic system, often characterized by bulkier, more electron-donating phosphine ligands that facilitate the more difficult oxidative addition step.[3][13][14]
Materials:
-
8-Aryl-2-bromodibenzothiophene (from Protocol I)
-
Second, different Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or similar Buchwald-type ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or CPME (Cyclopentyl methyl ether), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 8-aryl-2-bromodibenzothiophene (1.0 mmol, 1.0 eq.), the second arylboronic acid (1.3 mmol, 1.3 eq.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Seal, evacuate, and backfill with inert gas three times.
-
Catalyst Addition: Add Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The use of highly active, air-sensitive ligands like SPhos requires careful handling under an inert atmosphere.
-
Solvent Addition: Add anhydrous Toluene (10 mL) via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedures as described in Protocol I.
Figure 2: Workflow for the sequential Suzuki coupling of this compound.
Troubleshooting and Optimization
A successful protocol is a self-validating system. If issues arise, consider the following points:
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure inert atmosphere is maintained. Increase temperature in 5-10 °C increments. Use a more active ligand (e.g., SPhos) or a stronger base (e.g., K₃PO₄, Cs₂CO₃). Verify purity of boronic acid. |
| Loss of Selectivity | Reaction conditions are too harsh for monofunctionalization (Protocol I). | Reduce reaction temperature. Decrease catalyst loading. Use exactly 1.05-1.1 equivalents of boronic acid. |
| Protodeboronation | Degradation of boronic acid under reaction conditions. | Use a non-aqueous base (e.g., KF) or switch to a more stable organoboron species like a boronate ester (e.g., pinacol ester) or an MIDA boronate.[5][15] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction setup and execution. |
References
- 1. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-8-iododibenzothiophene
Introduction: The Strategic Synthesis of Aminodibenzothiophenes
The dibenzothiophene scaffold is a privileged heterocyclic motif frequently encountered in materials science and medicinal chemistry. Its rigid, planar structure and rich electronic properties make it a valuable building block for organic semiconductors used in advanced applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1][2][3]. In the realm of drug discovery, dibenzothiophene derivatives have been explored for their diverse pharmacological activities[4][5]. The introduction of an amino group onto this scaffold unlocks a vast chemical space for further functionalization, enabling the synthesis of novel materials with tailored optoelectronic properties and drug candidates with enhanced biological activity.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds[6][7][8]. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions[6]. This application note provides a detailed guide for the selective monoamination of 2-Bromo-8-iododibenzothiophene, a dihaloarene substrate that offers the potential for sequential, site-selective functionalization. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we can achieve a controlled synthesis of 8-amino-2-bromodibenzothiophene, a valuable intermediate for the construction of more complex molecular architectures.
Mechanistic Rationale for Chemoselectivity
The success of the selective Buchwald-Hartwig amination of this compound hinges on the inherent differences in the reactivity of the C-I and C-Br bonds towards the palladium catalyst. The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species[9][10][11]. This step is generally the rate-determining step of the overall transformation.
The relative rates of oxidative addition for different aryl halides follow the trend: C-I > C-Br > C-Cl. This trend is attributed to the weaker bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, the palladium catalyst will preferentially react with the more labile C-I bond at the 8-position of the dibenzothiophene core, leaving the C-Br bond at the 2-position intact. By carefully controlling the reaction stoichiometry and conditions, we can achieve high chemoselectivity for the monoaminated product.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol
This protocol is designed for the selective monoamination of this compound with a primary amine. The choice of ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step[7][8].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Primary Amine (e.g., Aniline) | ≥99% | Commercially available | Purify by distillation if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | --- |
| XPhos | ≥98% | Commercially available | Air-sensitive, handle under inert gas. |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercially available | Air and moisture sensitive. |
| Toluene | Anhydrous | Commercially available | Dry over sodium/benzophenone. |
| Diethyl ether | Anhydrous | Commercially available | --- |
| Saturated aq. NH₄Cl | Reagent grade | --- | --- |
| Brine | --- | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | --- | --- |
| Celite® | --- | --- | --- |
Reaction Setup and Procedure
Figure 2: Experimental Workflow for the Selective Amination.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Expert Insight: The use of a slight excess of the ligand relative to the palladium precursor helps to ensure the formation of the active catalytic species and prevent catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this transformation.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Trustworthiness: The palladium catalyst and the phosphine ligand are sensitive to oxygen, so maintaining an inert atmosphere is crucial for reproducible results.
-
-
Addition of Solvent and Amine: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the primary amine (1.2 equiv).
-
Expert Insight: Anhydrous solvent is critical to prevent quenching of the strong base and potential side reactions. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Expert Insight: The reaction temperature may need to be optimized depending on the specific amine used. Higher temperatures may be required for less reactive amines, but could also lead to a decrease in selectivity.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization of the Product: 8-Amino-2-bromodibenzothiophene
The successful synthesis of the desired product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the dibenzothiophene core and the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern. Protons adjacent to the amino group will typically be shifted upfield compared to the starting material. |
| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule. The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon bearing the iodine in the starting material. |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the mass of 8-amino-2-bromodibenzothiophene, along with a characteristic isotopic pattern for the bromine atom. |
| FT-IR | The IR spectrum should exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, confirming the presence of the amino group. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure an inert atmosphere, use fresh and dry reagents and solvents, and consider increasing the reaction temperature or reaction time. |
| Formation of diarylamine | Excess amine or prolonged reaction time at high temperature. | Use a smaller excess of the amine and monitor the reaction closely to stop it upon completion. |
| Dehalogenation of starting material | Presence of water or other protic sources. | Ensure all reagents and solvents are strictly anhydrous. |
| Low chemoselectivity | Inappropriate ligand or reaction conditions. | Screen different bulky phosphine ligands and optimize the reaction temperature. Lower temperatures generally favor higher selectivity. |
Conclusion
This application note provides a comprehensive guide for the selective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this protocol enables the controlled synthesis of 8-amino-2-bromodibenzothiophene, a versatile building block for the development of novel organic materials and potential pharmaceutical agents. The provided mechanistic insights, detailed experimental procedure, and troubleshooting guide are intended to assist researchers in successfully implementing this powerful synthetic transformation.
References
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological properties of a potent neuroleptic drug octoclothepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.uevora.pt [dspace.uevora.pt]
Application Notes and Protocols for the Selective Functionalization of 2-Bromo-8-iododibenzothiophene
Introduction: Strategic Importance of 2,8-Disubstituted Dibenzothiophenes
Dibenzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds. Their rigid, planar structure and unique electronic properties make them highly sought-after building blocks in the development of advanced organic materials and pharmaceuticals.[1] Specifically, 2,8-disubstituted dibenzothiophenes are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug discovery, the dibenzothiophene scaffold is present in molecules with potential biological activity.[1] The ability to precisely and selectively introduce different functional groups at the 2 and 8 positions is paramount for tuning the optoelectronic and pharmacological properties of these molecules.
2-Bromo-8-iododibenzothiophene emerges as a strategically important intermediate for the synthesis of these complex molecules.[1] The presence of two different halogen atoms on the dibenzothiophene core provides an orthogonal handle for sequential, selective functionalization through transition metal-catalyzed cross-coupling reactions.[1] This guide provides detailed protocols and the underlying scientific principles for the selective functionalization of this compound, enabling researchers to unlock its synthetic potential.
The Principle of Regioselectivity: Exploiting Differential Reactivity
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is:
C-I > C-Br > C-Cl
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2] By carefully controlling the reaction conditions—such as temperature, catalyst system, and reaction time—it is possible to selectively cleave the C-I bond at the 8-position while leaving the more robust C-Br bond at the 2-position intact for subsequent transformations.
This inherent reactivity difference allows for a stepwise approach to synthesizing unsymmetrically 2,8-disubstituted dibenzothiophenes, a feat that is challenging to achieve with di-identical halogenated precursors.
Core Selective Functionalization Protocols
The following sections provide detailed, step-by-step protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These protocols are designed to selectively functionalize the 8-position (C-I bond) of this compound.
Selective Suzuki-Miyaura Coupling at the 8-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The following protocol is adapted from established procedures for the selective functionalization of dihalogenated aromatic compounds.[3][4][5]
Objective: To selectively synthesize 2-Bromo-8-aryldibenzothiophene.
Data Presentation: Reagents and Conditions for Selective Suzuki Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid or Ester | Coupling Partner | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 2-5 mol% | Pd(PPh₃)₄ is a common choice; PdCl₂(dppf) is also effective. |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 equivalents | An aqueous solution of the base is typically used. |
| 1,4-Dioxane/H₂O or Toluene/H₂O | Solvent System | 4:1 to 10:1 mixture | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | Reaction Parameter | 80-90 °C | Milder temperatures favor selectivity for the C-I bond. |
| Reaction Time | Reaction Parameter | 4-16 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and the aqueous base solution (e.g., 2M K₂CO₃, 2.0 eq) via syringe.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-8-aryldibenzothiophene.
Visualization of the Experimental Workflow
Caption: Workflow for selective Suzuki-Miyaura coupling.
Selective Sonogashira Coupling at the 8-Position
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[2][6][7][8][9] The protocol below is tailored for the selective alkynylation of the C-I bond.[7]
Objective: To selectively synthesize 2-Bromo-8-alkynyldibenzothiophene.
Data Presentation: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equivalent | Limiting reagent. |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Palladium Catalyst | 1-3 mol% | Both are effective catalyst precursors. |
| Copper(I) Iodide (CuI) | Co-catalyst | 2-5 mol% | Essential for the traditional Sonogashira reaction. |
| Triethylamine (Et₃N) or DIPEA | Base/Solvent | Can be used as both | Anhydrous and degassed base is required. |
| THF or DMF | Co-solvent (optional) | Anhydrous and degassed | Can be used if the starting material has poor solubility in the amine base. |
| Temperature | Reaction Parameter | Room Temperature to 50 °C | Milder conditions enhance selectivity. |
| Reaction Time | Reaction Parameter | 2-12 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Step-by-Step
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N). Stir for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) may be required for less reactive alkynes. Monitor the reaction's progress.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure 2-Bromo-8-alkynyldibenzothiophene.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira reaction.
Selective Buchwald-Hartwig Amination at the 8-Position
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10][11][12][13] The choice of ligand is critical for achieving high yields and selectivity, especially with challenging substrates.[14][15][16] The following protocol is based on conditions known to favor the selective amination of aryl iodides in the presence of aryl bromides.[12][13]
Objective: To selectively synthesize 2-Bromo-8-(amino)dibenzothiophene.
Data Presentation: Reagents and Conditions for Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equivalent | Limiting reagent. |
| Amine | Coupling Partner | 1.2 - 1.5 equivalents | Primary or secondary amines can be used. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 1-2 mol% | Common and effective pre-catalysts. |
| XPhos or RuPhos | Ligand | 2-4 mol% | Bulky, electron-rich phosphine ligands are crucial. |
| NaOt-Bu or Cs₂CO₃ | Base | 1.5 - 2.0 equivalents | Strong, non-nucleophilic base is required. |
| Toluene or Dioxane | Solvent | Anhydrous and degassed | Aprotic solvents are preferred. |
| Temperature | Reaction Parameter | 90-110 °C | Higher temperatures are often needed for C-N bond formation. |
| Reaction Time | Reaction Parameter | 12-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous, degassed toluene. Then, add the amine (1.2 eq).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the pure 2-Bromo-8-(amino)dibenzothiophene.
Visualization of the Logical Relationship
Caption: Logical flow of the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the power of leveraging differential reactivity for the selective functionalization of this compound. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the conditions, researchers can selectively introduce aryl, alkynyl, and amino moieties at the 8-position. The resulting 2-bromo-8-substituted dibenzothiophene products are themselves versatile intermediates, with the remaining C-Br bond available for a second, distinct cross-coupling reaction under more forcing conditions. This stepwise approach opens the door to a vast array of novel, unsymmetrically disubstituted dibenzothiophenes for applications in materials science and medicinal chemistry. Future work will focus on expanding the scope of these selective reactions to include other cross-coupling methodologies and developing one-pot, sequential functionalization procedures to further streamline the synthesis of these valuable compounds.
References
- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of OLED Materials Using 2-Bromo-8-iododibenzothiophene
Introduction: The Strategic Advantage of 2-Bromo-8-iododibenzothiophene in OLED Synthesis
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the design of novel organic materials with precisely tailored properties. Dibenzothiophene (DBT) has emerged as a privileged scaffold for such materials due to its rigid, planar structure, excellent thermal stability, and inherent charge-transporting characteristics. The strategic functionalization of the DBT core at the 2 and 8 positions allows for the meticulous tuning of the electronic and photophysical properties of the resulting molecules, making them ideal candidates for host materials, particularly in phosphorescent OLEDs (PhOLEDs), and as components of thermally activated delayed fluorescence (TADF) emitters.
This compound stands out as a uniquely versatile building block for the synthesis of asymmetrically substituted DBT derivatives. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions (reactivity order: I > Br > Cl) provides a powerful tool for the sequential and site-selective introduction of diverse functional groups. This stepwise approach is paramount for creating complex molecular architectures, such as donor-acceptor systems, which are crucial for optimizing charge injection, transport, and recombination within an OLED device.
These application notes provide a comprehensive guide for researchers, chemists, and materials scientists on the effective utilization of this compound in the synthesis of advanced OLED materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for sequential cross-coupling reactions, and present data on the properties of resulting materials.
Core Concepts: Leveraging Differential Halogen Reactivity
The cornerstone of using this compound is the selective activation of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions. This selectivity allows for a two-step functionalization strategy:
-
First Coupling: A reaction targeting the more reactive C-I bond, typically a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group.
-
Second Coupling: A subsequent reaction at the less reactive C-Br bond, which can be another Suzuki-Miyaura coupling or a Buchwald-Hartwig amination to install a nitrogen-containing moiety.
This sequential approach enables the construction of asymmetric 2,8-disubstituted dibenzothiophenes, which are often essential for creating bipolar host materials with balanced electron and hole transport properties.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-8-phenyldibenzothiophene via Selective Suzuki-Miyaura Coupling
This protocol details the selective Suzuki-Miyaura coupling at the C-I position of this compound.
Reaction Scheme:
Application Note: 2-Bromo-8-iododibenzothiophene as a Versatile Intermediate for High-Performance Organic Field-Effect Transistors (OFETs)
Introduction: The Strategic Role of Dibenzothiophene in Organic Electronics
The field of organic electronics continues to rapidly advance, driven by the need for low-cost, flexible, and large-area electronic devices. At the core of this technology are organic semiconductors, whose molecular design is paramount for achieving high performance in devices like Organic Field-Effect Transistors (OFETs). Dibenzothiophene (DBT) has emerged as a highly promising building block for these materials.[1][2] Its rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2] Furthermore, the sulfur atom enhances intermolecular orbital overlap, and the core's high ionization potential leads to excellent thermal and oxidative stability, addressing a key challenge in the operational lifetime of organic electronics.[1][2]
To unlock the full potential of the DBT core, it must be chemically functionalized to tune its electronic properties (e.g., HOMO/LUMO energy levels) and solid-state morphology. This is where 2-Bromo-8-iododibenzothiophene (CAS: 1206544-88-8) presents itself as a uniquely powerful and strategic intermediate.[3] The presence of two different halogen atoms—iodine and bromine—at the electronically significant 2 and 8 positions provides a platform for sequential and selective functionalization.[3] This orthogonal reactivity is a synthetic chemist's gateway to creating complex, asymmetric, and precisely engineered DBT derivatives.
This guide provides a comprehensive overview of the synthetic strategies and protocols for utilizing this compound as a precursor to advanced organic semiconductors. It further details the subsequent fabrication and characterization of top-contact, bottom-gate OFETs, offering researchers a practical roadmap from molecular design to device performance evaluation.
Physicochemical Properties & Handling of this compound
Proper handling and understanding of the starting material are critical for successful and reproducible synthesis.
| Property | Value | Source(s) |
| CAS Number | 1206544-88-8 | [3][4][5] |
| Molecular Formula | C₁₂H₆BrIS | [5] |
| Molecular Weight | 409.05 g/mol | [5] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 206.0 - 212.0 °C | [3] |
| Purity | Typically >97-98% (HPLC/GC) | [3] |
| Solubility | Soluble in hot chlorinated solvents, THF, DMF | General knowledge |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with most halogenated aromatic compounds, avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy: Stepwise Functionalization via Cross-Coupling
The primary advantage of this compound lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[6][7] The C-I bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[6][8] This allows for selective reaction at the 8-position (iodine) while leaving the 2-position (bromine) available for a subsequent, different transformation, often under more forcing conditions.[3][7]
This stepwise approach enables the synthesis of asymmetric molecules (R¹ ≠ R²), which can be critical for disrupting crystal packing, improving solubility, or creating specific donor-acceptor architectures.
Caption: Workflow for the selective, stepwise functionalization of this compound.
The most common and powerful reactions for this purpose are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds by reacting with organoboron compounds (boronic acids or esters). This is ideal for introducing aryl or heteroaryl units like thiophenes or furans.[8][9]
-
Buchwald-Hartwig Amination: For forming C-N bonds by reacting with primary or secondary amines. This is used to introduce hole-transporting moieties like carbazoles or diarylamines.[10][11]
-
Stille Coupling: An alternative C-C bond-forming reaction using organotin reagents.[1][2]
Experimental Protocols: Synthesis of a Dibenzothiophene Derivative
The following protocols are generalized yet robust procedures based on established methodologies for palladium-catalyzed cross-coupling reactions.[11][12][13] Researchers should optimize conditions for their specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 8-Position (C-I)
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-I bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., Thiophen-2-ylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 mmol)
-
Solvent system: Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 ratio, 20 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Insight: The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Bromo-8-(aryl)-dibenzothiophene .
Protocol 2: Subsequent Coupling at the 2-Position (C-Br)
This protocol functionalizes the remaining C-Br bond, which typically requires a more active catalyst or higher temperatures.
Materials:
-
2-Bromo-8-(aryl)-dibenzothiophene (from Protocol 1) (1.0 mmol)
-
A different arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a custom catalyst system with a specialized ligand like SPhos or XPhos) (0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄) (3.0 mmol)
-
Anhydrous solvent: Toluene or 1,4-Dioxane (20 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the product from the first step and the new set of reagents.
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for 24-48 hours. Insight: The C-Br bond is less reactive, necessitating more forcing conditions. The choice of a more electron-rich, bulky phosphine ligand can significantly improve catalytic activity for this step.[14]
-
Follow steps 5-9 from Protocol 1 to work up and purify the final product, 2-(aryl')-8-(aryl)-dibenzothiophene .
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Further analysis by UV-Vis spectroscopy, cyclic voltammetry, and thermal analysis (TGA/DSC) is essential to determine its suitability as an OFET material.[15][16]
OFET Device Fabrication & Characterization
Once a promising DBT-based semiconductor is synthesized and purified, it must be incorporated into a transistor architecture to evaluate its performance. The Bottom-Gate, Top-Contact (BGTC) configuration is a common and reliable architecture for initial screening.[17][18]
Caption: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET device structure.
Protocol 3: OFET Fabrication (BGTC)
Materials:
-
Highly doped n-type Si wafers with a thermally grown SiO₂ layer (e.g., 200-300 nm)
-
Synthesized DBT semiconductor material
-
Octadecyltrichlorosilane (OTS) for surface modification
-
High-purity solvents (e.g., toluene, chloroform)
-
Shadow mask for electrode deposition
-
High-purity gold (Au) for electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry the substrates under a stream of N₂.
-
Surface Modification: Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the morphology of the deposited organic film. This can be done by vapor deposition or solution immersion. Insight: The OTS treatment makes the dielectric surface hydrophobic, promoting better molecular ordering of the semiconductor and leading to higher charge carrier mobility.[19]
-
Semiconductor Deposition:
-
Vacuum Deposition: Place the substrate and the purified DBT material in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Heat the material to its sublimation point and deposit a thin film (e.g., 50-60 nm) onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s).[1][2] The substrate temperature during deposition is a critical parameter that influences film crystallinity.[20]
-
Solution Deposition (Spin-Coating): Dissolve the DBT material in a high-purity organic solvent (e.g., chloroform, toluene) to make a dilute solution (e.g., 5-10 mg/mL). Spin-coat the solution onto the OTS-treated substrate to form a thin film. Solvent vapor annealing may be required post-deposition to improve crystallinity.[21]
-
-
Electrode Deposition: Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film. Deposit the source and drain electrodes (e.g., 50 nm of gold) by thermal evaporation.
Characterization of OFET Performance
Device characterization is performed in a controlled environment (e.g., nitrogen-filled glovebox or vacuum probe station) using a semiconductor parameter analyzer.
Key Performance Metrics:
-
Charge Carrier Mobility (μ): Measures how quickly charge carriers move through the semiconductor channel. It is calculated from the transfer curve in the saturation regime using the equation: ID = ( W / 2L ) μCi (VG - Vth)² where ID is the drain current, W and L are the channel width and length, Ci is the capacitance per unit area of the dielectric, VG is the gate voltage, and Vth is the threshold voltage.[17]
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current when the transistor is "on" to the minimum current when it is "off". High ratios ( > 10⁵) are desirable for logic applications.[1]
Typical Performance for DBT-based OFETs:
| DBT Derivative Type | Deposition Method | Mobility (μ) (cm²V⁻¹s⁻¹) | On/Off Ratio | Source(s) |
| Substituted BTBTs | Solution-Processed | > 1.0 | > 10⁶ | [22] |
| Substituted BTBTs | Vapor-Deposited | up to 2.0 | > 10⁶ | [22] |
| Thiophene-flanked DBTs | Vapor-Deposited | ~ 7.7 x 10⁻² | ~ 10⁷ | [1][20] |
| DNTT (related core) | Vapor-Deposited | > 3.0 | > 10⁷ | [22] |
Note: BTBT ([1]Benzothieno[3,2-b][1]benzothiophene) and DNTT are related, high-performing thiophene-based cores.[22][23]
Conclusion
This compound is a high-value intermediate for the rational design of advanced organic semiconductors. Its key feature—orthogonally addressable C-I and C-Br bonds—provides a clear and powerful synthetic route to complex, asymmetric DBT derivatives. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can precisely tune the electronic and morphological properties of these materials. The protocols outlined in this guide offer a solid foundation for synthesizing novel DBT-based semiconductors and integrating them into high-performance OFETs, thereby contributing to the continued advancement of organic electronics.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. leapchem.com [leapchem.com]
- 4. 1206544-88-8|this compound|BLD Pharm [fr.bldpharm.com]
- 5. This compound | 1206544-88-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. ias.ac.in [ias.ac.in]
- 16. Exploring the photophysical, electrochemical and excited state dynamics of 2, 8-disubstituted dibenzothiophene oligomers for organic electronics: Theoretical and experimental insights - Amrita Vishwa Vidyapeetham [amrita.edu]
- 17. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : DPh-BTBT | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Easy and cheap fabrication gives brilliant OFET performance [advancedsciencenews.com]
- 20. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Dihalogenated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3][4] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them integral components in a multitude of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antipsychotics.[3][4] Furthermore, thiophene-based conjugated polymers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6][7][8]
The precise functionalization of the thiophene ring is paramount to tuning the desired biological activity or material properties. Palladium-catalyzed cross-coupling reactions have emerged as a revolutionary tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[9][10] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with dihalogenated thiophenes, offering both foundational knowledge and practical, field-proven protocols.
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in Chemistry, fundamentally operate through a catalytic cycle.[9][11] A comprehensive understanding of this cycle is crucial for troubleshooting and optimizing reactions. The general mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (in this case, a dihalogenated thiophene) to form a palladium(II) intermediate. This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][11][12]
Each of these steps can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent.
The Challenge of Regioselectivity with Dihalogenated Thiophenes
A primary challenge in the cross-coupling of dihalogenated thiophenes is controlling the regioselectivity. The differential reactivity of the halogen atoms at the various positions of the thiophene ring (α-positions 2 and 5; β-positions 3 and 4) allows for selective, stepwise functionalization. Generally, the α-positions are more reactive towards oxidative addition than the β-positions. This inherent reactivity difference can be exploited to achieve mono- or di-functionalization in a controlled manner.[13][14] However, factors such as the nature of the halogens (I > Br > Cl), the steric and electronic properties of the ligands, and the reaction conditions can all influence the regiochemical outcome.[14][15][16]
Core Cross-Coupling Methodologies and Protocols
This section details the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of dihalogenated thiophenes. Each protocol is presented as a self-validating system, with explanations for the choice of reagents and conditions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction due to the stability and low toxicity of the boronic acid or ester coupling partners and the mild reaction conditions.[10][12]
Application: Synthesis of Arylated Thiophenes
Substituted bi-aryl and heteroaryl-aryl structures are common motifs in pharmaceuticals. The Suzuki coupling provides a direct route to these compounds from dihalogenated thiophenes.
Experimental Protocol: Regioselective Mono-Arylation of 2,5-Dibromothiophene
This protocol details the selective mono-arylation at the more reactive 2-position of 2,5-dibromothiophene.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dibromothiophene | 98% | Commercially Available | --- |
| Phenylboronic Acid | 97% | Commercially Available | --- |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | --- |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use |
| Deionized Water | --- | --- | Degas before use |
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 2,5-dibromothiophene (1.0 mmol, 242 mg), phenylboronic acid (1.05 mmol, 128 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[13]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-bromo-5-phenylthiophene.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) source that is effective for a wide range of Suzuki couplings.[13]
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.[13]
-
Solvent System: The dioxane/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base.[13] Minimal water is key to preventing dehalogenation side reactions.[13]
-
Temperature: Elevated temperature is typically required to drive the reaction to completion, particularly the oxidative addition step.
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organostannane reagents, which are highly versatile and tolerant of a wide array of functional groups.[17][18][19] The primary drawback is the toxicity of tin compounds, requiring careful handling and purification.[18][19][20]
Application: Synthesis of Thiophene-Containing Polymers
Stille coupling is a powerful method for the synthesis of conjugated polymers, where dihalogenated thiophenes can be polymerized with bistannylated aromatic compounds.
Experimental Protocol: Synthesis of a Thiophene-Vinylene Copolymer
This protocol outlines the coupling of 2,5-dibromothiophene with a distannylvinylene monomer.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dibromothiophene | 98% | Commercially Available | --- |
| (E)-1,2-bis(tributylstannyl)ethene | 97% | Commercially Available | Highly toxic |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 97% | Commercially Available | Air-sensitive |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | 98% | Commercially Available | Air-sensitive |
| Toluene | Anhydrous | Commercially Available | Degas before use |
Equipment:
-
Three-neck round-bottom flask equipped with a condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer with heating capabilities
-
Soxhlet extraction apparatus for polymer purification
Procedure:
-
To a three-neck flask under an inert atmosphere, add 2,5-dibromothiophene (1.0 mmol, 242 mg) and (E)-1,2-bis(tributylstannyl)ethene (1.0 mmol, 604 mg).
-
Add anhydrous, degassed toluene (20 mL) via cannula.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and P(o-tol)₃ (0.06 mmol, 18.3 mg) in a small amount of toluene.
-
Add the catalyst solution to the monomer mixture.
-
Heat the reaction to reflux (approx. 110 °C) for 48 hours. The polymer will precipitate from the solution as it forms.
-
Cool the reaction to room temperature and pour the mixture into methanol (200 mL) to precipitate the polymer fully.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Causality Behind Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ is a highly active catalyst system for Stille polymerizations. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent: Toluene is a common non-polar solvent for Stille reactions that effectively dissolves the starting materials.
-
Purification: Soxhlet extraction is a critical step to ensure the removal of toxic tin byproducts and obtain a high-purity polymer.
Heck Coupling: Alkenylation of Thiophenes
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[21][22] This reaction is particularly useful for introducing vinylene linkages, extending conjugation in thiophene-based systems.
Application: Synthesis of Stilbene-like Thiophene Derivatives
This reaction allows for the synthesis of thiophene analogues of stilbene, which have interesting photophysical properties.
Experimental Protocol: Double Heck Reaction of 2,5-Diiodothiophene with Styrene
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Diiodothiophene | 97% | Commercially Available | --- |
| Styrene | 99% | Commercially Available | Inhibitor should be removed before use |
| Palladium(II) Acetate [Pd(OAc)₂] | 98% | Commercially Available | --- |
| Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄ | 99% | Commercially Available | --- |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | --- |
Procedure:
-
To a reaction vial, add 2,5-diiodothiophene (1.0 mmol, 336 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and [P(tBu)₃H]BF₄ (0.1 mmol, 29 mg).
-
Add styrene (2.5 mmol, 260 mg, 0.287 mL) and anhydrous DMF (5 mL).
-
Add triethylamine (3.0 mmol, 303 mg, 0.42 mL).
-
Seal the vial and heat to 100-120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (silica, hexanes/dichloromethane) to yield 2,5-distyrylthiophene.
Causality Behind Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0). The bulky, electron-rich tri-tert-butylphosphine ligand promotes the oxidative addition and stabilizes the active catalyst.[23]
-
Base: Triethylamine acts as a base to neutralize the HX formed during the reaction, which is essential for regenerating the Pd(0) catalyst.[21]
-
Substrate: Diiodothiophene is used as it is more reactive than its bromo- or chloro- counterparts in the oxidative addition step.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[24][25][26] It typically employs a dual catalyst system of palladium and a copper(I) salt.[24][25]
Application: Building Blocks for Molecular Wires and Complex Molecules
Alkynyl-substituted thiophenes are valuable building blocks for creating extended π-conjugated systems and as precursors in the synthesis of complex natural products and pharmaceuticals.[26][27]
Experimental Protocol: Copper-Free Sonogashira Coupling of 3,4-Dibromothiophene
This protocol utilizes modern, copper-free conditions to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling).
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dibromothiophene | 98% | Commercially Available | --- |
| Phenylacetylene | 98% | Commercially Available | --- |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 99% | Commercially Available | --- |
| Diisopropylamine (DIPA) | Anhydrous | Commercially Available | Acts as both base and solvent |
Procedure:
-
To a Schlenk tube, add 3,4-dibromothiophene (1.0 mmol, 242 mg) and PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous diisopropylamine (10 mL) and phenylacetylene (2.2 mmol, 224 mg, 0.24 mL) via syringe.
-
Heat the mixture to 60 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by crystallization or column chromatography to yield 3,4-bis(phenylethynyl)thiophene.
Causality Behind Choices:
-
Copper-Free System: While traditional Sonogashira reactions use a copper co-catalyst, copper-free systems have been developed to prevent the formation of diacetylene byproducts from the homocoupling of the terminal alkyne.[24]
-
Base/Solvent: Diisopropylamine serves as both the base required for the deprotonation of the alkyne and as the reaction solvent.[28]
Visualizing the Process: Workflows and Mechanisms
Generalized Catalytic Cycle
The heart of these transformations is the palladium catalytic cycle, which, despite variations, follows a common pathway.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Suzuki Coupling
From setup to purification, a systematic workflow ensures reproducibility and safety.
Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.
Summary and Outlook
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized thiophenes. The ability to selectively and sequentially introduce various substituents onto dihalogenated thiophenes provides unparalleled access to a vast chemical space. This is crucial for the development of new pharmaceuticals and advanced organic materials.[5][29] While Suzuki, Stille, Heck, and Sonogashira reactions are the cornerstones of this field, ongoing research continues to yield novel catalysts with higher activity, broader substrate scope, and milder reaction conditions.[23] The strategic application of the principles and protocols outlined in this guide will empower researchers to efficiently construct complex thiophene-containing molecules, accelerating innovation in drug discovery and materials science.
References
- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. All-thiophene-based conjugated porous organic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. jmcct.com [jmcct.com]
- 11. nobelprize.org [nobelprize.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Sonogashira Coupling with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Carbon-Carbon Bond
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, natural products, and advanced materials.[1][2] Among the arsenal of cross-coupling reactions, the Sonogashira coupling, first reported in 1975, stands out for its efficiency and versatility in forging a bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is prized for its typically mild conditions, broad functional group tolerance, and its direct installation of the valuable alkynyl moiety into organic frameworks.[1][3]
This application note provides an in-depth technical guide to the Sonogashira coupling, with a specific focus on the use of aryl iodides as the electrophilic partner. Due to the high reactivity of the carbon-iodine bond, aryl iodides are exceptional substrates for this transformation, often enabling the reaction to proceed at room temperature with high efficiency and yields.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into troubleshooting common issues, empowering researchers to confidently apply this powerful reaction in their synthetic endeavors.
The Mechanistic Heart of the Reaction: A Tale of Two Catalysts
The classical Sonogashira reaction operates through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[3][5][6] This dual catalytic system is the key to the reaction's success under mild conditions.[1][7]
The Palladium Cycle: The Architect of the C-C Bond
-
Oxidative Addition: The cycle commences with the active palladium(0) catalyst undergoing oxidative addition with the aryl iodide. This step, often the rate-limiting one, forms a palladium(II) intermediate.[1][4][5]
-
Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its acetylide group to the palladium(II) complex.[3][4][5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the desired aryl-alkyne product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[3][5]
The Copper Cycle: Activating the Alkyne
Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base.[3][5] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[5][6] This species is now primed for the crucial transmetalation step with the palladium complex.[5]
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[8][9] This has led to the development of copper-free Sonogashira protocols, which are particularly useful in synthesizing complex molecules where dimerization of a valuable alkyne is a concern.[10][11]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Key Reagents and Their Roles: A Scientist's Guide to a Successful Reaction
The success of a Sonogashira coupling hinges on the judicious selection of its components.
-
The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which accelerates the transmetalation step.[1][7]
-
The Base: A base is required to neutralize the hydrogen iodide generated during the reaction and to deprotonate the terminal alkyne.[1] Amine bases such as triethylamine (NEt₃) or diisopropylamine (DIPEA) are frequently used and can often serve as the solvent as well.[1][4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed.[1][12]
-
The Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[1] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or an excess of the amine base.[1][13] The polarity of the solvent can influence the reaction rate and selectivity.[13]
Experimental Protocol: Palladium/Copper Co-catalyzed Sonogashira Coupling of an Aryl Iodide
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne. It is essential to adapt and optimize this protocol for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃) (5 mL, anhydrous and deoxygenated)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and deoxygenated)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), [Pd(PPh₃)₂Cl₂] (0.02 mmol), and CuI (0.04 mmol) under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous, deoxygenated THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] Reactions with aryl iodides are often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove precipitated salts, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[5]
Typical Reaction Conditions for Sonogashira Coupling with Aryl Iodides
| Component | Example | Molar Ratio/Concentration | Temperature (°C) | Notes |
| Aryl Halide | Aryl Iodide | 1.0 eq | RT - 80 | Aryl iodides are the most reactive halides, often allowing for room temperature reactions.[1][4] |
| Palladium Catalyst | [Pd(PPh₃)₂Cl₂] | 1-5 mol% | RT - 80 | A stable Pd(II) precatalyst is commonly used.[1] |
| Copper Co-catalyst | CuI | 2-10 mol% | RT - 80 | Essential for the classical, mild-condition reaction.[1] |
| Ligand | PPh₃ (in catalyst) | - | RT - 80 | Phosphine ligands stabilize the palladium catalyst. |
| Base | Triethylamine (NEt₃) | 2-10 eq or as solvent | RT - 80 | Amine bases are common; can also act as the solvent.[1][4] |
| Solvent | THF, DMF, NEt₃ | 0.1 - 0.5 M | RT - 80 | Must be anhydrous and deoxygenated.[1] |
Troubleshooting Guide: Navigating Common Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure rigorous exclusion of air and moisture.- Gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High catalyst loading | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of inert gas.- Consider a copper-free protocol.[8] |
| Decomposition of Starting Materials | - Reaction temperature too high- Unstable substrates | - Run the reaction at a lower temperature.- Screen different bases or solvents. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more robust ligand.- Ensure the reaction is not overly concentrated.- Avoid THF as a solvent in some cases, as it can promote Pd black formation.[14] |
Conclusion
The Sonogashira coupling of aryl iodides is a robust and highly effective method for the synthesis of arylalkynes, which are pivotal intermediates in drug discovery, natural product synthesis, and materials science.[15][16] By understanding the underlying mechanism, carefully selecting reagents, and adhering to a rigorous experimental protocol, researchers can harness the full potential of this powerful transformation. This guide provides a solid foundation for the successful application of the Sonogashira coupling, enabling the efficient construction of complex molecular targets.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. reddit.com [reddit.com]
- 15. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Systems
Introduction
Polycyclic aromatic hydrocarbons (PAHs), and their heteroatomic analogues, represent a vast and fascinating class of organic molecules composed of two or more fused aromatic rings.[1] Their unique electronic and structural properties have positioned them at the forefront of materials science and drug development.[2][3] In the realm of materials science, the extended π-conjugated systems of PAHs give rise to exceptional optical and electronic properties, making them ideal candidates for organic semiconductors in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[2][4][5] The ability to tune their electronic behavior through synthetic modification allows for precise control over their performance in these devices.[5] Furthermore, the discovery of graphene has spurred immense interest in large PAHs, often referred to as nanographenes or graphene nanoribbons, which are being explored for next-generation nanoelectronics.[6][7] In medicinal chemistry, the rigid, planar structure of PAHs provides a stable scaffold for designing molecules that can intercalate with DNA or bind to specific biological targets.[8] While some PAHs are known for their carcinogenic properties, medicinal chemists are harnessing their structural features to develop novel therapeutic agents.[8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern synthetic strategies for accessing diverse polycyclic aromatic systems. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for the synthesis of representative PAHs, and explore their wide-ranging applications.
Key Synthetic Strategies for Polycyclic Aromatic Systems
The synthesis of complex PAHs often involves a two-stage approach: the construction of a precursor molecule followed by a ring-closing or "graphitization" step to form the final fused aromatic system.[10] Several powerful synthetic methodologies have been developed to achieve this, each with its own advantages and limitations.
The Scholl Reaction: A Classic Tool for Oxidative Cyclodehydrogenation
The Scholl reaction, discovered by Roland Scholl in 1910, is a powerful method for forming carbon-carbon bonds between aromatic moieties through an intramolecular oxidative cyclodehydrogenation.[6] It has become a cornerstone in the synthesis of large PAHs and nanographenes due to its efficiency in creating extended π-conjugated frameworks.[6][7] The reaction is typically promoted by a combination of a Lewis acid and an oxidant.[6][7]
Mechanism and Causality: The precise mechanism of the Scholl reaction can vary depending on the substrate and reaction conditions, but it is generally believed to proceed through an electrophilic aromatic substitution pathway. The Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), activates the aromatic substrate, making it more susceptible to electrophilic attack.[6] An intramolecular cyclization then occurs, followed by an oxidation step that aromatizes the newly formed ring. The choice of oxidant and Lewis acid is critical and can influence the selectivity and yield of the reaction.[6] For instance, AlCl₃ has been shown to be highly efficient in constructing hexagonal rings, while DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can promote the formation of pentagonal rings in certain substrates.[6]
Diagram of the General Scholl Reaction Mechanism:
Caption: Generalized mechanism of the Scholl reaction.
Protocol: Synthesis of a Graphene Nanoribbon Precursor via Scholl Reaction
This protocol describes the solution-phase synthesis of a narrow graphene nanoribbon (GNR) through a Yamamoto coupling polymerization followed by a Scholl reaction for cyclodehydrogenation.[11]
Materials:
-
Molecular precursor (e.g., a dibrominated aromatic monomer)
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
2,2'-Bipyridyl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Iron(III) chloride (FeCl₃)
-
Nitromethane
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Yamamoto Polymerization:
-
In a glovebox, dissolve the dibrominated monomer, Ni(COD)₂, and 2,2'-bipyridyl in a mixture of anhydrous DMF and toluene.
-
Heat the reaction mixture at 80 °C for 48 hours to form the polymer precursor.
-
After cooling to room temperature, precipitate the polymer by adding methanol.
-
Filter the polymer, wash with methanol and HCl, and dry under vacuum.
-
-
Scholl Reaction (Cyclodehydrogenation):
-
Disperse the polymer precursor in a suitable solvent like nitromethane.
-
Add a solution of FeCl₃ in nitromethane dropwise to the polymer dispersion.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Precipitate the resulting graphene nanoribbons by adding methanol.
-
Filter the GNRs, wash extensively with methanol and HCl to remove the iron catalyst, and dry under vacuum.
-
Characterization: The synthesized GNRs can be characterized by techniques such as Raman spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, solid-state nuclear magnetic resonance (NMR), and scanning tunneling microscopy (STM) to confirm their structure and properties.[12]
Diels-Alder Reaction: A Versatile Cycloaddition Strategy
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is widely used for the construction of six-membered rings, making it a valuable tool for synthesizing polycyclic aromatic compounds.[13] This reaction typically involves a conjugated diene and a dienophile, and its variants, such as the Dehydro-Diels-Alder reaction, have expanded its utility in PAH synthesis.[13][14]
Causality and Experimental Choices: The Diels-Alder reaction's efficiency and selectivity are governed by the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-deficient dienophiles. The choice of solvent and temperature can also significantly impact the reaction outcome. While traditional Diels-Alder reactions often require high temperatures and petrochemical-derived solvents, recent advancements have focused on developing milder reaction conditions and employing renewable solvents.[13]
Protocol: Synthesis of a Bay-Extended Perylene Derivative via Diels-Alder Reaction
This protocol describes the synthesis of a bay-extended perylene derivative through the Diels-Alder cycloaddition of maleic anhydride to a perylene core, followed by aromatization.[15]
Materials:
-
Perylene
-
Maleic anhydride
-
Nitrobenzene
-
Ethanol
Procedure:
-
Diels-Alder Cycloaddition:
-
In a round-bottom flask equipped with a reflux condenser, dissolve perylene and maleic anhydride in nitrobenzene.
-
Heat the reaction mixture to reflux (approximately 202 °C) for 1-1.5 hours. Nitrobenzene acts as both a solvent and an oxidizing agent for the subsequent aromatization.[15]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Filter the crude product and wash it with ethanol to remove unreacted starting materials and nitrobenzene.
-
The product can be further purified by recrystallization or column chromatography.
-
Diagram of the Diels-Alder Reaction for PAH Synthesis:
Caption: General workflow for PAH synthesis via Diels-Alder reaction.
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and PAHs are no exception.[16][17] Catalysts based on palladium, nickel, copper, and ruthenium facilitate a wide range of C-C bond-forming reactions, including C-H activation and annulation processes, enabling the controlled assembly of extended π-conjugated systems.[17]
Mechanistic Insights: These reactions typically proceed through a catalytic cycle involving key steps such as oxidative addition, migratory insertion, and reductive elimination.[16] The choice of metal catalyst and ligands is crucial for modulating the electronic and steric properties of the metal center, which in turn dictates the reaction's course and selectivity.[16] For example, palladium-catalyzed reactions are renowned for their versatility in cross-coupling, while rhodium-promoted reactions are often employed for C-H activation.[16]
Protocol: Synthesis of a Perylene Derivative via Palladium-Catalyzed [3+3] Annulation
This protocol describes the synthesis of a perylene derivative through a palladium-catalyzed [3+3] annulation of 1,8-dibromonaphthalene with a PAH boronic ester.[18]
Materials:
-
1,8-Dibromonaphthalene
-
PAH boronic ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 1,8-dibromonaphthalene, the PAH boronic ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water as the solvent.
-
-
Reaction and Workup:
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired perylene derivative.
-
Table of Synthetic Methods and Key Features:
| Synthetic Method | Key Features | Typical Reagents | Applications |
| Scholl Reaction | Intramolecular oxidative cyclodehydrogenation; forms large, planar PAHs. | FeCl₃, AlCl₃, MoCl₅, DDQ | Graphene nanoribbons, large nanographenes.[6][7] |
| Diels-Alder Reaction | [4+2] cycloaddition; versatile for constructing six-membered rings. | Diene and dienophile pairs | Functionalized PAHs, core-extended systems.[13][15] |
| Transition-Metal Catalysis | C-C coupling, C-H activation, annulation; high control and functional group tolerance. | Pd, Ni, Cu, Ru catalysts | Tailored PAH architectures, heteroatom-containing PAHs.[16][17] |
Applications of Synthesized Polycyclic Aromatic Systems
The diverse structures and tunable properties of synthetically accessible PAHs have led to their application in a wide array of fields.
Organic Electronics
PAHs are a cornerstone of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.[2][5]
-
Organic Light-Emitting Diodes (OLEDs): PAHs are used as emissive materials, host materials, and charge transport layers in OLEDs.[19] The ability to tune their emission color by modifying their chemical structure is a key advantage.
-
Organic Field-Effect Transistors (OFETs): The ordered packing of planar PAHs in the solid state facilitates efficient charge transport, making them excellent semiconductors for OFETs.[20][21]
-
Organic Solar Cells (OSCs): PAHs with low band gaps are being developed as donor and acceptor materials in OSCs, offering the potential for low-cost, flexible solar energy conversion.[4]
Materials Science
The unique properties of PAHs extend beyond electronics into other areas of materials science.
-
Graphene Nanoribbons: As mentioned, solution-synthesized GNs are being investigated for applications in nanoelectronics and spintronics.[11][12]
-
Sensors: The fluorescence of certain PAHs can be quenched or enhanced in the presence of specific analytes, making them useful as chemical sensors.[22]
-
Liquid Crystals: Functionalized PAHs can exhibit liquid crystalline behavior, which is of interest for display technologies.[22]
Drug Development and Medicinal Chemistry
The rigid scaffold of PAHs makes them attractive for the design of therapeutic agents.[8]
-
DNA Intercalators: The planar structure of some PAHs allows them to intercalate into the base pairs of DNA, a property that has been explored in the development of anticancer drugs.
-
Pharmacophores: Aromatic moieties are common pharmacophores in drug design, and the unique structures of PAHs offer new possibilities for targeting specific receptors and enzymes.[8]
It is important to note that while some PAHs have therapeutic potential, many are also known carcinogens, and their biological effects must be carefully evaluated.[9][23]
Characterization of Polycyclic Aromatic Systems
A variety of analytical techniques are employed to identify and quantify synthesized PAHs.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile PAHs.[25][26]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or fluorescence detectors, HPLC is well-suited for the analysis of less volatile PAHs.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms within a PAH molecule.[28]
-
UV-Visible and Fluorescence Spectroscopy: Used to characterize the optical properties of PAHs, such as their absorption and emission spectra.[3]
Conclusion
The synthesis of polycyclic aromatic systems is a vibrant and rapidly evolving field of research. The development of novel synthetic methodologies, such as advanced Scholl reactions, creative Diels-Alder strategies, and versatile transition-metal-catalyzed couplings, has provided access to an unprecedented diversity of PAH architectures. These synthetic achievements are paving the way for exciting advancements in organic electronics, materials science, and drug discovery. As our ability to design and construct these complex molecules with atomic precision continues to grow, so too will their impact on science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 7. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncesr.unl.edu [ncesr.unl.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newresearchjournal.com [newresearchjournal.com]
- 17. chemistryjournal.in [chemistryjournal.in]
- 18. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. The design, synthesis and application of rubicene based polycyclic aromatic hydrocarbons (PAHs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Characterisation of polycyclic aromatic hydrocarbons in atmospheric aerosols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
Application Notes and Protocols for 2-Bromo-8-iododibenzothiophene in Pharmaceutical and Agrochemical Research
Executive Summary
2-Bromo-8-iododibenzothiophene is a pivotal heterocyclic building block for advanced organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility is anchored in the robust, stable dibenzothiophene core and, most critically, the differential reactivity of its two halogen substituents.[1] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, enabling a predictable and stepwise functionalization strategy known as orthogonal synthesis.[1] This guide provides an in-depth exploration of this molecule's properties, its strategic application in key synthetic transformations, and detailed, field-tested protocols for its use in constructing complex molecular architectures.
Physicochemical Properties and Safe Handling
Prior to any experimental work, it is imperative to understand the physical properties and safety requirements for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1206544-88-8 | [2] |
| Molecular Formula | C₁₂H₆BrIS | |
| Molecular Weight | 389.05 g/mol | |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 206.0 - 213.0 °C | [1] |
Safety and Handling Precautions
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][4]
-
Inhalation/Contact: Avoid inhaling dust or allowing the compound to come into contact with skin or eyes.[4] In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
The Principle of Orthogonal Reactivity
The primary strategic advantage of this compound lies in the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and thus undergoes oxidative addition to a Pd(0) center much more readily than the more robust C-Br bond.[5][6] This allows for selective functionalization at the 8-position while leaving the 2-position's bromine atom available for a subsequent, distinct transformation.[1]
Caption: Orthogonal reactivity of this compound.
Application Protocol 1: Selective Sonogashira Coupling at the C-8 Position
The Sonogashira coupling is a powerful reaction for forming C(sp²)-C(sp) bonds, introducing rigid alkyne linkers that are invaluable in drug design and material science.[6][7] This protocol leverages the high reactivity of the C-I bond to selectively introduce an alkyne at the 8-position.
Mechanistic Rationale
The reaction typically proceeds via two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond. In the copper cycle, a copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[6][8] Copper-free variants are also highly effective.[7]
Experimental Protocol
Table 2: Reagents for Selective Sonogashira Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 | A slight excess ensures complete reaction. |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.05 - 0.10 (5-10 mol%) | For copper-free methods, this is omitted.[7] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base & Solvent | > 5.0 | Acts as both base and solvent, or use as base in THF. |
| THF or DMF | Solvent | - | Use if TEA/DIPA is not the primary solvent. Must be anhydrous and degassed. |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF). Stir for 5 minutes. Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., TEA, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-bromo-8-(alkynyl)dibenzothiophene product.
Caption: Experimental workflow for Sonogashira coupling.
Application Protocol 2: Buchwald-Hartwig Amination at the C-2 Position
With the 8-position functionalized, the remaining C-Br bond at the 2-position is now the target for introducing nitrogen-containing moieties—a critical step in the synthesis of countless bioactive molecules.[9][10]
Mechanistic Rationale
The Buchwald-Hartwig amination involves the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[9] The catalytic cycle begins with oxidative addition of the 2-bromo-dibenzothiophene derivative to the Pd(0) complex. The coordinated amine is then deprotonated by a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[10] The choice of phosphine ligand is critical for reaction efficiency and scope.[11][12]
Experimental Protocol
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| 2-Bromo-8-(alkynyl)dibenzothiophene | Starting Material | 1.0 | Product from the previous step. |
| Amine (Primary or Secondary) | Coupling Partner | 1.1 - 1.4 | |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 0.01 - 0.04 (1-4 mol% Pd) | |
| XPhos, RuPhos, or Xantphos | Phosphine Ligand | 1.2 - 1.5 (relative to Pd) | Ligand choice is crucial and may require screening.[12] |
| Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ | Base | 1.4 - 2.0 | NaOtBu is a strong base; Cs₂CO₃ is milder.[13] |
| Toluene or Dioxane | Solvent | - | Must be anhydrous and degassed. |
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq) to a flame-dried reaction vessel.
-
Reagent Addition: Add the 2-bromo-8-(alkynyl)dibenzothiophene substrate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-(amino)-8-(alkynyl)dibenzothiophene derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Alternative & Complementary Strategies
The orthogonal nature of the starting material allows for various synthetic sequences. A Suzuki-Suzuki coupling sequence is a common alternative for creating C-C bonds at both positions.
Selective Suzuki Coupling at the C-8 Position
The first Suzuki coupling targets the C-I bond under relatively mild conditions.[14][15]
Table 4: Representative Conditions for Selective Suzuki Coupling
| Component | Example |
| Substrate | This compound (1.0 eq) |
| Boronic Acid | Phenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80-90 °C |
| Time | 4-12 h |
The resulting 2-bromo-8-aryldibenzothiophene can then be subjected to a second Suzuki coupling (often requiring slightly more forcing conditions, e.g., a stronger base or higher temperature) or a Buchwald-Hartwig amination as described above.
Caption: Sequential functionalization pathways.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of Selectivity (Reaction at both C-I and C-Br in the first step) | Reaction temperature is too high; catalyst is too active. | Lower the reaction temperature. Screen different palladium catalysts and ligands to find a milder system. |
| Low Yield in First Coupling | Incomplete reaction; catalyst deactivation. | Increase reaction time or gently warm the reaction. Ensure all reagents and solvents are pure and properly degassed. |
| Hydrodehalogenation (Loss of Br or I) | Side reaction promoted by certain bases or ligands, especially in amination.[9] | Screen alternative bases (e.g., K₃PO₄ instead of NaOtBu). Ensure a proper ligand-to-metal ratio. |
| Stalled Buchwald-Hartwig Reaction | Catalyst poisoning by oxygen; poor choice of ligand for the specific amine substrate. | Use rigorous inert atmosphere techniques (glovebox). Screen a panel of Buchwald or other phosphine ligands.[11][12] |
References
- 1. leapchem.com [leapchem.com]
- 2. This compound | 1206544-88-8 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rose-hulman.edu [rose-hulman.edu]
building block for heterocyclic compounds with biological activity
Application Notes & Protocols
Title: Pyrazole: A Privileged Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to serve as the core of numerous approved drugs and biologically active compounds.[3][4] This guide provides an in-depth analysis of the pyrazole building block, detailing its significance, fundamental synthetic strategies, and practical, step-by-step protocols for the synthesis of high-value compounds. We will explore the classic Knorr pyrazole synthesis and apply these principles to the laboratory-scale synthesis of a selective COX-2 inhibitor, inspired by Celecoxib, and a pyrazole-based kinase inhibitor scaffold. This document is designed to provide researchers with both the theoretical understanding and the practical methodologies required to leverage the pyrazole core in drug discovery and development.
Introduction: The Pyrazole Core in Medicinal Chemistry
First described by Ludwig Knorr in 1883, pyrazole is a simple aromatic heterocycle with the molecular formula C₃H₄N₂.[5] Its derivatives, however, are anything but simple in their biological effects. The pyrazole ring is a key pharmacophoric element in a diverse array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[5][6][7]
The value of the pyrazole scaffold lies in its:
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation, a desirable property for drug candidates.[1]
-
Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized, allowing for the creation of large libraries of compounds for screening.[8][9]
-
Hydrogen Bonding Capability: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[10]
Prominent drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor for erectile dysfunction), and a new generation of kinase inhibitors used in oncology such as Ruxolitinib .[3][4] This wide range of applications underscores the importance of the pyrazole building block in modern drug discovery.[1][3]
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
One of the most fundamental and widely used methods for constructing the pyrazole ring is the Knorr pyrazole synthesis .[11] This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic or thermal conditions.[12][13]
Causality of the Mechanism: The reaction proceeds via a well-established pathway. First, one nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[11][14] The choice of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers, which is a key consideration in synthetic design.[15]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Application Note I: Synthesis of a Celecoxib Analog (COX-2 Inhibitor)
Introduction: Celecoxib is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[16] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[17] The synthesis of Celecoxib is a classic example of the Knorr pyrazole synthesis, where a trifluoromethylated 1,3-diketone is condensed with a substituted phenylhydrazine.[16][17]
Principle: This protocol details the synthesis of Celecoxib by reacting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride. The reaction forms the pyrazole ring through a cyclocondensation reaction.[17]
Protocol 1: Synthesis of Celecoxib
Materials & Equipment:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol (or Methanol)[17]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq).[17]
-
Solvent Addition: Add ethanol to the flask to create a slurry (approximately 10-15 mL per gram of diketone).
-
Heating and Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 5-10 hours.[16][17]
-
Experimental Insight: The use of a slight excess of the hydrazine hydrochloride ensures the complete consumption of the more expensive diketone starting material. Refluxing in ethanol provides sufficient energy to overcome the activation barrier for both condensation and dehydration steps.
-
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate from the solution. If not, slowly add water to the reaction mixture to induce precipitation.[18]
-
Purification: Filter the crude solid product and wash it with a cold mixture of ethanol and water, followed by cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/heptane or toluene to yield pure Celecoxib as a white solid.[16][18]
Characterization (Self-Validation):
-
¹H NMR: Confirm the structure by checking for the characteristic peaks corresponding to the aromatic protons, the methyl group, the sulfonamide protons, and the pyrazole ring proton.
-
Mass Spectrometry: Verify the molecular weight of the final product (Celecoxib: 381.37 g/mol ).
-
Melting Point: Compare the observed melting point with the literature value (162-164°C).
| Parameter | Method | Expected Result | Reference |
| Purity | HPLC | >98% | [19] |
| Structure | ¹H NMR, ¹³C NMR, MS | Consistent with Celecoxib | [16] |
| Yield | Gravimetric | 85-95% | [19][20] |
Application Note II: Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold
Introduction: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[21] The pyrazole scaffold is a key component in many approved kinase inhibitors.[22][23] This protocol describes a versatile method for creating a library of potential kinase inhibitors using 1-isopropyl-1H-pyrazole-4-carbaldehyde as the core building block.
Principle: The aldehyde functional group on the pyrazole ring is a versatile handle for chemical modification. Through reductive amination, a wide variety of amine side chains can be introduced, allowing for the exploration of the chemical space around the pyrazole core to optimize binding to a target kinase.[21] This method involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Workflow for Reductive Amination of a Pyrazole Aldehyde.
Protocol 2: Reductive Amination for Kinase Inhibitor Scaffolds
Materials & Equipment:
-
1-isopropyl-1H-pyrazole-4-carbaldehyde
-
A diverse set of primary or secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the selected amine (1.1 eq) in DCM in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.[21]
-
Experimental Insight: This initial period allows for the formation of the imine intermediate. The reaction is reversible, so the subsequent reduction step drives the equilibrium toward the product.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Continue stirring at room temperature overnight.[21]
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. It is less reactive towards aldehydes and ketones compared to other borohydrides, minimizing side reactions.
-
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[21]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[21]
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure pyrazole-amine derivative.[21]
Validation and Further Steps:
-
Library Generation: This protocol can be parallelized to rapidly generate a library of compounds by using different amines.
-
Biological Screening: The synthesized compounds can be screened in vitro for their ability to inhibit a target kinase of interest using assays such as an MTT assay for cell viability or a direct kinase inhibition assay.[21][24]
Conclusion
The pyrazole scaffold is a time-tested and exceptionally versatile building block in the design of biologically active heterocyclic compounds. Its robust synthetic accessibility, exemplified by the Knorr synthesis, and its favorable physicochemical properties have cemented its status as a privileged structure in medicinal chemistry. The protocols detailed herein provide a practical framework for researchers to synthesize both well-established drug analogs and novel inhibitor scaffolds. By understanding the underlying principles and applying these robust methodologies, scientists can continue to unlock the therapeutic potential of pyrazole-based compounds in the ongoing quest for new and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Stepwise Derivatization of 2-Bromo-8-iododibenzothiophene
Abstract
Dibenzothiophene (DBT) and its derivatives are a cornerstone in the development of high-performance organic electronic materials and complex pharmaceutical agents.[1][2] The 2,8-disubstituted DBT scaffold, in particular, allows for the precise tuning of electronic and photophysical properties. This application note provides a comprehensive guide to the stepwise, chemoselective functionalization of 2-Bromo-8-iododibenzothiophene. Capitalizing on the inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we present detailed protocols for sequential palladium-catalyzed cross-coupling reactions, enabling the synthesis of asymmetric 2,8-disubstituted dibenzothiophenes with high precision and control.
The Principle of Chemoselective Derivatization
The strategic foundation for the stepwise derivatization of this compound lies in the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.[3]
The established reactivity trend is: Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride [3][4]
The C-I bond is significantly weaker than the C-Br bond, allowing it to be selectively cleaved and functionalized under milder reaction conditions while leaving the more robust C-Br bond intact. This provides a powerful synthetic handle to introduce two different functionalities onto the dibenzothiophene core in a controlled, stepwise manner.
Workflow for Stepwise Derivatization
The overall synthetic strategy involves a two-stage process: initial selective coupling at the more reactive C-8 iodide position, followed by a second coupling at the C-2 bromide position.
Figure 1: General workflow for the sequential cross-coupling of this compound.
Protocol I: Selective Functionalization at the C-8 Iodo Position
In this first stage, mild reaction conditions are employed to exclusively target the C-I bond. We present protocols for two of the most versatile and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for introducing alkyne moieties.[5][6]
Suzuki-Miyaura Coupling Protocol (C-I Position)
This protocol describes the coupling of an arylboronic acid at the C-8 position.
Materials:
-
This compound
-
Arylboronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene and Water (4:1 v/v mixture)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed Toluene/Water (4:1) solvent mixture via cannula to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the 2-bromo-8-aryl-dibenzothiophene intermediate.
Sonogashira Coupling Protocol (C-I Position)
This protocol details the introduction of a terminal alkyne at the C-8 position.
Materials:
-
This compound
-
Terminal Alkyne (1.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) and Tetrahydrofuran (THF) (1:2 v/v mixture)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed THF and TEA (2:1 ratio) via cannula. Add the terminal alkyne (1.3 equivalents) dropwise with stirring.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Monitor progress by TLC. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude product by column chromatography to yield the pure 2-bromo-8-alkynyl-dibenzothiophene intermediate.
Protocol II: Functionalization at the C-2 Bromo Position
With the C-8 position selectively functionalized, the remaining C-Br bond can be targeted. This typically requires a more active catalyst system or more forcing conditions (e.g., higher temperatures) to achieve efficient coupling.
Figure 2: Reaction scheme for producing asymmetric dibenzothiophenes.
Suzuki-Miyaura Coupling Protocol (C-Br Position)
Materials:
-
2-Bromo-8-(Substituent 1)-dibenzothiophene
-
Arylboronic Acid (1.3 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (5:1 v/v mixture)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the 2-bromo-8-substituted-dibenzothiophene intermediate (1 equivalent), the second arylboronic acid (1.3 equivalents), Cs₂CO₃ (3.0 equivalents), and Pd(dppf)Cl₂ (4 mol%).
-
Inert Atmosphere & Solvent: Purge with inert gas, then add the degassed Dioxane/Water mixture.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor for the disappearance of the starting material.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 3.1 to isolate the final asymmetrically disubstituted product.
Data Summary and Expected Outcomes
The choice of catalyst and conditions is crucial for achieving selectivity and high yields. The following table provides a general guideline for expected outcomes.
| Step | Target Bond | Coupling Type | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield |
| 1 | C—I | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | 80-95% |
| 1 | C—I | Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA | THF/TEA | 25-50 | 75-90% |
| 2 | C—Br | Suzuki | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100-110 | 70-85% |
| 2 | C—Br | Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 80-100 | 65-80% |
Troubleshooting
-
Lack of Selectivity (Reaction at both C-I and C-Br): The conditions for the first step are too harsh. Reduce the temperature, lower the catalyst loading, or use a less active catalyst. Ensure the reaction is not run for an excessively long time.
-
Low Yield in Step 2: The C-Br bond is not being activated effectively. Increase the temperature, switch to a more active catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos), or use a stronger base like Cs₂CO₃.
-
Homocoupling of Boronic Acid (Suzuki): Ensure the reaction mixture is thoroughly degassed to remove oxygen.
-
Homocoupling of Alkyne (Glaser coupling in Sonogashira): Ensure the reaction is run under a strictly inert atmosphere. The presence of copper(I) can promote this side reaction if oxygen is present.
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Bromo-8-iododibenzothiophene
Welcome to the technical support center for researchers utilizing 2-Bromo-8-iododibenzothiophene in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a series of frequently asked questions that address the core challenges associated with this specific dihalogenated substrate, focusing on achieving high yield and selectivity.
Frequently Asked Questions (FAQs)
1. Why is my Suzuki reaction with this compound giving a low yield or a complex mixture of products?
This is the most common issue encountered with dihalogenated substrates. The root cause often lies in the challenge of controlling chemoselectivity . The carbon-iodine (C-I) bond is significantly weaker and more reactive towards palladium catalysts than the carbon-bromine (C-Br) bond.[1][2][3] A poorly optimized reaction can lead to several undesirable outcomes:
-
Selective but Incomplete Reaction: The desired mono-arylation at the C-I position occurs, but the reaction stalls, leaving significant unreacted starting material.
-
Loss of Selectivity: A mixture of the C8-arylated, C2-arylated, and C2,C8-diarylated products is formed.
-
Side Reactions: The formation of byproducts, such as homocoupled boronic acids or dehalogenated starting material, consumes reagents and reduces the yield of the desired product.[4][5]
The troubleshooting workflow below can help diagnose the specific issue.
Caption: Troubleshooting workflow for Suzuki reactions.
2. How do I achieve selective mono-arylation at the C8-Iodo position with high yield?
Achieving selectivity hinges on exploiting the differential reactivity of the C-I and C-Br bonds. The oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically favored under milder conditions.[1][2] To maximize yield and selectivity, every component of the reaction must be carefully chosen.
Core Principle: Use conditions that are just energetic enough to activate the C-I bond efficiently without significantly activating the more robust C-Br bond.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf) | Pd(PPh₃)₄: A reliable Pd(0) source that is often effective at lower temperatures, favoring selectivity.[6][7] PdCl₂(dppf): A robust Pd(II) precatalyst that forms a stable active species, often giving clean reactions with good yields.[8] |
| Ligand | PPh₃ or dppf (included in catalysts above) | For this initial selective coupling, bulky, highly electron-donating Buchwald-type ligands are often unnecessary and can sometimes be too reactive, leading to over-arylation. The ligands inherent to the recommended catalysts are usually sufficient. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | These are moderately strong inorganic bases. Stronger bases like hydroxides or alkoxides can accelerate the reaction but may decrease selectivity by promoting the slower oxidative addition at the C-Br bond.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/EtOH/H₂O | A biphasic solvent system is crucial. Water helps to dissolve the inorganic base and facilitates the transmetalation step.[4][10] Dioxane and Toluene are excellent organic phases for dissolving the substrates and catalyst.[6][11] |
| Boronic Acid | Arylboronic Acid (1.1 - 1.2 equiv.) | Using a large excess of the boronic acid can drive the reaction towards double arylation. A slight excess is sufficient to ensure complete consumption of the C-I position. The quality is critical; impure boronic acid is a primary source of homocoupling byproducts.[4] |
| Temperature | 80 - 90 °C | This temperature range is typically a sweet spot. It's high enough to ensure a reasonable reaction rate for the C-I coupling but low enough to minimize C-Br activation.[1][6] Monitor by TLC/LC-MS and avoid unnecessarily long reaction times. |
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[8] Oxygen promotes the undesired homocoupling of the boronic acid.[4][9]
-
Solvent Addition: Through a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v). Degassing the solvent by sparging with argon for 20-30 minutes prior to addition is critical.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a single, new, higher Rf product spot.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure 2-Bromo-8-aryldibenzothiophene.
3. I have the mono-arylated product. How do I approach the second Suzuki coupling at the C2-Bromo position?
The electronic and steric environment of the dibenzothiophene core has now changed. The C-Br bond, which was already less reactive, may be further deactivated or sterically hindered depending on the nature of the aryl group you just added. Therefore, more forcing conditions are generally required for the second coupling.
Core Principle: Increase the energy input and catalytic activity to overcome the higher activation barrier of the C-Br bond.
Caption: Key steps in the second Suzuki coupling at the C-Br position.
-
Catalyst/Ligand System: This is where modern, highly active catalyst systems shine. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary.[12] These ligands promote the difficult oxidative addition step at the C-Br bond.
-
Base: A stronger base may be required. Consider switching from K₂CO₃ to a more potent base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu).[13]
-
Temperature: Higher temperatures, often in the range of 100-120 °C, are typically needed. A solvent with a higher boiling point, like DMF or toluene, might be advantageous.[12][13]
-
Microwave Chemistry: For particularly stubborn C-Br couplings, microwave-assisted synthesis can be highly effective, allowing for rapid heating to high temperatures and significantly reducing reaction times.[8][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dibenzothiophene Derivatives
Welcome to the technical support center for the purification of dibenzothiophene (DBT) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile sulfur-containing heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of dibenzothiophene derivatives.
Q1: My dibenzothiophene derivative is poorly soluble in common chromatography solvents. What should I do?
A1: Low solubility is a frequent challenge. Here are a few strategies:
-
Solvent System Modification: For normal-phase chromatography, try using a more polar co-solvent like dichloromethane (DCM) or a small percentage of methanol in your mobile phase. For highly insoluble compounds, consider switching to a reversed-phase chromatography system where you can use more polar solvents like acetonitrile, methanol, and water.
-
Temperature: Gently warming the solvent system can sometimes improve solubility. However, be cautious as this can also affect the separation and potentially lead to solvent evaporation on the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong, polar solvent (like DCM or THF), and then adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the dried powder can be loaded onto the column. This "dry loading" technique prevents issues with poor solubility in the mobile phase.
Q2: I am trying to remove the corresponding sulfoxide or sulfone byproduct from my dibenzothiophene derivative. They are co-eluting during column chromatography. How can I improve the separation?
A2: The similar polarity of dibenzothiophenes and their oxidized counterparts (sulfoxides and sulfones) makes their separation by standard silica gel chromatography challenging.[1][2][3] Here's how to tackle this:
-
Optimize Your Mobile Phase: A shallow solvent gradient can enhance separation. Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve compounds with very similar Rf values.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel.[4] Reversed-phase (C18) chromatography is another excellent option, as the separation is based on hydrophobicity, which can differ significantly between the parent heterocycle and its oxidized forms.
-
Recrystallization: If the derivative is a solid, recrystallization can be a powerful purification technique. The difference in polarity and crystal packing between the dibenzothiophene and its sulfoxide/sulfone can be exploited to achieve separation. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate.[5][6]
Q3: My hydroxy-substituted dibenzothiophene derivative is streaking on the TLC plate and giving poor peak shapes during column chromatography. What is the cause and how can I fix it?
A3: Streaking is often caused by the interaction of the acidic phenolic proton with the silica gel. To mitigate this:
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a modifier to your mobile phase. For acidic compounds like hydroxy-dibenzothiophenes, adding acetic acid can suppress the ionization of the hydroxyl group and lead to sharper peaks. For basic derivatives, adding triethylamine or ammonia can have a similar effect by neutralizing the acidic sites on the silica.[4]
-
Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can also prevent these unwanted interactions.[4]
Q4: My purified dibenzothiophene derivative is unstable and changes color upon storage. What are the best practices for storing these compounds?
A4: Some dibenzothiophene derivatives, particularly those with electron-donating substituents like hydroxyl or amino groups, can be susceptible to oxidation or decomposition.[7][8][9]
-
Storage Conditions: Store purified compounds under an inert atmosphere (nitrogen or argon) in a cool, dark place. Amber vials are recommended to protect against light-induced degradation.
-
Solvent-Free Storage: Whenever possible, store the compound as a solid rather than in solution. Some compounds are less stable when dissolved in solvents.[7][8][9]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification of dibenzothiophene derivatives.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying dibenzothiophene derivatives. However, various issues can arise.
Issue: Poor Separation or Overlapping Peaks
Causality: This often stems from an inappropriate solvent system, column overloading, or interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
Detailed Steps & Explanations:
-
Analyze TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Adjust Solvent Polarity:
-
If the Rf is too high (spots run too fast), decrease the polarity of your mobile phase.
-
If the Rf is too low (spots barely move), increase the polarity.[4]
-
-
Add a Modifier:
-
For acidic or basic compounds that show streaking, add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape.[4]
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load no more than 1-5% of the crude material by weight relative to the stationary phase.[4]
-
Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider alumina or reversed-phase silica gel (C18).[4]
Data Presentation: Recommended Starting Solvent Systems for TLC Analysis
| Derivative Type | Non-Polar System (e.g., Hexane/Ethyl Acetate) | Mid-Polar System (e.g., Hexane/DCM) | Polar System (e.g., DCM/Methanol) |
| Unsubstituted Dibenzothiophene | 95:5 to 90:10 | 80:20 to 50:50 | 99:1 |
| Alkyl-substituted DBTs | 98:2 to 95:5 | 90:10 to 70:30 | 99:1 |
| Halo-substituted DBTs | 95:5 to 90:10 | 80:20 to 60:40 | 98:2 |
| Hydroxy-substituted DBTs | 80:20 to 60:40 | 50:50 to 20:80 | 95:5 (+0.5% Acetic Acid) |
| Amino-substituted DBTs | 70:30 to 50:50 | 40:60 to 10:90 | 95:5 (+0.5% Triethylamine) |
| Dibenzothiophene Sulfoxide/Sulfone | 85:15 to 70:30 | 60:40 to 30:70 | 97:3 |
Guide 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid dibenzothiophene derivatives, especially for removing closely related impurities.[5][6][10]
Issue: Compound "Oils Out" Instead of Crystallizing
Causality: This occurs when the compound melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Detailed Steps & Explanations:
-
Choose the Right Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Avoid solvents with boiling points higher than the melting point of your compound.
-
Slow Cooling: Rapid cooling often leads to oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Use More Solvent: "Oiling out" can be a sign of supersaturation. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.[5]
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[5][6]
III. Experimental Protocols
Protocol 1: Dry Loading for Column Chromatography
This technique is useful for compounds that are poorly soluble in the chromatography eluent.
Steps:
-
Dissolve the crude dibenzothiophene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
Proceed with the elution as planned.
Protocol 2: Mixed-Solvent Recrystallization
This method is effective when a single solvent is not ideal for recrystallization.[6]
Steps:
-
Dissolve the impure solid in the minimum amount of a hot "good" solvent (one in which the compound is very soluble).
-
While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility of the compound decreases.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
IV. References
-
Ohshiro, T., Hirata, T., & Izumi, Y. (1996). Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. PubMed. --INVALID-LINK--
-
Konishi, J., Ishii, Y., Onaka, T., Hirasawa, K., & Suzuki, K. (2000). Purification and characterization of dibenzothiophene sulfone monooxygenase and FMN-dependent NADH oxidoreductase from the thermophilic bacterium Paenibacillus sp. strain A11-2. PubMed. --INVALID-LINK--
-
Fedorak, P. M., & Grbic-Galic, D. (1991). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. PubMed. --INVALID-LINK--
-
Fedorak, P. M., & Grbic-Galic, D. (1991). Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology - ASM Journals. --INVALID-LINK--
-
Livingstone, D. R., & Eglinton, G. (1980). The desulfurization of dibenzothiophene sulfoxide (3) and sulfone (4). ResearchGate. --INVALID-LINK--
-
(2025). Recent Advances in the Synthesis of Dibenzothiophenes. ResearchGate. --INVALID-LINK--
-
Fedorak, P. M., & Grbic-Galic, D. (1991). Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. --INVALID-LINK--
-
Shavandi, M., Zare, H., Shavandi, M., & Zare, H. (2016). Sulfur Removal from Dibenzothiophene by Newly Isolated Paenibacillus validus Strain PD2 and Process Optimization in Aqueous and Biphasic (Model-Oil) Systems. PubMed. --INVALID-LINK--
-
Suginome, M., Yamamoto, Y., & Ito, Y. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. RSC Publishing. --INVALID-LINK--
-
Omori, T., Monna, L., Saiki, Y., & Kodama, T. (1992). Desulfurization of dibenzothiophene by Corynebacterium sp. strain SY1. ASM Journals. --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. --INVALID-LINK--
-
(n.d.). Recrystallization. Unknown Source. --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. --INVALID-LINK--
-
Bhatia, S., & Sharma, D. K. (2020). A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. PMC - NIH. --INVALID-LINK--
-
Wang, C., et al. (2023). One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
(2025). Removal of dibenzothiophene, biphenyl and phenol from waste by Trichosporon sp. ResearchGate. --INVALID-LINK--
-
(n.d.). Typical gas chromatography chromatogram. DBT, dibenzothiophene. ResearchGate. --INVALID-LINK--
-
(n.d.). Preparation method of dibenzothiophene derivative. Google Patents. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific. --INVALID-LINK--
-
Vignier, V., Berthou, F., Dreano, Y., & Floch, H. H. (1985). Dibenzothiophene sulphoxidation: a new and fast high-performance liquid chromatographic assay of mixed-function oxidation. PubMed. --INVALID-LINK--
-
Ahmad, V., et al. (2021). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Journal of Microbiology, Biotechnology and Food Sciences. --INVALID-LINK--
-
Zhang, Y., et al. (2018). Extractive desulfurization of dibenzothiophene by a mixed extractant of N,N-dimethylacetamide, N,N-dimethylformamide and tetramethylene sulfone: optimization by Box–Behnken design. RSC Publishing. --INVALID-LINK--
-
Ohshiro, T., Hirata, T., & Izumi, Y. (1998). Purification, Characterization, and Overexpression of Flavin Reductase Involved in Dibenzothiophene Desulfurization byRhodococcus erythropolis D-1. Applied and Environmental Microbiology - ASM Journals. --INVALID-LINK--
-
Cacchi, S., et al. (2007). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. --INVALID-LINK--
-
(n.d.). recrystallization-2.doc.pdf. Unknown Source. --INVALID-LINK--
-
(2025). Optimization of Composition of a Directly Combined Catalyst in Dibenzothiophene Oxidation for Deep Desulfurization. ResearchGate. --INVALID-LINK--
-
Grossman, M. J., et al. (1995). Sulfur-specific microbial desulfurization of sterically hindered analogs of dibenzothiophene. ASM Journals. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
(n.d.). Purification method of benzothiophene. Google Patents. --INVALID-LINK--
-
Kakamouka, K., et al. (n.d.). Dynamic/column tests for dibenzothiophene (DBT) removal using chemically functionalized carbons: Exploring the effect of physicochemical features and breakthrough modeling. Fingerprint. --INVALID-LINK--
-
Zych, M., et al. (2023). The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. MDPI. --INVALID-LINK--
-
Ziolek, M., et al. (2022). Removal of dibenzothiophene by extraction and catalytic oxidation using long- and short-channel SBA-15 containing Zr and Mo species. Dalton Transactions (RSC Publishing). --INVALID-LINK--
-
Recovered.org. (n.d.). How is Cocaine Made? Origins, Additives, and Distribution. Recovered.org. --INVALID-LINK--
-
Al-Salim, H. S., et al. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. PubMed. --INVALID-LINK--
-
Li, Y., et al. (2023). Organic Materials and Their Effects on Lead–Zinc Mineralization in the Xicheng Belt, Western Qinling (China): A Review. MDPI. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
Technical Support Center: Preventing Side Reactions in Buchwald-Hartwig Amination of Dibenzothiophenes
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing the Buchwald-Hartwig amination for the C-N bond formation on dibenzothiophene scaffolds. Dibenzothiophenes are a crucial class of sulfur-containing heterocycles, but their electronic properties and the presence of the sulfur atom can introduce unique challenges and side reactions in this powerful cross-coupling reaction.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and ultimately achieve higher yields and purer products. The information herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of dibenzothiophenes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: I'm observing significant hydrodehalogenation of my halo-dibenzothiophene starting material. What's causing this, and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the halogen atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It typically arises from a competing reaction pathway where a palladium hydride species is generated, which then participates in a reductive elimination with the aryl halide.[2][3] The formation of this palladium hydride can be promoted by several factors.
Causality and Prevention Strategies:
-
β-Hydride Elimination: This is a primary route to the formation of palladium hydrides, especially when using primary aliphatic amines.[4] The palladium amide intermediate can undergo β-hydride elimination to form an imine and the problematic palladium hydride.[3]
-
Solution: Employ sterically hindered phosphine ligands. Bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination to form the C-N bond.[3][5] Bidentate ligands like BINAP and DPPF can also suppress this side reaction by preventing an open coordination site on the palladium center.[3]
-
-
Base-Mediated Decomposition: Certain bases, particularly strong alkoxides like sodium tert-butoxide (NaOtBu), can react with components of the reaction mixture or trace water to generate species that lead to palladium hydride formation.
-
Solution:
-
Optimize the Base: While strong bases are often necessary for efficient deprotonation of the amine, switching to a weaker or less sterically hindered base can sometimes mitigate hydrodehalogenation.[1] Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[1] For substrates sensitive to strong bases, a combination of an organic base like DBU with an inorganic base can be a good solution.[6]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents, and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize water, which can contribute to side reactions.[7]
-
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, including hydrodehalogenation.[1]
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, a careful balance between temperature and catalyst/ligand choice is necessary.[1]
-
Question 2: My reaction is producing a significant amount of biaryl homocoupling product from the dibenzothiophene starting material. How can I minimize this?
Answer:
Homocoupling of the aryl halide is another undesired side reaction that can plague palladium-catalyzed cross-coupling reactions. This typically occurs through a reductive elimination from a diarylpalladium(II) intermediate, which can form via several pathways.
Causality and Prevention Strategies:
-
Catalyst System and Ligand Choice: The choice of ligand plays a critical role in preventing homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands, such as the Buchwald biarylphosphine family (e.g., BrettPhos for primary amines, RuPhos for secondary amines), are designed to promote the desired C-N bond formation over competing pathways.[8][9][10] The steric bulk of these ligands can hinder the formation of the diarylpalladium(II) species necessary for homocoupling.
-
-
Reaction Conditions:
-
Solution:
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the incidence of side reactions.
-
Temperature Control: As with hydrodehalogenation, lower reaction temperatures can disfavor the homocoupling pathway.
-
-
Question 3: The reaction with my dibenzothiophene substrate is sluggish or gives low conversion, even with standard Buchwald-Hartwig conditions. What factors should I investigate?
Answer:
Low reactivity of dibenzothiophene substrates can be attributed to their electronic properties and the potential for the sulfur atom to interact with the palladium catalyst.
Causality and Optimization Strategies:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount for activating the C-X bond of the dibenzothiophene and facilitating the catalytic cycle.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. For electron-rich heterocycles like dibenzothiophenes, ligands such as t-BuXPhos, tBuBrettPhos, or Josiphos-type ligands have shown success with challenging substrates.[4][7][9] The choice of ligand is often substrate- and amine-dependent, so empirical screening is often necessary.[11]
-
-
Palladium Precatalyst: The choice and quality of the palladium source can significantly impact the formation of the active Pd(0) catalyst.
-
Base and Solvent Compatibility: The combination of base and solvent can influence the solubility of the reactants and the stability of the catalytic species.[1]
-
Solution:
-
Base Choice: For dibenzothiophenes, which can be sensitive, consider using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), especially if the amine is a poor nucleophile.[7][8]
-
Solvent Screening: Toluene and 1,4-dioxane are common and effective solvents.[1][13] However, for certain substrate combinations, other ethereal solvents like THF or CPME might offer better results.[6][14] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[6]
-
-
-
Microwave Irradiation: For sluggish reactions, microwave heating can sometimes provide a significant rate enhancement and lead to higher yields in shorter reaction times.[15]
Frequently Asked Questions (FAQs)
This section provides answers to more general, yet critical, questions regarding the Buchwald-Hartwig amination of dibenzothiophenes.
What is the best "generation" of Buchwald-Hartwig ligands for dibenzothiophene substrates?
There isn't a single "best" generation of ligands, as the optimal choice is highly dependent on the specific dibenzothiophene substrate and the amine coupling partner.[9] However, for challenging heterocyclic substrates like dibenzothiophenes, the later generation, bulky biarylphosphine ligands (often referred to as Buchwald ligands) are generally the most effective.[3] These include ligands like XPhos, SPhos, RuPhos, and BrettPhos, which are designed to be sterically demanding and electron-rich, promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle while minimizing side reactions.[5]
How does the sulfur atom in dibenzothiophene affect the Buchwald-Hartwig reaction?
The sulfur atom in the dibenzothiophene ring can potentially act as a Lewis base and coordinate to the palladium center. This coordination can, in some cases, lead to catalyst inhibition or poisoning, slowing down or halting the catalytic cycle. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by creating a sterically crowded environment around the palladium, which can disfavor coordination of the sulfur atom and promote the desired catalytic pathway.
Can I use aryl chlorides of dibenzothiophene in Buchwald-Hartwig aminations?
Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[6] To successfully couple dibenzothiophene chlorides, you will likely need to use more specialized and highly active catalyst systems. This typically involves the use of very bulky and electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), and potentially higher reaction temperatures.[3][16] The use of a well-defined palladium precatalyst is also highly recommended for these more challenging substrates.[12]
What is the optimal palladium source for these reactions?
While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to catalyst decomposition.[6] For more reliable and reproducible results, especially with challenging substrates like dibenzothiophenes, the use of preformed palladium precatalysts is highly recommended.[6][12] The Buchwald G3 and G4 precatalysts, for example, are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[6]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halo-dibenzothiophene
This protocol provides a starting point for the optimization of your reaction. The specific ligand, base, and temperature should be screened for optimal results.
Materials:
-
Halo-dibenzothiophene (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (argon or nitrogen), add the halo-dibenzothiophene, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Decision Workflow for Optimizing Buchwald-Hartwig Amination of Dibenzothiophenes
Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination of dibenzothiophenes.
Catalytic Cycle and Competing Side Reactions
Caption: The catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway leading to hydrodehalogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 2-Bromo-8-iododibenzothiophene
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving the versatile, yet challenging, building block: 2-Bromo-8-iododibenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving high-yield, selective functionalization of this dihalogenated substrate. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling on this compound. Which position will react first?
A1: The carbon-iodine (C-I) bond at the 8-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position in standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] By carefully controlling your reaction conditions, you can achieve selective coupling at the 8-position while leaving the 2-bromo position intact for subsequent transformations.[2]
Q2: What is a good starting catalyst loading for a selective coupling at the C-I position?
A2: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common and effective starting point. For highly efficient catalyst systems and reactive coupling partners, it may be possible to reduce the loading to as low as 0.1-0.5 mol% upon optimization. Conversely, for particularly challenging substrates or to drive a sluggish reaction to completion, a slightly higher initial loading of up to 5 mol% might be necessary. It is crucial to remember that simply increasing the catalyst loading is not always the solution and can sometimes lead to an increase in side products.[3]
Q3: My reaction is not going to completion, or the yield is very low. What are the most common culprits?
A3: Low or no product yield can stem from several factors. The most critical to investigate are:
-
Catalyst Inactivity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Palladium(0) catalysts can be particularly sensitive to air and moisture.[2]
-
Insufficiently Inert Atmosphere: Oxygen can deactivate your catalyst, leading to the formation of palladium black and stalling the reaction. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is paramount.
-
Reagent Purity: Impurities in your this compound, coupling partner, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are all critical parameters that may require optimization for this specific substrate.
Q4: I am observing significant amounts of homocoupling of my boronic acid (in a Suzuki reaction) or my organostannane (in a Stille reaction). How can I minimize this?
A4: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen or high catalyst concentrations. To mitigate this:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.
-
Optimize Catalyst Loading: In some cases, reducing the catalyst loading can disfavor the homocoupling pathway.
-
Controlled Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the nucleophilic coupling partner, but avoid a large excess which can sometimes promote homocoupling.[4]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst (degradation, oxidation).2. Insufficiently inert atmosphere.3. Poor quality of reagents (substrate, coupling partner, base, solvent).4. Suboptimal temperature. | 1. Use a fresh batch of catalyst and ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction.2. Degas solvents and reagents thoroughly (e.g., freeze-pump-thaw cycles) and maintain a positive inert gas pressure.3. Purify starting materials if necessary. Use anhydrous solvents.4. Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. |
| Formation of Palladium Black | 1. Catalyst decomposition due to oxygen exposure.2. High reaction temperature.3. Inappropriate ligand or ligand-to-metal ratio. | 1. Improve degassing techniques.2. Lower the reaction temperature.3. Screen different ligands. For some systems, a higher ligand-to-palladium ratio can stabilize the catalyst. |
| Lack of Selectivity (Reaction at both C-I and C-Br) | 1. Reaction conditions are too harsh (high temperature, prolonged reaction time).2. Highly active catalyst system. | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-substituted product is maximized.2. Consider a less active catalyst or ligand combination. |
| Debromination or Deiodination | 1. Presence of a hydride source (e.g., certain bases or solvents).2. High temperatures. | 1. Use a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃). Avoid alcohol solvents if this is a persistent issue.2. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 8-Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling at the 8-Position
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Sonogashira Coupling Workflow
Caption: General workflow for a selective Sonogashira coupling experiment.
Data Presentation: Catalyst Loading Optimization
The following table provides a general framework for optimizing palladium catalyst loading for a selective Suzuki-Miyaura coupling at the 8-position of this compound.
| Catalyst Loading (mol%) | Typical Application | Expected Outcome | Potential Issues to Monitor |
| 0.1 - 0.5 | Highly active substrates and optimized conditions. | High turnover number (TON), cost-effective. | Incomplete conversion if conditions are not fully optimized. |
| 1 - 3 | Recommended starting range for screening. | Good balance between reaction efficiency and cost. | Should provide good conversion for most standard coupling partners. |
| 3 - 5 | Less reactive coupling partners or sluggish reactions. | May be necessary to drive the reaction to completion. | Increased risk of side reactions (e.g., homocoupling) and higher cost. |
| > 5 | Generally not recommended unless all other options have been exhausted. | May indicate a fundamental issue with the reaction setup or reagents. | Significant increase in cost and potential for catalyst-derived impurities. |
References
Technical Support Center: Navigating the Low Reactivity of Bromine Substituents
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that encountering an unreactive C-Br bond can be a significant roadblock in a synthetic campaign. This guide is designed to provide not just solutions, but a foundational understanding of why your bromine substituent may be unreactive and how to strategically overcome this challenge. We will move from diagnostics to actionable protocols, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section is structured as a direct response to common issues encountered in the lab.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an aryl bromide is sluggish or failing completely. Where do I start troubleshooting?
A1: This is a classic challenge, most often rooted in the rate-determining step of the catalytic cycle: oxidative addition . For the palladium catalyst to insert into the carbon-bromine bond, the carbon center must be sufficiently electrophilic. If your aryl bromide is electron-rich (containing groups like -OR, -NR₂, alkyl), the increased electron density strengthens the C-Br bond, hindering this crucial step.[1]
Your troubleshooting should be systematic, focusing on the three pillars of the reaction: the catalyst system, the base, and the conditions.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for unreactive aryl bromides.
In-Depth Explanation:
-
Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich or sterically hindered aryl bromides.[1] You need ligands that are both bulky and electron-rich .
-
Why? Electron-rich ligands increase the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Br bond. Bulky ligands promote the final reductive elimination step and can prevent catalyst decomposition.[1] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-Heterocyclic Carbene (NHC) ligands are the industry standard for this reason.[1][2]
-
-
Base Selection: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step. For difficult couplings, weaker bases like K₂CO₃ may be insufficient.[1] Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required to facilitate the turnover of the catalytic cycle.[1]
-
Reaction Conditions: Oxygen can oxidize your active Pd(0) catalyst to an inactive Pd(II) state, killing the reaction. It is imperative to ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Often, simply increasing the temperature can provide the necessary activation energy to overcome the sluggish oxidative addition.
Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) on an aryl bromide with a strong nucleophile, but I only recover starting material. What's wrong?
A2: It is a common misconception to expect aryl bromides to behave like alkyl bromides in substitution reactions. Simple aryl halides are generally resistant to nucleophilic attack.[3][4] This profound lack of reactivity is due to several factors:
-
Resonance: The lone pairs on the bromine atom are in conjugation with the aromatic ring's π-system. This imparts a partial double-bond character to the C-Br bond, making it significantly stronger and harder to break than the C-Br bond in an alkyl halide.[5][6]
-
Hybridization: The carbon of the C-Br bond is sp² hybridized, making it more electronegative than an sp³ hybridized carbon. This leads to a shorter, stronger bond that is less susceptible to nucleophilic attack.[5]
-
Electrostatic Repulsion: The electron-rich π-cloud of the aromatic ring repels the incoming electron-rich nucleophile.[5]
To facilitate an SNAr reaction, you must activate the aryl bromide.
Activation Strategy:
The key is to add strongly electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), at the ortho and/or para positions relative to the bromine.[3][7][8]
-
Causality: These EWGs pull electron density out of the aromatic ring, making the carbon attached to the bromine more electrophilic and susceptible to nucleophilic attack. Critically, they also stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[4][7] A meta-positioned EWG offers minimal stabilization and thus has a much smaller effect on reactivity.[3]
| Substituent Position | Activating Effect on SNAr | Rationale |
| ortho or para -NO₂ | Strong Activation | Stabilizes the negative charge of the Meisenheimer complex via resonance.[5][8] |
| meta -NO₂ | Weak/No Activation | Inductive withdrawal only; no resonance stabilization of the intermediate.[3] |
| No EWG | No Reaction | Ring is not sufficiently electrophilic; intermediate is not stabilized.[3][4] |
If your substrate lacks these activating groups, an SNAr pathway is likely unfeasible under standard conditions. You should consider an alternative reaction class, such as a metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination for C-N bond formation).[9][10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic and steric factors governing bromine substituent reactivity?
A1: The reactivity of a C(sp²)-Br bond is a balance of electronic and steric effects.
-
Electronic Effects: The substituents on the aromatic ring dictate the electron density of the C-Br bond.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or amines (-NR₂) increase electron density on the ring through resonance. This makes the C-Br bond stronger and less electrophilic, significantly decreasing its reactivity in reactions that require bond cleavage, like palladium-catalyzed oxidative addition.[1][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease electron density. This makes the C-Br bond weaker and more electrophilic, increasing its reactivity towards nucleophilic attack (SNAr) and often facilitating oxidative addition in cross-coupling reactions.[3][11][12]
-
-
Steric Hindrance: The size of groups adjacent to the bromine atom (ortho-substituents) can physically block the approach of reagents.[13][14] This is particularly detrimental in reactions requiring access to the carbon atom, such as SN2-type mechanisms (which are already disfavored for aryl halides) and the oxidative addition step in cross-coupling.[1][13][14][15] For catalysts to access a sterically hindered C-Br bond, specialized bulky ligands are often necessary to create a suitable reaction pocket.[1]
Q2: My reaction involves an electron-deficient aryl bromide in a Buchwald-Hartwig amination and it's still slow. Why?
A2: While EWGs on the aryl bromide generally favor the oxidative addition step, other factors can limit the reaction rate in a Buchwald-Hartwig amination.
-
Ligand Choice: Even for activated substrates, the right ligand is crucial. For amidations of electron-deficient aryl bromides, chelating ligands like Xantphos have been shown to be highly effective.[12]
-
Amine Nucleophilicity: The nature of the amine coupling partner is critical. Primary amines can sometimes form catalytically incompetent bis(amine) palladium complexes.[9] Secondary amines can be less nucleophilic or more sterically hindered.
-
Base Compatibility: The choice of base must be compatible with both the amine and any functional groups on your aryl bromide. A strong base like Cs₂CO₃ is often advantageous as it tolerates common functional groups like esters and nitriles well.[12]
Q3: When should I give up on an aryl bromide and switch to an aryl iodide or an aryl triflate?
A3: The choice of leaving group is a strategic decision based on the C-X bond dissociation energy. The general order of reactivity for aryl halides in oxidative addition is: I > Br > OTf >> Cl .[16]
-
Switch to an Aryl Iodide (Ar-I): If you have exhausted optimization strategies for your aryl bromide (ligand screening, base screening, temperature) and the reaction still fails, switching to the corresponding aryl iodide is a logical next step. The C-I bond is significantly weaker than the C-Br bond, which drastically lowers the activation energy for oxidative addition. However, be aware that aryl iodides are generally more expensive and can sometimes lead to different side reactions or catalyst inhibition issues.[9][17]
-
Switch to an Aryl Triflate (Ar-OTf): Aryl triflates are excellent electrophiles, often comparable in reactivity to aryl bromides. They are particularly useful when the corresponding halide is difficult to prepare. They are readily synthesized from the corresponding phenol.
Part 3: Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol is designed for a challenging coupling, such as 4-bromoanisole with phenylboronic acid, using a modern catalyst system.
Reaction Scheme: MeO-Ph-Br + Ph-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> MeO-Ph-Ph
Materials:
-
Electron-Rich Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This step is critical.[1]
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trust-law-firm.com [trust-law-firm.com]
- 6. Give two reasons for the low reactivity of aryl halides towards nucleophilic substitution reactions. [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.in [brainly.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-8-iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-Bromo-8-iododibenzothiophene. This critical intermediate is a cornerstone in the development of advanced organic electronics, including OLEDs and OFETs, as well as in pharmaceutical research.[1][2] Its unique disubstituted dibenzothiophene structure allows for precise tuning of molecular properties, making it a highly valuable building block.[2][3]
However, transitioning the synthesis of this molecule from the laboratory bench to a larger scale introduces a unique set of challenges. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that researchers and production chemists may encounter. The methodologies and explanations provided herein are grounded in established chemical principles to ensure both scientific integrity and successful experimental outcomes.
Core Synthesis Strategy: An Overview
The most common and strategically sound approach to synthesizing this compound involves a two-step sequence starting from 2-bromodibenzothiophene. This precursor is more readily available or can be synthesized with high regioselectivity from dibenzothiophene.[4] The subsequent iodination is then directed to the 8-position.
General Synthetic Pathway:
A typical synthetic route involves:
-
Bromination of Dibenzothiophene: Synthesis of the 2-bromodibenzothiophene intermediate, often via electrophilic aromatic substitution.[4]
-
Orthogonal Iodination: Introduction of iodine at the 8-position of 2-bromodibenzothiophene. This often requires a directed lithiation followed by quenching with an iodine source.
Below is a visual representation of the logical workflow for a successful synthesis.
References
Technical Support Center: Organoboron Reagent Stability in Cross-Coupling with 2-Bromo-8-iododibenzothiophene
Answering your request to create a technical support center for stability issues of organoboron reagents with 2-Bromo-8-iododibenzothiophene, here is a comprehensive guide structured as a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support hub for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of organoboron reagents in this specific chemical context. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve reproducible success.
The substrate, this compound, is a valuable building block for organic electronics and pharmaceutical research due to its robust dibenzothiophene core and two distinct halogen handles.[1][2][3] The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective, stepwise functionalization.[1][4][5] Typically, the C-I bond undergoes oxidative addition to a palladium(0) catalyst much faster than the C-Br bond, enabling selective coupling at the 8-position.[4][6][7]
However, the success of these Suzuki-Miyaura reactions is critically dependent on the stability of the organoboron coupling partner. Many organoboron reagents, especially boronic acids, are susceptible to degradation pathways that compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[8][9][10] This guide will address these stability issues head-on.
Troubleshooting Guide: Common Experimental Issues
This section is designed in a question-and-answer format to directly address problems you may encounter in the lab.
Question 1: I am getting very low yield of my desired coupled product, and my primary starting material, this compound, is recovered. What is going wrong?
Answer:
This is a classic symptom of a stalled or inhibited catalytic cycle. While there could be several causes, the most common culprits when working with organoboron reagents are related to reagent instability or suboptimal reaction conditions that favor decomposition over productive coupling.
Probable Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The most frequent side reaction is protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[8][11][12] This process is often accelerated by strong bases and the presence of water.[13][14]
-
Solution: Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester.[9][15][16] Pinacol esters are generally crystalline, less sensitive to air and moisture, and exhibit a longer shelf-life.[15] They release the active boron species more slowly under reaction conditions, which can suppress the rate of protodeboronation relative to the rate of transmetalation.[10]
-
-
Inactive Catalyst: The palladium precatalyst may not be efficiently generating the active Pd(0) species, or the active catalyst may be deactivated.
-
Solution: Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that rapidly forms the active catalyst under mild conditions.[17] Additionally, ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Suboptimal Base/Solvent System: The choice of base is critical. Strong, nucleophilic bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[12][14]
-
Solution: Switch to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[18] These bases are effective at promoting the Suzuki coupling while minimizing the degradation of sensitive boronic acids.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
Question 2: My reaction is producing a significant amount of the de-iodinated starting material (2-Bromodibenzothiophene). What causes this, and how can I prevent it?
Answer:
The formation of 2-Bromodibenzothiophene is a result of a hydrodehalogenation side reaction. This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a reaction that replaces the halogen with a hydrogen atom instead of coupling with the boron reagent.
Probable Causes & Solutions:
-
Generation of Palladium-Hydride (Pd-H) Species: The most common cause is the formation of Pd-H species in the catalytic cycle.[18] These can arise from reactions of the palladium complex with the base, trace water, or certain solvents (like alcohols). The Pd-H species can then reductively eliminate with the dibenzothiophene moiety to give the de-iodinated product.
-
Solution: Optimize your ligand and base. Using bulky, electron-rich ligands (e.g., SPhos, XPhos, or other biaryl phosphines) can accelerate the desired transmetalation and reductive elimination steps, outcompeting the formation and reaction of Pd-H species.[18] As mentioned before, avoiding strong alkoxide or hydroxide bases is also beneficial.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of undesired side reactions like hydrodehalogenation.[18][19]
-
Solution: Ensure your boronic acid is properly activated. This is where the base plays a crucial role. For boronate esters, a small amount of water is often necessary to hydrolyze the ester to the more reactive boronic acid in situ.[9][19] Finding the right balance of anhydrous and aqueous conditions can be key. A solvent system like Toluene/Water or Dioxane/Water is common.
-
Frequently Asked Questions (FAQs)
Q1: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for my reaction with this compound?
A: For greatest reliability, stability, and ease of handling, a boronate ester is almost always the superior choice .[9][15] While boronic acids are generally more reactive, this high reactivity is coupled with instability.[9] They can dehydrate to form inactive cyclic trimers (boroxines) or undergo rapid protodeboronation.[15] Pinacol esters are more robust, often crystalline solids that are easier to purify and store, leading to more consistent and reproducible results.[15][16]
| Feature | Boronic Acid (R-B(OH)₂) | Pinacol Boronate Ester (R-BPin) |
| Reactivity | High; often faster reaction times.[9] | Moderate; may require hydrolysis for activation.[9] |
| Stability | Low; susceptible to protodeboronation & boroxine formation.[15] | High; protected boron atom, longer shelf-life.[15][16] |
| Handling | Often difficult to purify; can be hygroscopic. | Typically stable, crystalline solids; easier to handle.[15] |
| Recommendation | Use when maximizing reaction rate is critical and reagent is fresh. | Recommended for most applications , especially with sensitive substrates. |
Q2: How does the base catalyze the undesired protodeboronation reaction?
A: Protodeboronation is a chemical reaction that replaces the carbon-boron bond with a carbon-hydrogen bond.[8] In the context of Suzuki coupling, this process is typically base-catalyzed. The mechanism involves the formation of a boronate species (R-B(OH)₃⁻) upon reaction of the boronic acid with a base (like OH⁻).[14][20] This negatively charged boronate is more electron-rich and thus more susceptible to protonolysis by a proton source in the medium (e.g., water), leading to the cleavage of the C-B bond.[13][14] Highly electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[10][14]
Competing Reaction Pathways Diagram
Caption: Competing pathways of the organoboron reagent in Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-I bond of this compound using a pinacol boronate ester.
Objective: To synthesize 2-Bromo-8-(aryl)dibenzothiophene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water, degassed (1 mL)
-
Schlenk flask or microwave vial, stir bar, and standard glassware for workup.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization depending on the specific boronate ester used.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 2-Bromo-8-(aryl)dibenzothiophene.
References
- 1. leapchem.com [leapchem.com]
- 2. nbinno.com [nbinno.com]
- 3. my.leapchemproduct.com [my.leapchemproduct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. nbinno.com [nbinno.com]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Dealing with Impurities in Commercial 2-Bromo-8-iododibenzothiophene
Welcome to the technical support center for 2-Bromo-8-iododibenzothiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Commercial grades of this reagent, while suitable for many applications, can contain impurities that may compromise the yield, purity, and even the viability of sensitive downstream reactions.
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you identify, understand, and mitigate issues arising from impurities in your starting material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they arise?
The impurity profile of commercial this compound is largely dictated by its synthetic route. Typically, it is synthesized via sequential halogenation of dibenzothiophene. The impurities are often structural analogs of the desired product.
Common Impurities Include:
-
Starting Material: Unreacted dibenzothiophene.
-
Mono-halogenated Species: 2-Bromodibenzothiophene or 2-Iododibenzothiophene from incomplete halogenation.
-
Di-halogenated Isomers: 2,8-Dibromodibenzothiophene and 2,8-Diiododibenzothiophene, which arise from competitive halogenation or halogen exchange reactions.
-
Over-brominated Species: Tri- or poly-brominated dibenzothiophenes, which can form if the reaction conditions are not carefully controlled.[1]
These impurities arise due to the similar reactivity of the positions on the dibenzothiophene core and the challenges in controlling the stoichiometry and kinetics of multi-step halogenation reactions on an industrial scale.
Q2: How can I quickly assess the purity of my commercial this compound?
Before committing a large amount of material to a reaction, a quick purity assessment is crucial. Several analytical techniques can be employed.[2][3]
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method.[2][4][5] Spot your commercial material on a silica gel or alumina plate and elute with a non-polar solvent system (e.g., Hexane/Dichloromethane mixture). The presence of multiple spots indicates impurities. The main product, being relatively non-polar, should have a high Rf value. More polar impurities will remain closer to the baseline.
-
Melting Point (MP) Analysis: The literature melting point for pure this compound is approximately 207-212 °C.[6] A broad melting range or a melting point significantly lower than this value is a strong indicator of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is a reliable method.[3][7][8] Using a C18 column with a mobile phase like acetonitrile/water, you can determine the percentage purity by peak area normalization.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and provides structural information from the mass spectra.[8][9]
Q3: How do these impurities affect my downstream reactions, such as Suzuki or Sonogashira couplings?
Impurities can have a significant negative impact on palladium-catalyzed cross-coupling reactions, which are common applications for this reagent.[10]
-
Catalyst Poisoning: While the dibenzothiophene core itself can interact with palladium, certain impurities might have a stronger inhibitory effect, leading to stalled or incomplete reactions.
-
Competitive Reactions: Impurities with reactive halogen sites (e.g., 2,8-diiododibenzothiophene or 2,8-dibromodibenzothiophene) will compete with the desired substrate for the catalyst and coupling partner.[11][12][13] This leads to a complex mixture of products that can be difficult to separate.
-
Reduced Yields: The presence of non-reactive impurities (like unreacted dibenzothiophene) means the actual molar quantity of your desired starting material is lower than calculated, leading to lower than expected yields.
-
Orthogonal Reactivity Issues: this compound is valued for the differential reactivity of the C-I and C-Br bonds, allowing for selective, stepwise functionalization.[10] The C-I bond is more reactive in typical Suzuki couplings.[10] The presence of di-iodo or di-bromo impurities negates this strategic advantage.
Section 2: Purification and Troubleshooting Protocols
If the initial purity assessment reveals significant impurities, purification is necessary. The choice of method depends on the nature of the impurities and the scale of the purification.
Workflow for Selecting a Purification Method
Below is a decision-making workflow to help you choose the most appropriate purification strategy.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 2.1: Purification by Recrystallization
Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound. It is often the first method to try due to its simplicity and scalability.
Causality: This method relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the compound and impurities at a high temperature but will allow only the desired compound to crystallize upon cooling, leaving the impurities in the solution.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the impure material in various solvents (e.g., toluene, xylene, chlorobenzene, or a mixed solvent system like ethanol/toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (use a hot plate with a stirrer). Continue adding the solvent until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Protocol 2.2: Purification by Column Chromatography
For impurities with polarities similar to the product, column chromatography is the most effective separation technique.[4][5][14]
Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (the eluent).[4] Compounds with higher polarity will adsorb more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column faster.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will show good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and dichloromethane.
-
Column Packing:
-
Prepare a slurry of silica gel (mesh size 230-400 is common) in the chosen eluent.[4]
-
Pour the slurry into a vertical glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, settling the silica gel into a packed bed. Continuously tap the column to ensure even packing. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add this solution to the top of the silica column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 3: Purity Verification
After any purification procedure, it is essential to verify the purity of the final product.
| Technique | Principle | Expected Result for Pure Compound | Key Strengths |
| TLC | Separation by polarity. | A single spot with a consistent Rf value. | Fast, inexpensive, good for qualitative assessment. |
| Melting Point | Temperature range over which a solid turns to liquid. | Sharp melting point within the literature range (e.g., 209-211 °C). | Simple, provides a good indication of overall purity. |
| HPLC | Separation by partitioning between mobile and stationary phases. | A single major peak, typically >99% by area normalization. | Quantitative, highly accurate, and precise.[8] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Clean spectrum with correct integrations and no impurity peaks. | Primary analytical method, provides structural confirmation and high accuracy.[8] |
Section 4: References
-
Althagafi, I. I., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Available at: --INVALID-LINK--
-
ChemicalBook. (2023). This compound | 1206544-88-8. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: --INVALID-LINK--
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon. Retrieved January 6, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN104140347A - Method for preparing iodo-substituted aromatic compounds by virtue of iodination of bromine on aromatic ring. Retrieved January 6, 2026, from --INVALID-LINK--
-
LEAPCHEM. (n.d.). This compound丨CAS 1206544-88-8. Retrieved January 6, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PubMed Central. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. PubMed Central. Available at: --INVALID-LINK--
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved January 6, 2026, from --INVALID-LINK--
-
ResearchGate. (2015). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1206544-88-8. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid - Google Patents [patents.google.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 1206544-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. leapchem.com [leapchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cup.edu.cn [cup.edu.cn]
Validation & Comparative
A Comparative Guide to Dibenzothiophene-Based Host Materials for High-Performance Blue Phosphorescent OLEDs
In the pursuit of next-generation displays and lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. For blue phosphorescent OLEDs (PHOLEDs), which are critical for achieving full-color displays and high-quality white light, the choice of the host material in the emissive layer is a key determinant of efficiency, stability, and color purity. Among the various classes of host materials, dibenzothiophene (DBT) derivatives have emerged as a promising platform due to their high triplet energy, excellent thermal stability, and tunable charge transport properties.
This guide provides a comprehensive comparison of OLED performance derived from different dibenzothiophene precursors. We will delve into the nuanced relationship between molecular structure and device characteristics, supported by experimental data, to empower researchers in the selection and design of superior host materials for blue PHOLEDs.
The Critical Role of the Host Material: A Dibenzothiophene Perspective
The host material in a PHOLED emissive layer serves several crucial functions. It disperses the phosphorescent guest emitter to prevent concentration quenching, facilitates the transport of charge carriers (holes and electrons), and confines the triplet excitons on the guest molecules for efficient light emission. An ideal host material should possess a high triplet energy (ET) to prevent back energy transfer from the blue phosphorescent guest, balanced charge transport characteristics to ensure the recombination zone is located within the emissive layer, and high thermal and morphological stability for a long operational lifetime.
Dibenzothiophene, with its rigid and electron-deficient core, provides a robust scaffold for designing host materials with high triplet energies. The sulfur atom in the DBT core can also enhance spin-orbit coupling, which can influence the photophysical properties of the resulting molecules. By strategically modifying the DBT core with various functional groups, we can precisely tune the electronic and charge-transport properties to optimize device performance.
Comparative Performance of Dibenzothiophene-Based Host Materials
The performance of OLEDs is highly sensitive to the molecular structure of the host material. Below, we compare the performance of devices employing different classes of dibenzothiophene-based host materials.
Carbazole and Phosphine Oxide Substituted Dibenzothiophenes: Balancing Charge for High Efficiency
A successful strategy for achieving high efficiency in blue PHOLEDs involves the incorporation of both hole-transporting (carbazole) and electron-transporting (diphenylphosphine oxide) moieties onto the dibenzothiophene core. This creates a bipolar host material with balanced charge injection and transport, leading to high quantum efficiencies and low driving voltages.[1]
| Host Material Precursor | Key Features | Maximum External Quantum Efficiency (EQE) | Efficiency Roll-off at 1000 cd/m² | Reference |
| Dibenzothiophene with Carbazole and Diphenylphosphine Oxide | Bipolar host with balanced charge transport | 20.2% | ~10% | [1] |
The balanced charge injection and transport in these materials ensure that the recombination of holes and electrons occurs efficiently within the emissive layer, maximizing the generation of excitons on the phosphorescent guest molecules.
Isomeric Dibenzothiophene-Carboline Hosts: The Impact of Linkage Position
The seemingly subtle change in the linkage position of functional groups on the dibenzothiophene backbone can have a profound impact on device performance. A study comparing two structural isomers, pDBTCb and mDBTCb, where a dibenzothiophene and an α-carboline moiety are linked via a phenyl spacer at the para- and meta-positions respectively, revealed significant differences in their performance in blue PHOLEDs.[2][3]
| Host Material | Linkage Position | Maximum EQE | Efficiency Roll-off at 1000 cd/m² | Reference |
| mDBTCb | meta | 19.8% | ~10% | [2][3] |
| pDBTCb | para | 16.2% | - | [2][3] |
Although the photophysical properties of the two isomers were similar, the device with the meta-linked mDBTCb host exhibited a significantly higher maximum quantum efficiency of 19.8% compared to the 16.2% achieved with the para-linked pDBTCb.[2][3] This highlights the critical role of molecular geometry in influencing charge transport and recombination within the device.
Understanding the Structure-Property Relationship: A Deeper Dive
The performance of dibenzothiophene-based host materials is intrinsically linked to their molecular structure. By understanding these relationships, we can rationally design new materials with improved characteristics.
Charge Transport and Reorganization Energy
The efficiency of charge transport in organic semiconductors is related to the reorganization energy, which is the energy required to relax the geometry of a molecule after it has accepted or donated an electron. A lower reorganization energy generally corresponds to a higher charge transport rate. Theoretical studies using Density Functional Theory (DFT) have shown that the substitution pattern on the dibenzothiophene core can significantly influence the reorganization energy and thus the charge transport properties of the material.[4][5][6] For instance, substitution at the C2 position of the dibenzothiophene core has been predicted to result in a higher electron transport rate.[4][6]
Triplet Energy and Molecular Design
A high triplet energy is a prerequisite for a blue PHOLED host material to prevent the quenching of the blue phosphorescent emitter. The triplet energy of dibenzothiophene derivatives can be tuned by the choice of substituents. Attaching electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby altering the singlet and triplet energies. The rigid structure of the dibenzothiophene core itself contributes to maintaining a high triplet energy.
Experimental Protocols
To ensure the reproducibility and reliability of research findings, detailed and validated experimental protocols are essential. Below are generalized procedures for the synthesis of a dibenzothiophene-based host material and the fabrication of a blue PHOLED device.
Synthesis of a Bipolar Dibenzothiophene Host Material
This protocol provides a general outline for the synthesis of a dibenzothiophene derivative functionalized with carbazole and diphenylphosphine oxide moieties.
References
- 1. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. scirp.org [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 2-Bromo-8-iododibenzothiophene Derivatives by NMR
For researchers, medicinal chemists, and material scientists, the unambiguous structural verification of novel compounds is the bedrock of credible research. In the realm of polycyclic aromatic sulfur heterocycles, dibenzothiophene and its derivatives are key building blocks for organic electronics and pharmaceutical agents. However, the synthesis of disubstituted derivatives, such as 2-Bromo-8-iododibenzothiophene, can often lead to isomeric impurities. The precise placement of the bromine and iodine atoms is critical to the molecule's function, making rigorous structural validation paramount.
This guide provides an in-depth, practical workflow for the complete structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of methods to explain the underlying principles and causal logic behind each experimental choice. This self-validating system of experiments provides an authoritative confirmation of the target structure.
The Challenge: Isomeric Ambiguity
The synthesis of this compound presents a classic challenge of regioselectivity. Without definitive characterization, one cannot be certain of the halogen positions. Are they at the 2 and 8 positions, or perhaps 2,7 or 3,8? Answering this question requires a multi-faceted approach that maps the entire molecular framework, proton by proton, carbon by carbon.
The NMR Strategy: From Prediction to Confirmation
Our strategy is built upon a logical progression of NMR experiments. We will first predict the expected ¹H and ¹³C NMR spectra based on the known spectra of the parent dibenzothiophene molecule and established substituent chemical shift (SCS) effects. We will then use a series of 2D NMR experiments to confirm these predictions and build an unassailable map of the molecule's connectivity.
Part 1: Foundational Analysis with 1D NMR
One-dimensional NMR provides the initial overview of the molecular environment.
1.1. ¹H NMR: A Proton's-Eye View
The ¹H NMR spectrum reveals the number of unique protons, their chemical environment, and their proximity to other protons.
-
Baseline Spectrum: Dibenzothiophene The parent dibenzothiophene (DBT) molecule is symmetrical, presenting four unique proton signals in its ¹H NMR spectrum. The assignments in CDCl₃ are a critical starting point.[1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4, H-6 | ~8.16 | d | J = 7.8 |
| H-1, H-9 | ~7.85 | d | J = 8.1 |
| H-3, H-7 | ~7.45 | t | J = 7.6 |
| H-2, H-8 | ~7.45 | t | J = 7.6 |
-
Predicting the Spectrum of this compound Introducing a bromine atom at C2 and an iodine atom at C8 breaks the molecule's symmetry. We now expect six distinct aromatic proton signals. The halogens, being electronegative, will deshield adjacent protons, causing their signals to shift downfield.[2][3] The expected splitting patterns are dictated by ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 1-3 Hz) couplings.[4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H-1 | ~8.0-8.2 | d | ⁴J(H1-H3) ≈ 2.0 | Meta-coupled to H-3. Deshielded by proximity to sulfur and iodine. |
| H-3 | ~7.5-7.7 | dd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-H1) ≈ 2.0 | Ortho-coupled to H-4, meta-coupled to H-1. |
| H-4 | ~7.6-7.8 | d | ³J(H4-H3) ≈ 8.5 | Ortho-coupled to H-3. Deshielded by proximity to the opposing ring. |
| H-6 | ~7.9-8.1 | d | ³J(H6-H7) ≈ 8.5 | Ortho-coupled to H-7. Deshielded by proximity to sulfur and bromine. |
| H-7 | ~7.4-7.6 | dd | ³J(H7-H6) ≈ 8.5, ⁴J(H7-H9) ≈ 2.0 | Ortho-coupled to H-6, meta-coupled to H-9. |
| H-9 | ~8.1-8.3 | d | ⁴J(H9-H7) ≈ 2.0 | Meta-coupled to H-7. Most deshielded proton due to proximity to sulfur. |
1.2. ¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms.
-
Baseline Spectrum: Dibenzothiophene The parent DBT molecule shows six distinct carbon signals due to symmetry.[7]
| Carbon | Chemical Shift (ppm) |
| C-4a, C-5a | ~139.5 |
| C-9a, C-9b | ~135.5 |
| C-4, C-6 | ~126.7 |
| C-2, C-8 | ~124.4 |
| C-3, C-7 | ~122.8 |
| C-1, C-9 | ~121.5 |
-
Predicting the Spectrum of this compound With the introduction of two different halogens, we now expect twelve unique carbon signals. The most significant predictive tool here is the "heavy atom effect" . Iodine, due to its large electron cloud and spin-orbit coupling effects, causes a dramatic upfield (shielding) shift for the carbon it is directly attached to (ipso-carbon).[8][9][10][11] Bromine exhibits a much smaller ipso-carbon effect. This is a powerful diagnostic marker.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C-8 | ~90-100 | Strong shielding due to the "heavy atom effect" of iodine.[8][10][11] |
| C-2 | ~118-122 | Moderate shielding/deshielding effect from bromine. |
| C-1, C-3, C-4, C-6, C-7, C-9 | ~120-130 | Aromatic region, influenced by proximity to halogens. |
| C-4a, C-5a, C-9a, C-9b | ~134-142 | Quaternary carbons, influenced by substituents on their respective rings. |
Part 2: The Unambiguous Validation Workflow with 2D NMR
While 1D NMR provides a strong hypothesis, 2D NMR techniques provide the definitive proof of structure by mapping the bonding network. These experiments are the core of our self-validating system.
¹H-¹H COSY: Mapping Proton Neighbors
Correlation SpectroscopY (COSY) is the first step in mapping connectivity. It identifies protons that are coupled to each other, typically through three bonds (³J).
-
Expected Correlations:
-
A cross-peak between the signals for H-3 and H-4 .
-
A cross-peak between the signals for H-6 and H-7 .
-
Fainter cross-peaks may be visible for the four-bond meta couplings (H-1 with H-3, and H-7 with H-9).
-
This experiment confirms the existence of two isolated three-proton spin systems on the aromatic rings, consistent with the proposed structure.
¹H-¹³C HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural elucidation. It creates a correlation peak for every proton and the carbon atom to which it is directly attached.
-
Expected Correlations:
-
Six distinct cross-peaks, definitively linking the six proton signals from the ¹H spectrum to six of the carbon signals in the ¹³C spectrum.
-
This allows for the unambiguous assignment of the protonated carbons (C-1, C-3, C-4, C-6, C-7, H-9). The remaining six carbons in the ¹³C spectrum are therefore the quaternary carbons.
-
¹H-¹³C HMBC: The Final Piece of the Puzzle
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J). This allows us to connect the individual spin systems and definitively place the substituents.
-
Key Diagnostic Correlations for 2,8-Substitution:
-
H-1 (proton adjacent to the iodine-bearing carbon) should show a strong three-bond (³J) correlation to C-9b (a quaternary carbon) and a two-bond (²J) correlation to C-8 (the iodine-bearing carbon, identified by its uniquely upfield shift).
-
H-9 (proton adjacent to the bromine-bearing carbon) should show a strong three-bond (³J) correlation to C-4a (a quaternary carbon) and a two-bond (²J) correlation to C-2 (the bromine-bearing carbon).
-
H-7 will show a three-bond (³J) correlation to the iodine-bearing C-8 .
-
H-3 will show a three-bond (³J) correlation to the bromine-bearing C-2 .
-
These specific long-range correlations are unique to the 2,8-substitution pattern and serve as the final, conclusive evidence.
Experimental Protocols
For optimal results, high-quality data acquisition is essential.
Sample Preparation:
-
Dissolve 10-15 mg of the this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
1D NMR Acquisition (¹H, ¹³C, DEPT-135):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H Spectrum:
-
Acquire with a 30-45 degree pulse angle.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C{¹H} Spectrum:
-
Acquire with a 30-45 degree pulse angle using proton decoupling.
-
Use a relaxation delay of 2-5 seconds (quaternary carbons may require longer delays).
-
Acquire 1024 or more scans.
-
-
DEPT-135 Spectrum:
-
Run a standard DEPT-135 pulse program. This will show CH/CH₃ signals as positive and CH₂ signals as negative. In this molecule, all protonated carbons are CH, so they will all appear as positive peaks.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard gradient-selected (gs) pulse programs for all 2D experiments.
-
gs-COSY: Acquire a 2048 x 256 data matrix with 2-4 scans per increment.
-
gs-HSQC: Optimize for a ¹J(C,H) of ~160 Hz. Acquire a 2048 x 256 data matrix with 4-8 scans per increment.
-
gs-HMBC: Optimize for a long-range coupling, ⁿJ(C,H), of 8 Hz. This is a good compromise for detecting both ²J and ³J correlations.[12] Acquire a 2048 x 256 data matrix with 16-32 scans per increment.
Conclusion
The structural validation of a molecule like this compound is a systematic process of hypothesis and confirmation. By starting with predictions based on fundamental principles and then applying a logical sequence of 2D NMR experiments—COSY to link proton neighbors, HSQC to link protons to their carbons, and HMBC to map the complete molecular skeleton—one can achieve an unambiguous and authoritative structural assignment. This rigorous, multi-technique approach ensures the scientific integrity of the research and provides the solid foundation necessary for the development of novel materials and therapeutics.
References
- 1. Dibenzothiophene(132-65-0) 1H NMR [m.chemicalbook.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. acdlabs.com [acdlabs.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
computational vs experimental properties of substituted dibenzothiophenes
Starting Research Efforts
My initial steps involve detailed Google searches to collect data on substituted dibenzothiophenes. I'm prioritizing peer-reviewed articles, scientific databases, and established research for comprehensive information on their computational and experimental characteristics.
Refining Data Acquisition
I'm now zeroing in on specific data points within the retrieved articles. I'm focusing on electronic properties, reactivity, and biological activity. My analysis aims to extract precise experimental data alongside the computational methodologies used. The aim is to build a structured comparison framework, including tables to directly contrast theoretical predictions with lab findings. I will be incorporating Graphviz diagrams to illustrate concepts.
Developing Guide Structure
I've shifted focus to structuring the guide. I'm building sections around specific properties: electronic characteristics, reactivity, and biological implications. I will explain computational models and experimental techniques, and I'll create tables to compare quantitative data. I'm also preparing to create Graphviz diagrams for clarity and visuals. I will detail experimental protocols for reproducibility and integrate everything into a narrative.
Analyzing Dibenzothiophenes
I'm now focusing on a detailed comparison guide contrasting the computational and experimental properties of substituted dibenzothiophenes. The goal is to ensure scientific integrity and provide an in-depth technical analysis. I'm prioritizing structuring this guide for optimal editorial control, focusing on the essential elements for a comprehensive resource.
Crafting Guide Structure
I'm now fully immersed in developing the structure for the dibenzothiophene guide. My focus is on ensuring comprehensive coverage of experimental and computational properties. I'm prioritizing the inclusion of detailed methodologies and protocols, and am working to craft clear, concise tables for presenting quantitative data. Furthermore, I've started integrating Graphviz diagrams to visualize pathways and relationships, enhancing the guide's clarity and readability for researchers.
Defining Computational Methods
I'm now focusing on a detailed explanation of the computational methodology section. I've chosen to prioritize Density Functional Theory (DFT) as the core method, given its efficiency and accuracy for dibenzothiophene modeling. This section will include detailed explanations of the chosen functionals, basis sets, and why these choices are optimal. I'm also planning to include in-text citations and comprehensive references with clickable URLs to reinforce scientific credibility. My intent is to provide researchers with a strong understanding of how these computational predictions are made.
Outlining Comparison Guide
I'm now fully immersed in developing the detailed comparison guide. I've begun to structure the content, prioritizing clear explanations of both computational and experimental methodologies. The focus is now on integrating citations and URLs for key references, ensuring a comprehensive and verifiable resource. Diagrams are being considered for their ability to streamline complex workflows for researchers.
Refining Structure & Content
I've been meticulously refining the structure and content of the guide. My focus is now on integrating clear explanations of the methodologies and results. I'm prioritizing the creation of tables that directly compare computational and experimental data, ensuring a clear and concise presentation. I'm also considering potential discrepancies between theoretical predictions and real-world measurements, and how to address them within the guide. I'm also ensuring the guide is targeted to researchers by prioritizing the scientific integrity of all information.
Structuring the Comparison
I've outlined a detailed structure for the comparison guide, focusing on a clear presentation of computational and experimental properties. The guide will include dedicated sections for both approaches, a head-to-head comparison, and practical advice on leveraging computational insights for experimental design. The inclusion of Graphviz diagrams and step-by-step protocols will enhance understanding and usability for researchers.
Structuring Dibenzothiophene Guide
I'm now fully immersed in developing the detailed structure, prioritizing clarity and scientific rigor. My focus is on synthesizing information from diverse research articles to ensure robust support for all claims. I'm also preparing for the integration of Graphviz diagrams to visualize computational and experimental workflows, aiming for maximum user understanding. I'm prioritizing thoroughness and accuracy in the construction of comparison tables.
Refining Guide Details
I'm now fully immersed in developing the detailed comparison guide. The goal is to provide a comprehensive resource that bridges the gap between theoretical predictions and experimental data. I've been organizing the guide to present data in clear tables and diagrams, prioritizing accessibility and scientific rigor. My focus is on synthesizing information from diverse research articles to ensure robust support for all claims. I'm prioritizing thoroughness and accuracy in the construction of comparison tables.
Outlining the Guide
I'm now focusing on a detailed explanation of the computational methodology section. I've chosen to prioritize Density Functional Theory (DFT) as the core method, given its efficiency and accuracy for dibenzothiophene modeling. This section will include detailed explanations of the chosen functionals, basis sets, and why these choices are optimal. I'm also planning to include in-text citations and comprehensive references with clickable URLs to reinforce scientific credibility. My intent is to provide researchers with a strong understanding of how these computational predictions are made. In conjunction, I've begun to structure the content, prioritizing clear explanations of both computational and experimental methodologies. The focus is now on integrating citations and URLs for key references, ensuring a comprehensive and verifiable resource. Diagrams are being considered for their ability to streamline complex workflows for researchers.
reactivity comparison of iodine vs bromine in palladium-catalyzed reactions
An In-Depth Guide to the Comparative Reactivity of Iodine vs. Bromine in Palladium-Catalyzed Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall strategy. Among the most pivotal transformations are palladium-catalyzed cross-coupling reactions, where aryl halides serve as cornerstone electrophiles. While the halide family offers a range of options, the selection between an aryl iodide and an aryl bromide is a frequent and consequential choice.
This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles and supported by experimental data. We will move beyond the general rule of thumb that "iodides are more reactive" to explore the nuances of the catalytic cycle, practical implications for reaction design, and specific protocols that highlight their differences in performance.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The differing behavior of iodine and bromine in palladium-catalyzed reactions is rooted in their intrinsic chemical properties, primarily the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically, and it serves as a primary indicator of reactivity. A weaker bond is more easily broken, facilitating the initial, often rate-limiting, step of the catalytic cycle.
The established trend for C-X bond energies in aryl halides is C-Cl > C-Br > C-I .[1][2] This is because the larger atomic radius of iodine results in poorer orbital overlap with carbon compared to bromine, leading to a longer and weaker bond.[1]
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| C-I | ~213-280 | Highest |
| C-Br | ~285-340 | Intermediate |
| C-Cl | ~327-400 | Lower |
| C-F | ~485-540 | Lowest |
| (Note: BDE values are approximate and can vary based on the specific aryl group and measurement method).[2][3][4][5] |
This fundamental difference in bond strength directly translates to the general reactivity trend in many palladium-catalyzed reactions: Aryl Iodide > Aryl Bromide > Aryl Chloride .[6]
The Catalytic Cycle: Oxidative Addition as the Decisive Step
Palladium-catalyzed cross-coupling reactions proceed via a well-defined catalytic cycle. The cycle begins with the active Pd(0) catalyst, which must insert itself into the carbon-halogen bond of the electrophile. This crucial step is known as oxidative addition , and it is frequently the rate-determining step of the entire process.[7][8][9]
The lower bond dissociation energy of the C-I bond means that aryl iodides typically undergo oxidative addition to Pd(0) much more rapidly and under milder conditions than their aryl bromide counterparts.[6] This initial activation barrier is a primary reason for the enhanced reactivity of iodides.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The energy required for the oxidative addition of an aryl bromide is significantly higher than for an aryl iodide, as depicted in the conceptual reaction coordinate diagram below.
Caption: Energy profile comparing oxidative addition for Ar-I vs. Ar-Br.
Comparative Performance in Key Reactions
The practical implications of these fundamental differences are evident across the most common palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling for C-C bond formation. Here, the reactivity trend is particularly clear.
-
Aryl Iodides : Couple efficiently with a wide range of boronic acids and esters using low catalyst loadings (often < 1 mol%), mild bases, and lower temperatures (RT to 80 °C).[10][11]
-
Aryl Bromides : Are also excellent substrates but often require more forcing conditions. This may include higher temperatures, stronger bases, higher catalyst loadings, or the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition step.[12][13]
| Feature | Aryl Iodide (Typical) | Aryl Bromide (Typical) |
| Catalyst Loading | 0.1 - 2 mol% | 1 - 5 mol% |
| Temperature | 25 - 80 °C | 80 - 120 °C |
| Ligands | PPh₃, P(t-Bu)₃ often suffice | Bulky, electron-rich phosphines often needed |
| Reaction Time | 1 - 12 hours | 6 - 24 hours |
Heck-Mizoroki Coupling
In the Heck reaction, which couples aryl halides with alkenes, a similar trend holds. However, kinetic studies have revealed interesting mechanistic nuances. For some systems involving aryl iodides, steps other than oxidative addition, such as C-H bond dissociation during the β-hydride elimination/product formation phase, can become rate-determining.[14][15] For unactivated aryl bromides, the slow dissolution of palladium aggregates or the oxidative addition itself is more likely to be the bottleneck.[14]
| Feature | Aryl Iodide | Aryl Bromide |
| Reactivity | High | Moderate to High |
| Conditions | Generally milder temperatures and lower catalyst loadings. | Often requires higher temperatures and more robust catalysts. |
| Side Reactions | Less prone to catalyst decomposition at lower temperatures. | Higher temperatures can lead to side reactions or catalyst deactivation. |
Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes is highly sensitive to the halide.
-
Aryl Iodides : React readily, often at room temperature, and are the preferred substrates for this transformation.[16][17]
-
Aryl Bromides : Are significantly less reactive. Their coupling typically requires higher temperatures (60-100 °C), and reactions with electron-rich aryl bromides can be particularly sluggish.[18][19] In many cases, specialized catalyst systems are needed to achieve good yields.[20]
A Counterintuitive Case: When Iodides React Slower
While the I > Br reactivity trend is a reliable generalization, there are important exceptions. Studies on Suzuki-Miyaura reactions using the "classical" Pd/PPh₃ catalyst system have shown that at lower temperatures (~50 °C), aryl iodides can be surprisingly less efficient than the corresponding aryl bromides.[21] This has been attributed to the stability of the on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. The stronger Pd-I bond compared to the Pd-Br bond can make the subsequent transmetalation and reductive elimination steps less favorable, effectively slowing the catalyst turnover.[21] This highlights that while oxidative addition is often the bottleneck, it is not the only factor governing the overall reaction rate.[22]
Practical Guide to Catalyst & Condition Selection
The choice between an aryl iodide and an aryl bromide has direct consequences for experimental design.
Caption: Decision workflow for selecting reaction conditions based on the halide.
-
When to Use Aryl Iodides :
-
For substrates that are sensitive to high temperatures or strong bases.
-
When rapid reaction kinetics and high yields are paramount.
-
In complex syntheses where maximizing the yield of a precious intermediate is critical.
-
For challenging couplings like Sonogashira reactions.
-
-
When to Use Aryl Bromides :
-
When cost and commercial availability are primary concerns (aryl bromides are often cheaper and more widely available than iodides).
-
For robust substrates that can tolerate higher temperatures.
-
When modern, highly active catalyst systems with specialized ligands are available to overcome the higher activation barrier.
-
In cases where an in situ Finkelstein reaction (conversion of bromide to iodide) can be employed to boost reactivity.[23]
-
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, here are two representative protocols for the Suzuki-Miyaura coupling of 4-methoxy-phenylboronic acid with 4-iodoanisole and 4-bromoanisole.
Objective : Synthesize 4,4'-dimethoxybiphenyl.
Protocol 1: Coupling with Aryl Iodide (4-iodoanisole)
-
Materials :
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure :
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours .
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 2: Coupling with Aryl Bromide (4-bromoanisole)
-
Materials :
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Solvent: Toluene (5 mL)
-
-
Procedure :
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand. Add this pre-catalyst to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-18 hours .
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
-
These protocols demonstrate that while both halides are viable, the less reactive bromide requires a more advanced catalyst system (Pd₂(dba)₃/XPhos vs. Pd(OAc)₂/PPh₃), a stronger base (K₃PO₄ vs. K₂CO₃), a higher temperature (110 °C vs. 80 °C), and typically a longer reaction time to achieve a comparable outcome.
Conclusion
The choice between iodine and bromine as the leaving group in palladium-catalyzed cross-coupling reactions is a decision with significant practical consequences. While aryl iodides offer superior reactivity due to their weaker C-I bond, enabling milder reaction conditions and faster kinetics, aryl bromides present a more economical and often more readily available alternative.
A deep understanding of the underlying principles, particularly the role of oxidative addition, allows researchers to make informed decisions. For sensitive substrates or when reaction efficiency is paramount, the higher reactivity of iodides is a distinct advantage. For large-scale synthesis or with robust substrates, the cost-effectiveness of bromides, coupled with modern, highly active catalyst systems, makes them an excellent choice. By tailoring the catalyst, ligands, base, and temperature to the specific halide, chemists can optimize these powerful transformations to meet the demands of their synthetic goals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 2-Bromo-8-iododibenzothiophene
Introduction: The Imperative for Purity in Advanced Materials
In the realms of materials science and pharmaceutical development, the functional properties of a molecule are inextricably linked to its purity. This is particularly true for highly specialized intermediates like 2-Bromo-8-iododibenzothiophene. This molecule, with its dual halogen functionalization, offers orthogonal reactivity, making it a valuable building block for organic semiconductors, OLED materials, and complex pharmaceutical scaffolds.[1] The presence of even trace impurities—such as starting materials, isomers, or side-reaction products—can drastically impede performance, leading to reduced efficiency in electronic devices or unpredictable activity in biological systems.[2]
Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental component of the research and development lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the sensitivity and resolution required to separate and quantify the target analyte from structurally similar impurities.[3][4][5] This guide provides an in-depth comparison of HPLC methodologies and a detailed protocol for assessing the purity of this compound, grounded in the principles of scientific integrity and validated through established regulatory frameworks.
The Analytical Challenge: Anticipating Potential Impurities
A successful analytical method is one that is designed with a comprehensive understanding of what it needs to separate. The synthesis of this compound, like many multi-step organic syntheses, can generate a predictable profile of process-related impurities.[6] A robust HPLC method must be able to resolve the main component from these potential contaminants.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual dibenzothiophene that failed to undergo halogenation.
-
Intermediates & Isomers: Mono-halogenated species such as 2-bromodibenzothiophene or 2-iododibenzothiophene, and other positional isomers resulting from non-selective halogenation.[7]
-
Over-reacted By-products: Di-brominated or di-iodinated dibenzothiophene species.
-
Reagent-derived Impurities: Contaminants originating from the brominating and iodinating agents (e.g., N-bromosuccinimide, N-iodosuccinimide).
-
Degradation Products: Compounds formed by the decomposition of the target molecule under thermal or photolytic stress.
The primary analytical goal is to develop a method with sufficient specificity to distinguish the this compound peak from this complex matrix of potential impurities.
A Comparative Overview of HPLC Methodologies
While several chromatographic techniques exist, Reversed-Phase HPLC (RP-HPLC) is overwhelmingly the most suitable for analyzing non-polar aromatic compounds like this compound.
| Feature | Reversed-Phase HPLC (RP-HPLC) - Recommended | Normal-Phase HPLC (NP-HPLC) | HPLC with Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on hydrophobicity. Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] | Separation based on polarity. Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. | Couples HPLC separation with mass-based detection for identification.[10] |
| Suitability | Excellent. The hydrophobic dibenzothiophene core interacts strongly with the C18 stationary phase, allowing for fine-tuned separation from related impurities using a gradient of organic solvent and water.[11] | Poor. The non-polar nature of the analyte and its likely impurities results in very weak retention and poor separation. Requires flammable and less common non-polar solvents. | Excellent for Identification. Provides mass-to-charge ratio data, which is invaluable for identifying unknown impurity peaks. Often used as a complementary technique during method development.[12] |
| Detector | UV-Vis Diode Array Detector (DAD) is ideal for detection and peak purity analysis.[13][14] | UV-Vis Detector. | Mass Spectrometer. |
| Primary Use | Quantitative Purity Analysis & Quality Control. | Niche applications for very polar compounds. | Impurity Identification & Structure Elucidation. |
Based on this comparison, an RP-HPLC method with DAD detection is the clear choice for routine, reliable purity assessment.
The Definitive Protocol: RP-HPLC for Purity Determination
This section details not just the steps of the protocol but the scientific rationale underpinning each choice, ensuring the method is both effective and self-validating.
The Logic of Method Development
The goal is to achieve baseline separation of the main peak from all potential impurities within a reasonable runtime.
-
Column Selection: A C18 (octadecylsilyl) bonded silica column is the industry standard for reversed-phase chromatography.[15] Its long alkyl chains provide the necessary hydrophobic interactions to retain the dibenzothiophene core. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm offers a good balance between resolution and backpressure.
-
Mobile Phase: A binary gradient of water and a polar organic solvent is used. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity. A gradient elution, starting with a higher water concentration and increasing the acetonitrile concentration over time, is essential. This ensures that more polar impurities elute early, while the highly retained main analyte and non-polar impurities elute later, all as focused peaks.
-
Detection: A Diode Array Detector (DAD) is critical. It not only quantifies the analyte at a specific wavelength (e.g., the λmax of this compound) but also captures the full UV-Vis spectrum across the entire peak. This spectral data is indispensable for peak purity analysis , a key component of method validation.[16]
-
System Parameters: A flow rate of 1.0 mL/min and a column temperature of 30-40 °C are typical starting points to ensure efficient and reproducible chromatography.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity assessment.
Step-by-Step Experimental Protocol
1. Reagent & Sample Preparation:
- Mobile Phase A: Ultrapure Water.
- Mobile Phase B: HPLC-grade Acetonitrile.
- Diluent: A mixture of Acetonitrile/Water (e.g., 50:50 v/v) or another solvent in which the sample is freely soluble.
- Standard Solution: Accurately weigh ~5 mg of the this compound reference standard and dissolve in 50.0 mL of diluent to achieve a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC Instrument Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | DAD, Wavelength: 254 nm (or optimal λmax). Spectral range: 200-400 nm. |
3. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the Standard Solution.
- The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%. This confirms the system's precision and stability.[10][17]
4. Analysis Sequence:
- Inject a blank (diluent).
- Inject the Standard Solution.
- Inject the Sample Solution.
5. Data Processing and Calculation:
- Integrate all peaks in the chromatogram for the Sample Solution.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Perform peak purity analysis on the this compound peak using the DAD software. A purity factor or angle that meets the software's threshold (e.g., >990 for Agilent ChemStation) indicates a spectrally pure peak, providing confidence that no impurities are co-eluting.[14][16]
The Pillar of Trust: Method Validation (ICH Q2(R1))
A developed method is only a proposal until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[3][18] The International Council for Harmonisation (ICH) guidelines provide the framework for this process.[19]
Caption: Core parameters for HPLC method validation per ICH guidelines.
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. | Peak purity index > 0.99; Baseline resolution between main peak and adjacent impurities. |
| Linearity | To verify a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value (assessed by spike/recovery studies). | Recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability and intermediate precision.[20] |
| LOQ/LOD | To determine the lowest concentration of analyte that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | To assess the method's reliability when small, deliberate changes are made (e.g., ±2°C in temperature, ±0.1 mL/min in flow rate). | System suitability parameters remain within acceptable limits. |
Conclusion
Assessing the purity of synthesized this compound is a critical step that directly impacts its end-use performance. A well-developed and fully validated Reversed-Phase HPLC method, utilizing a C18 column and a gradient elution with DAD detection, provides the necessary specificity, precision, and accuracy for this task. By understanding the potential impurity profile and systematically validating the analytical procedure according to ICH guidelines, researchers and drug development professionals can ensure the quality, consistency, and reliability of this vital chemical intermediate. This rigorous analytical approach underpins scientific integrity and is essential for advancing innovation in both materials science and pharmaceuticals.
References
- 1. leapchem.com [leapchem.com]
- 2. nbinno.com [nbinno.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. agilent.com [agilent.com]
- 16. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. qbdgroup.com [qbdgroup.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Dibenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dibenzothiophene, a sulfur-containing aromatic scaffold present in numerous pharmaceuticals and organic materials, is a critical endeavor in modern synthetic chemistry. The introduction of amino groups via the Buchwald-Hartwig amination reaction offers a powerful tool for derivatization, yet the success of this transformation is profoundly dependent on the judicious selection of the ancillary ligand. This guide provides an in-depth comparative analysis of common ligand classes for the Buchwald-Hartwig amination of dibenzothiophenes, offering field-proven insights and experimental data to inform your catalyst system design.
The Decisive Role of the Ligand in C–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a mere spectator but an active participant that modulates the steric and electronic properties of the palladium center, thereby influencing the efficiency of the catalytic cycle.[3][4]
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The ligand plays a crucial role in each of these steps. Bulky and electron-rich ligands are generally favored as they promote the formation of the monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and they accelerate the final reductive elimination to release the desired arylamine product.[3]
References
- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Validating Theoretical Models of Excited State Dynamics in Dibenzothiophenes
For researchers, scientists, and drug development professionals venturing into the photophysical complexities of sulfur-containing polycyclic aromatic hydrocarbons, dibenzothiophene (DBT) and its derivatives present a fascinating yet challenging case study. Their unique excited state dynamics, characterized by efficient intersystem crossing and prominent phosphorescence, are pivotal to their application in organic light-emitting diodes (OLEDs), organic photovoltaics, and as photosensitizers.[1][2][3] The predictive power of theoretical models is therefore invaluable, but only when rigorously validated by experimental data.
This guide provides an in-depth comparison of theoretical and experimental approaches to understanding the excited state dynamics of dibenzothiophenes. Moving beyond a mere recitation of protocols, we will delve into the causal relationships behind experimental design and data interpretation, offering a self-validating framework for your research.
The Photophysical Landscape of Dibenzothiophenes: A Theoretical Perspective
The journey of a dibenzothiophene molecule after absorbing a photon is a cascade of rapid events occurring on the picosecond and even femtosecond timescale. Theoretical models, particularly those rooted in quantum mechanics, are essential for mapping the potential energy surfaces that govern these dynamics.
Time-Dependent Density Functional Theory (TD-DFT): A Powerful Predictive Tool
Among the arsenal of computational methods, Time-Dependent Density Functional Theory (TD-DFT) has emerged as a workhorse for studying the excited states of medium-sized organic molecules like dibenzothiophenes.[1][2][4] It offers a favorable balance between computational cost and accuracy, allowing for the calculation of key photophysical parameters.
Core Strengths of TD-DFT in Modeling DBT Dynamics:
-
Excitation Energies and Oscillator Strengths: TD-DFT can accurately predict the energies of vertical excitations from the ground state (S₀) to excited singlet states (S₁, S₂, etc.), which correspond to the absorption maxima observed in UV-Vis spectroscopy.
-
Excited State Geometries: Upon excitation, the molecule relaxes to a new equilibrium geometry in the excited state. TD-DFT can optimize these geometries, providing insights into the structural changes that occur.
-
Vibrational Frequencies: Calculation of vibrational frequencies in both the ground and excited states is crucial for interpreting the vibronic structure of absorption and emission spectra.[5]
-
Spin-Orbit Couplings (SOCs): The defining characteristic of dibenzothiophenes is their efficient intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) manifold.[1][2] TD-DFT, particularly when combined with quasi-degenerate perturbation theory, can compute the spin-orbit couplings that mediate this spin-forbidden transition.[1] The presence of the sulfur atom significantly enhances these couplings, a phenomenon often referred to as the "heavy-atom effect."[6][7]
A typical computational workflow for modeling the excited state dynamics of a dibenzothiophene derivative is illustrated below:
Caption: A typical computational workflow for predicting the photophysical properties of dibenzothiophenes using DFT and TD-DFT.
Experimental Validation: Grounding Theory in Reality
While theoretical models provide a powerful framework, their predictions must be substantiated by experimental evidence. A multi-pronged experimental approach is necessary to capture the complete picture of excited state dynamics.
Steady-State Spectroscopy: The Foundational First Step
Steady-state absorption (UV-Vis) and fluorescence spectroscopy provide the initial, time-averaged view of the molecule's photophysics.
-
UV-Vis Absorption: The absorption spectrum reveals the energies of the allowed electronic transitions. The vibronic fine structure often observed for polycyclic aromatic compounds like DBT can be correlated with the calculated vibrational modes.[1]
-
Fluorescence Spectroscopy: The fluorescence spectrum provides information about the S₁ → S₀ radiative decay. The energy difference between the absorption and emission maxima (the Stokes shift) offers clues about the geometric relaxation in the excited state. Crucially for dibenzothiophenes, the fluorescence quantum yields are typically low (in the range of 1-2%), indicating that non-radiative decay pathways, particularly intersystem crossing, are dominant.[1][2]
Time-Resolved Spectroscopy: Unraveling the Ultrafast Dynamics
To directly observe the transient species and measure the rates of their formation and decay, time-resolved techniques are indispensable.
Femtosecond Transient Absorption (fs-TA) Spectroscopy: A Window into the Ultrafast World
Femtosecond transient absorption spectroscopy is a powerful pump-probe technique that allows for the real-time observation of excited state populations.[1][2][8]
Experimental Protocol for Femtosecond Transient Absorption Spectroscopy of Dibenzothiophene:
-
Sample Preparation: Prepare a dilute solution of the dibenzothiophene derivative in a suitable solvent (e.g., cyclohexane or acetonitrile) in a fused silica cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength to avoid aggregation and inner filter effects.
-
Pump Pulse Generation: A fraction of the output from a femtosecond laser system (e.g., a Ti:sapphire amplifier) is directed into an optical parametric amplifier (OPA) to generate the "pump" pulse at a wavelength that excites the molecule to its S₁ state (e.g., 320 nm).[1]
-
Probe Pulse Generation: The remaining fraction of the fundamental laser output is focused onto a nonlinear crystal (e.g., CaF₂) to generate a broadband "probe" pulse, often referred to as a white-light continuum, spanning the visible and near-infrared regions.
-
Pump-Probe Overlap: The pump and probe beams are focused and spatially overlapped on the sample. The pump pulse excites the molecules, and the probe pulse, arriving at a variable time delay, measures the change in absorbance of the excited sample.
-
Data Acquisition: The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses. This generates a three-dimensional data matrix of ΔA vs. wavelength vs. time.
-
Data Analysis: The data is analyzed using global and target analysis methods to extract the lifetimes of the transient species and their corresponding spectral signatures (evolution-associated decay spectra or EADS).[1]
Caption: A simplified workflow of a femtosecond transient absorption spectroscopy experiment.
Time-Resolved Fluorescence: Complementary Insights
Techniques like Time-Correlated Single Photon Counting (TCSPC) can precisely measure the fluorescence lifetime of the S₁ state. For dibenzothiophenes, these lifetimes are typically in the picosecond to nanosecond range.[6][9] This provides a direct measure of the total decay rate from the S₁ state (including fluorescence, internal conversion, and intersystem crossing).
Comparative Analysis: Bridging Theory and Experiment
The true power of this combined approach lies in the direct comparison of theoretical predictions with experimental data. This allows for a robust validation of the theoretical models and a deeper understanding of the underlying photophysics.
The table below presents a comparison of theoretically predicted and experimentally measured photophysical properties for dibenzothiophene (DBT).
| Photophysical Parameter | Theoretical Prediction (TD-DFT) | Experimental Measurement | Reference |
| S₁ State Lifetime (τ_S1) | - | 4-13 ps | [1][2] |
| Intersystem Crossing (ISC) Rate (k_ISC) | Qualitatively high due to large SOCs | ~1 x 10¹¹ s⁻¹ (inferred from τ_S1) | [1][2] |
| Fluorescence Quantum Yield (Φ_F) | - | 1.2-1.6% | [1][2] |
| Triplet Quantum Yield (Φ_T) | - | ~98% | [1][2] |
| T₁ State Lifetime (τ_T) | - | 820-900 ps | [1][2] |
Interpreting the Data:
The experimental data for dibenzothiophene reveals a very short-lived S₁ state (4-13 ps).[1][2] Given the extremely low fluorescence quantum yield (~1.5%), it can be concluded that the dominant decay pathway from the S₁ state is a non-radiative process.[1][2] The high triplet quantum yield (~98%) confirms that this non-radiative pathway is overwhelmingly intersystem crossing to the triplet manifold.[1][2] This is in excellent agreement with theoretical calculations that predict large spin-orbit couplings for dibenzothiophene, facilitating rapid S₁ → T₁ transitions.[1] The subsequent decay of the T₁ state occurs on a much longer timescale (hundreds of picoseconds), and can proceed via phosphorescence (radiative decay from T₁ to S₀) or non-radiative decay.[3][10]
The Jablonski diagram below provides a visual summary of the key excited state relaxation pathways in dibenzothiophene, integrating both theoretical and experimental findings.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. race.elsevierpure.com [race.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 9. Lifetime broadening in the rotationally resolved electronic spectra of dibenzothiophene, 2,5-diphenylfuran, and 2,5-diphenyl-1,3,4-oxadiazole in the gas phase. Intersystem crossing dynamics in the statistical limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering the Handling of 2-Bromo-8-iododibenzothiophene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-Bromo-8-iododibenzothiophene must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
The dual-halogenated heterocyclic compound, this compound, is a valuable intermediate in the fields of organic electronics and pharmaceutical research. Its unique structure, featuring both a bromine and an iodine substituent, offers versatile reactivity for creating advanced materials. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures. This document serves as a detailed guide to the appropriate Personal Protective Equipment (PPE) and safe handling procedures for this compound.
Hazard Assessment: Understanding the Risks
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects. [1]
These classifications are the primary drivers for the specific PPE and handling protocols outlined below. The solid, crystalline, or powder form of this compound also presents a risk of airborne dust generation, which could lead to inadvertent inhalation or wider contamination of the laboratory space.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table details the minimum required PPE, with explanations rooted in mitigating the identified hazards.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. | Rationale: To prevent eye contact with airborne particles or splashes of solutions containing the compound, which can cause serious eye irritation (H319). Standard prescription glasses are not sufficient. All eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or equivalent standards.[2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact). | Rationale: To prevent skin contact, which can cause irritation (H315). Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling the solid compound.[6] For extended contact or when working with solvents, consult a glove compatibility chart to select the appropriate material (e.g., neoprene or butyl rubber).[7][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Rationale: To protect the skin on the arms and body from spills and to prevent contamination of personal clothing. A lab coat should be worn at all times when handling the chemical.[9][10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Rationale: While handling in a certified chemical fume hood should be the primary engineering control, a respirator is necessary if there is a risk of generating and inhaling dust, particularly when weighing or transferring the powder outside of a fume hood. This minimizes the risk of respiratory tract irritation.[11][12][13] |
| Footwear | Closed-toe shoes. | Rationale: To protect the feet from spills and falling objects. Porous shoes, such as sandals or cloth sneakers, are not permitted in a laboratory setting where hazardous chemicals are handled.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for minimizing exposure and preventing contamination. The following steps provide a procedural guide for working with this compound.
Engineering Controls and Preparation
-
Work in a Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood to control the release of dust and vapors.[10][14]
-
Ensure Accessibility of Safety Equipment: Before beginning work, confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Prepare Your Workspace: Cover the work surface with a disposable bench cover to simplify cleanup in the event of a spill.[14]
-
Assemble All Necessary Equipment: Have all required glassware, spatulas, and reagents prepared and within reach to minimize movement and the potential for accidents.
Handling and Experimental Procedures
-
Don Appropriate PPE: Before handling the chemical, put on all the required personal protective equipment as detailed in the table above.
-
Weighing the Compound: When weighing the solid, do so within the fume hood. Use a tared weigh boat or glassine paper. Handle the container and spatula with care to minimize the generation of airborne dust.
-
Transferring the Compound: Use a spatula to transfer the solid. If transferring to a reaction vessel, do so carefully to avoid splashing.
-
Cleaning Up: After the experiment is complete, decontaminate any non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
Spill Management
-
Minor Spills: For small spills of the solid, carefully sweep up the material with a brush and dustpan, avoiding the creation of dust. If a solution spills, absorb it with an inert material like vermiculite or sand. Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer or emergency response team.
The following diagram illustrates the standard workflow for the safe handling of this compound:
References
- 1. parcilsafety.com [parcilsafety.com]
- 2. customsmobile.com [customsmobile.com]
- 3. govinfo.gov [govinfo.gov]
- 4. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 5. intrans.iastate.edu [intrans.iastate.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safetyware.com [safetyware.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. thomassci.com [thomassci.com]
- 12. lowes.com [lowes.com]
- 13. Niosh Approved Respirator [walmart.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. crystalgen.com [crystalgen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
